molecular formula C12H22N2O2 B029269 Cyclo(Leu-Leu) CAS No. 952-45-4

Cyclo(Leu-Leu)

Cat. No.: B029269
CAS No.: 952-45-4
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-UWVGGRQHSA-N
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Description

Cyclo(L-leucyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by isobutyl groups (the 3S,6S-diastereomer).
Cyclo(L-leucyl-L-leucyl) has been reported in Bacillus subtilis and Kandelia candel with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXUMDVQIOAPR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241782
Record name Cycloleucylleucine
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-45-4
Record name Cyclo(leucylleucine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloleucylleucine
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Cyclo(Leu-Leu) from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of the cyclic dipeptide Cyclo(Leu-Leu) and its close analogs from marine fungal sources. This document details the necessary experimental protocols, presents available quantitative data in a structured format, and visualizes key biological pathways to facilitate further research and drug development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of natural products synthesized by a wide array of organisms, including marine-derived fungi. Among these, Cyclo(Leu-Leu) and its analogs have garnered significant interest due to their diverse and potent biological activities. Marine fungi, particularly species from the genera Penicillium and Aspergillus, have been identified as prolific producers of these bioactive compounds. This guide focuses on the methodologies for the discovery and isolation of Cyclo(Leu-Leu) from these marine sources and explores its mechanisms of action, particularly in the context of quorum sensing inhibition and modulation of the NF-κB signaling pathway.

Experimental Protocols

Fungal Fermentation and Extraction

A general protocol for the cultivation of marine-derived fungi and the subsequent extraction of secondary metabolites is outlined below. This protocol can be adapted for specific fungal strains, such as Penicillium chrysogenum or Aspergillus fumigatus.[1]

Materials:

  • Marine fungal strain (e.g., Penicillium chrysogenum)

  • Potato Dextrose Broth (PDB) medium prepared with sterile seawater

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Inoculation and Seed Culture: A pure culture of the marine fungus is inoculated into a seed culture flask containing PDB medium. The flask is incubated at 28°C for 3-4 days with shaking at 150 rpm.[2]

  • Large-Scale Fermentation: The seed culture is then transferred to larger Erlenmeyer flasks containing PDB medium and incubated for 14-21 days at 28°C with shaking at 150 rpm to allow for the production of secondary metabolites.[2]

  • Extraction of Culture Broth: After the fermentation period, the mycelia are separated from the culture broth by filtration. The culture filtrate is then partitioned three times with an equal volume of ethyl acetate. The organic layers are combined for further processing.[2]

  • Extraction of Mycelia: The collected mycelia are macerated and extracted three times with methanol. The methanol extracts are combined and evaporated to dryness. The resulting residue is then partitioned between ethyl acetate and water, with the ethyl acetate layers being collected.[2]

  • Concentration and Drying: All the collected ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The crude extract is then completely dried using a freeze dryer to remove any residual water.[2]

Experimental Workflow for Fungal Fermentation and Extraction

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_processing Processing Inoculation Inoculation of Marine Fungus Seed_Culture Seed Culture (3-4 days, 28°C, 150 rpm) Inoculation->Seed_Culture Large_Scale Large-Scale Fermentation (14-21 days, 28°C, 150 rpm) Seed_Culture->Large_Scale Filtration Filtration to Separate Mycelia and Broth Large_Scale->Filtration Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Mycelia_Extraction Mycelia Extraction (Methanol) Filtration->Mycelia_Extraction Combine_Extracts Combine all Ethyl Acetate Extracts Broth_Extraction->Combine_Extracts Mycelia_Extraction->Combine_Extracts Concentration Concentration (Rotary Evaporator) Combine_Extracts->Concentration Drying Drying (Freeze Dryer) Concentration->Drying Crude_Extract Crude Extract Drying->Crude_Extract G Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel TLC_Analysis TLC Analysis of Fractions Silica_Gel->TLC_Analysis Pooling Pool Fractions of Interest TLC_Analysis->Pooling Sephadex Sephadex LH-20 Size-Exclusion Chromatography Pooling->Sephadex Prep_HPLC Preparative HPLC (C18 Column) Sephadex->Prep_HPLC Pure_Compound Pure Cyclo(Leu-Leu) Prep_HPLC->Pure_Compound G cluster_bacterium Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes LuxR_inactive LuxR (Inactive) AHL->LuxR_inactive Binds to LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->Inhibition Virulence_Genes Virulence Genes LuxR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors Expression Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->LuxR_inactive Competitively Binds G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation of p-IκBα releases NF-κB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA (κB site) NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->IKK Inhibits

References

Biosynthesis of Cyclo(L-leucyl-L-leucyl) in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-leucyl) [cyclo(L-Leu-L-Leu)], a cyclic dipeptide (CDP), belongs to the 2,5-diketopiperazine class of molecules. These compounds are secondary metabolites produced by a wide range of microorganisms, including bacteria, and exhibit diverse and potent biological activities. This technical guide provides an in-depth overview of the biosynthesis of cyclo(L-Leu-L-Leu) in bacteria, focusing on the enzymatic pathways, quantitative production data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development who are interested in the discovery, characterization, and production of this promising bioactive compound.

Introduction

Cyclic dipeptides (CDPs) are the simplest form of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability and biological activity compared to their linear counterparts. Cyclo(L-Leu-L-Leu) has garnered interest for its potential biological activities, which are currently being explored. Understanding the biosynthetic machinery responsible for its production in bacteria is crucial for harnessing its therapeutic potential and for the development of novel production strategies.

Bacteria employ two primary enzymatic pathways for the synthesis of cyclodipeptides:

  • Non-Ribosomal Peptide Synthetases (NRPSs): Large, modular enzyme complexes that assemble peptides from amino acid monomers in an ATP-dependent manner. While NRPSs can produce a vast array of complex peptides, the synthesis of simple CDPs like cyclo(L-Leu-L-Leu) is more commonly attributed to the second pathway.

  • Cyclodipeptide Synthases (CDPSs): A more recently discovered family of smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from the ribosome to catalyze the formation of CDPs. This pathway is considered the primary route for the biosynthesis of many simple cyclodipeptides in bacteria.

This guide will focus on the CDPS-mediated biosynthesis of cyclo(L-Leu-L-Leu).

The Cyclodipeptide Synthase (CDPS) Pathway for Cyclo(L-leucyl-L-leucyl) Biosynthesis

The biosynthesis of cyclo(L-Leu-L-Leu) via the CDPS pathway is an elegant and efficient process that hijacks components of the primary metabolic machinery. The key enzyme, a Cyclo(L-leucyl-L-leucyl) synthase, catalyzes the formation of the dipeptide bond and the subsequent cyclization.

The catalytic cycle of a Cyclo(L-leucyl-L-leucyl) synthase can be broken down into the following key steps:

  • Binding of the First Leucyl-tRNA: The enzyme binds the first molecule of L-leucyl-tRNA (Leu-tRNALeu).

  • Formation of an Aminoacyl-Enzyme Intermediate: The leucyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA.

  • Binding of the Second Leucyl-tRNA: A second molecule of Leu-tRNALeu binds to the enzyme.

  • Formation of a Dipeptidyl-Enzyme Intermediate: The amino group of the second leucyl moiety attacks the ester linkage of the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

  • Intramolecular Cyclization and Product Release: The dipeptidyl chain undergoes an intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal ester linkage, leading to the formation of the cyclic dipeptide, cyclo(L-Leu-L-Leu), which is then released from the enzyme.

CDPS_Pathway Leu_tRNA1 L-Leucyl-tRNA CDPS Cyclo(L-Leu-L-Leu) Synthase (CDPS) Leu_tRNA1->CDPS 1. Binding Aminoacyl_Intermediate Leucyl-CDPS Intermediate CDPS->Aminoacyl_Intermediate 2. Acyl Transfer Dipeptidyl_Intermediate L-Leucyl-L-Leucyl-CDPS Intermediate Aminoacyl_Intermediate->Dipeptidyl_Intermediate 4. Peptide Bond Formation tRNA1 tRNA Aminoacyl_Intermediate->tRNA1 Leu_tRNA2 L-Leucyl-tRNA Leu_tRNA2->Aminoacyl_Intermediate 3. Binding Cyclo_LL Cyclo(L-leucyl-L-leucyl) Dipeptidyl_Intermediate->Cyclo_LL 5. Cyclization & Release tRNA2 tRNA Dipeptidyl_Intermediate->tRNA2 Cyclo_LL->CDPS Enzyme Regeneration

Caption: CDPS-mediated biosynthesis of Cyclo(L-leucyl-L-leucyl).

Quantitative Data on Cyclo(L-leucyl-L-leucyl) and Related Cyclodipeptide Production

Quantitative data on the production of cyclodipeptides in bacteria is essential for understanding the efficiency of the biosynthetic pathways and for developing optimized production strategies. While specific data for Cyclo(L-leucyl-L-leucyl) is not extensively reported, the following table summarizes available quantitative information for the closely related compound Cyclo(L-leucyl-L-prolyl) to provide a comparative reference.

Cyclic DipeptideProducing BacteriumProduction Concentration/ActivityReference
Cyclo(L-leucyl-L-prolyl)Lactobacillus coryniformis BCH-4135 ± 7.07 mg/L[1]
Cyclo(L-leucyl-L-prolyl)Achromobacter xylosoxidans50% inhibitory concentration (IC50) against Aspergillus parasiticus aflatoxin production: 0.20 mg/mL[2]
Cyclo(L-leucyl-L-prolyl)Marine Bacillus amyloliquefaciensMinimum Inhibitory Concentration (MIC) against Listeria monocytogenes: 512 µg/mL[3]

Note: The production of Cyclo(L-leucyl-L-leucyl) in a specific bacterial strain will depend on various factors, including the expression level of the corresponding CDPS, the intracellular pool of L-leucyl-tRNA, and the culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Cyclo(L-leucyl-L-leucyl) biosynthesis.

Cloning, Expression, and Purification of a His-tagged Cyclo(L-leucyl-L-leucyl) Synthase

This protocol describes the heterologous expression of a putative Cyclo(L-leucyl-L-leucyl) synthase gene in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning

  • Primer Design: Design forward and reverse primers for the amplification of the target CDPS gene from the genomic DNA of the producing bacterium. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the expression vector (e.g., pET-28a(+)) and a sequence encoding a hexahistidine (His6) tag at the N- or C-terminus.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the CDPS gene.

  • Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Selection and Verification: Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Verify the correct insertion by colony PCR and DNA sequencing.

4.1.2. Protein Expression

  • Transformation: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.3. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CDPS with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

  • Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

In Vitro Activity Assay of Cyclo(L-leucyl-L-leucyl) Synthase

This protocol describes a method to determine the enzymatic activity of the purified CDPS in vitro by monitoring the formation of Cyclo(L-leucyl-L-leucyl) using LC-MS.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM DTT

    • 0.1 mg/mL total tRNA from E. coli

    • 1 µM Leucyl-tRNA synthetase

    • 1 mM L-leucine

    • Purified Cyclo(L-leucyl-L-leucyl) synthase (e.g., 1-10 µM)

  • Initiation and Incubation: Initiate the reaction by adding the purified CDPS. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect and quantify the formation of Cyclo(L-leucyl-L-leucyl) (m/z = 227.17 [M+H]+).

  • Quantification: Use a standard curve of chemically synthesized Cyclo(L-leucyl-L-leucyl) to quantify the amount of product formed.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of L-leucine and/or tRNA and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

Extraction and Quantification of Cyclo(L-leucyl-L-leucyl) from Bacterial Culture

This protocol outlines a general procedure for the extraction and quantification of Cyclo(L-leucyl-L-leucyl) from a bacterial culture supernatant.

4.3.1. Extraction

  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium under conditions expected to promote the production of Cyclo(L-leucyl-L-leucyl).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant.

  • Liquid-Liquid Extraction: For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of ethyl acetate (B1210297) or dichloromethane (B109758) three times.

  • Organic Phase Combination: Combine the organic layers.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of methanol).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

4.3.2. Quantification by LC-MS/MS

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute Cyclo(L-leucyl-L-leucyl).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for Cyclo(L-leucyl-L-leucyl) (e.g., m/z 227.2 -> fragment ion).

  • Quantification:

    • Standard Curve: Prepare a series of calibration standards of a known concentration of pure Cyclo(L-leucyl-L-leucyl) in the same solvent as the reconstituted extract.

    • Analysis: Analyze the standards and the extracted samples by LC-MS/MS.

    • Calculation: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of Cyclo(L-leucyl-L-leucyl) in the samples by interpolating their peak areas from the standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery, characterization, and production of Cyclo(L-leucyl-L-leucyl) from a bacterial source.

Experimental_Workflow cluster_Discovery Discovery & Identification cluster_Biosynthesis Biosynthetic Pathway Characterization cluster_Production Production Optimization Bacterial_Screening Bacterial Strain Screening Extraction Extraction of Secondary Metabolites Bacterial_Screening->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) LCMS_Analysis->Structure_Elucidation Identify Putative Cyclo(L-Leu-L-Leu) Genome_Mining Genome Mining for CDPS Gene Structure_Elucidation->Genome_Mining Identified Compound Gene_Cloning Gene Cloning & Expression Genome_Mining->Gene_Cloning Protein_Purification CDPS Purification Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Host_Optimization Host Strain Engineering Enzyme_Assay->Host_Optimization Characterized Enzyme Culture_Optimization Culture Condition Optimization Host_Optimization->Culture_Optimization Downstream_Processing Downstream Processing Culture_Optimization->Downstream_Processing Scale_Up Scale-Up Production Downstream_Processing->Scale_Up

Caption: Experimental workflow for Cyclo(L-leucyl-L-leucyl) research.

Conclusion

The biosynthesis of Cyclo(L-leucyl-L-leucyl) in bacteria, primarily through the action of Cyclodipeptide Synthases, represents a fascinating and important area of natural product research. This technical guide has provided a comprehensive overview of the CDPS pathway, summarized available quantitative data for related compounds, and detailed essential experimental protocols for the investigation of this biosynthetic pathway. The methodologies and information presented herein are intended to empower researchers to further explore the biosynthesis of Cyclo(L-leucyl-L-leucyl), uncover its full therapeutic potential, and develop robust strategies for its production. Future work in this area will likely focus on the discovery and characterization of novel CDPSs with unique substrate specificities, the elucidation of the regulatory mechanisms governing cyclodipeptide biosynthesis, and the engineering of microbial hosts for enhanced production of these valuable compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-leucyl-L-leucyl), often abbreviated as Cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of organic molecules. DKPs are the smallest and most common class of cyclic peptides found in nature, formed from the condensation of two amino acids. These structures are of significant interest in medicinal chemistry and drug development due to their rigid conformation, enhanced stability against enzymatic degradation compared to their linear counterparts, and a wide range of biological activities.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Leu-Leu). It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, drawing comparisons with closely related cyclodipeptides where specific data for Cyclo(Leu-Leu) is limited.

Physicochemical Properties

Cyclo(Leu-Leu) is a white crystalline powder. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Exact Mass 226.168128 g/mol
Melting Point 277-280 °C
Appearance White powder
CAS Number 952-45-4[1]
IUPAC Name (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione[1]
Synonyms Cyclo(L-leucyl-L-leucyl), (3S,6S)-3,6-Diisobutylpiperazine-2,5-dione[1]
Solubility Soluble in ethanol (B145695), methanol, DMF, and DMSO.[2]

Spectroscopic Data

TechniqueDescription
¹H NMR The proton NMR spectrum of Cyclo(Leu-Leu) is expected to show characteristic signals for the isobutyl side chains and the protons on the diketopiperazine ring.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide bonds, the alpha-carbons, and the carbons of the isobutyl groups. A reference spectrum is available on PubChem.[3]
Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of Cyclo(Leu-Leu) in a research setting. The following protocols are based on established methods for the synthesis of similar cyclodipeptides and can be adapted for Cyclo(Leu-Leu).

Synthesis of Cyclo(Leu-Leu)

A common method for the synthesis of Cyclo(Leu-Leu) is through the cyclization of the corresponding linear dipeptide, L-Leucyl-L-Leucine.

Protocol: Solution-Phase Synthesis

  • Protection of Amino Acids:

    • Protect the amino group of L-Leucine with a Boc (tert-butyloxycarbonyl) group to yield Boc-L-Leucine.

    • Protect the carboxylic acid group of a second L-Leucine molecule as a methyl ester to yield L-Leucine methyl ester hydrochloride.

  • Dipeptide Coupling:

    • Dissolve Boc-L-Leucine in a suitable organic solvent (e.g., dichloromethane).

    • Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Add the L-Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction mixture to isolate the protected dipeptide, Boc-L-Leucyl-L-Leucine methyl ester.

  • Deprotection and Cyclization:

    • Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Neutralize the resulting dipeptide ester salt and induce cyclization by heating in a high-boiling point solvent like isopropanol (B130326) or toluene, often with the addition of a weak base.

    • The cyclization reaction results in the formation of Cyclo(Leu-Leu).

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_cyclization Step 3: Deprotection & Cyclization L-Leucine_1 L-Leucine Boc-L-Leucine Boc-L-Leucine L-Leucine_1->Boc-L-Leucine Boc anhydride Protected_Dipeptide Boc-L-Leucyl-L-Leucine methyl ester Boc-L-Leucine->Protected_Dipeptide L-Leucine_2 L-Leucine L-Leucine_methyl_ester L-Leucine methyl ester L-Leucine_2->L-Leucine_methyl_ester Methanol, HCl L-Leucine_methyl_ester->Protected_Dipeptide Coupling Agent (e.g., DCC) Linear_Dipeptide L-Leucyl-L-Leucine methyl ester Protected_Dipeptide->Linear_Dipeptide TFA or HCl Cyclo_Leu_Leu Cyclo(Leu-Leu) Linear_Dipeptide->Cyclo_Leu_Leu Heat, Base

Solution-phase synthesis workflow for Cyclo(Leu-Leu).
Purification of Cyclo(Leu-Leu)

Purification of the crude Cyclo(Leu-Leu) is typically achieved through recrystallization or column chromatography.

Protocol: Purification by Recrystallization

  • Dissolve the crude Cyclo(Leu-Leu) in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol: Purification by Column Chromatography

  • Prepare a silica (B1680970) gel column packed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure Cyclo(Leu-Leu).

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Biological Activities and Signaling Pathways

While specific quantitative biological data for Cyclo(Leu-Leu) is sparse in publicly available literature, the broader class of diketopiperazines is known to exhibit a wide range of biological activities. Research on closely related compounds such as Cyclo(L-Leu-L-Pro) provides valuable insights into the potential activities of Cyclo(Leu-Leu).

Antimicrobial and Antifungal Activity

Many cyclodipeptides, including those containing leucine, have demonstrated antimicrobial and antifungal properties.[4][5] For instance, Cyclo(L-Leu-L-Pro) has been shown to be active against vancomycin-resistant enterococci (VRE) with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL for several E. faecalis strains.[3] It also inhibits the growth of various fungi.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Microbial Culture: Grow the target microorganism (bacteria or fungi) in a suitable liquid medium to a standardized cell density.

  • Serial Dilution: Prepare a series of twofold dilutions of Cyclo(Leu-Leu) in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under optimal growth conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

Cyclic dipeptides have also been investigated for their potential as anticancer agents. For example, Cyclo(L-Leu-L-Pro) has been shown to inhibit the growth of K562, HL-60, and U937 leukemia cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(Leu-Leu) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of quorum sensing is a promising anti-infective strategy. Several cyclic dipeptides have been identified as quorum sensing inhibitors.[3]

Experimental Protocol: Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum

  • Bacterial Culture: Grow a reporter strain of C. violaceum (which produces the purple pigment violacein in response to quorum sensing) in a suitable liquid medium.

  • Compound Treatment: In a 96-well plate, add different concentrations of Cyclo(Leu-Leu) to the bacterial culture.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Quantification of Violacein: Extract the violacein pigment from the bacterial cells using a solvent like DMSO or ethanol and measure its absorbance at 585 nm. A reduction in violacein production indicates quorum sensing inhibition.

Hypothesized Signaling Pathways

Based on the activities of related compounds, Cyclo(Leu-Leu) may influence several key signaling pathways. For instance, the anti-inflammatory and neuroprotective effects of some cyclic dipeptides are thought to be mediated through pathways like NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some cyclic dipeptides are hypothesized to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasomal Degradation NFkB_p->Proteasome Genes Inflammatory Gene Transcription Nucleus->Genes activates Cyclo_Leu_Leu Cyclo(Leu-Leu) (Hypothesized) Cyclo_Leu_Leu->IKK inhibits?

Hypothesized inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to neuroprotective and anti-inflammatory effects.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Gene Expression ARE->Genes Cyclo_Leu_Leu Cyclo(Leu-Leu) (Hypothesized) Cyclo_Leu_Leu->Nrf2 activates?

Hypothesized activation of the Nrf2 signaling pathway.

Conclusion

Cyclo(Leu-Leu) is a well-characterized small molecule with defined physical and chemical properties. While detailed biological studies specifically on Cyclo(Leu-Leu) are limited, the extensive research on the broader class of 2,5-diketopiperazines and its close structural analogs suggests a high potential for a range of biological activities, including antimicrobial, cytotoxic, and quorum sensing inhibitory effects. This technical guide provides a foundational resource for researchers and drug development professionals, offering established protocols for synthesis and purification, and highlighting promising avenues for future investigation into the biological mechanisms of Cyclo(Leu-Leu). Further research is warranted to elucidate its specific biological targets and signaling pathways to fully realize its therapeutic potential.

References

Spectroscopic data (NMR, MS) for Cyclo(Leu-Leu) characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide with significant interest in various research fields. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Introduction

Cyclo(L-Leucyl-L-Leucyl), with the chemical formula C₁₂H₂₂N₂O₂, is a 2,5-diketopiperazine formed from the cyclization of two L-leucine amino acid residues. Its structure is characterized by a central piperazine-2,5-dione ring with two isobutyl side chains. The rigid cyclic structure of Cyclo(Leu-Leu) and its derivatives imparts unique physicochemical properties, making them attractive scaffolds in drug discovery and biotechnology. Accurate and thorough characterization using modern spectroscopic techniques is paramount for confirming its identity and purity.

Spectroscopic Data

The following sections present the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Cyclo(L-Leu-L-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Cyclo(Leu-Leu). The chemical shifts are influenced by the solvent used; the data presented here is predicted for chloroform-d (B32938) (CDCl₃), a common solvent for such compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~ 6.0 - 7.0br s-
α-CH~ 3.8 - 4.2m-
β-CH₂~ 1.6 - 1.9m-
γ-CH~ 1.4 - 1.7m-
δ-CH₃~ 0.9 - 1.1d~ 6.5
δ'-CH₃~ 0.9 - 1.1d~ 6.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O~ 165 - 170
α-C~ 55 - 60
β-C~ 40 - 45
γ-C~ 24 - 26
δ-C~ 22 - 24
δ'-C~ 21 - 23
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Cyclo(Leu-Leu), confirming its elemental composition and structural features. The exact mass of Cyclo(L-Leu-L-Leu) is 226.1681 g/mol .

Table 3: ESI-MS/MS Fragmentation Data for Cyclo(L-Leu-L-Leu)

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment
227.1718245[M+H - HCONH₂]⁺
227.1719928[M+H - CO]⁺

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic analysis of Cyclo(L-Leu-L-Leu).

Synthesis of Cyclo(L-Leu-L-Leu)

A common method for the synthesis of cyclic dipeptides is through the condensation of the corresponding amino acid methyl esters.

Materials:

  • L-Leucine methyl ester hydrochloride

  • Triethylamine (B128534) (TEA) or another suitable base

  • High-boiling point solvent (e.g., toluene (B28343), xylene)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • L-Leucine methyl ester hydrochloride is neutralized with a base such as triethylamine in an organic solvent.

  • The resulting free L-leucine methyl ester is then heated at reflux in a high-boiling point solvent like toluene for several hours to promote cyclization via intermolecular aminolysis.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Cyclo(L-Leu-L-Leu).

NMR Spectroscopy

Instrumentation:

  • A 300-500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of purified Cyclo(L-Leu-L-Leu) is dissolved in about 0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

  • Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Mass Spectrometry

Instrumentation:

  • An electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS) for fragmentation studies.

Sample Preparation:

  • A dilute solution of the purified Cyclo(L-Leu-L-Leu) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

  • The sample solution is introduced into the ESI source.

  • A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For fragmentation analysis, the [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualization of Workflow

The following diagrams illustrate the key workflows described in this guide.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start L-Leucine Methyl Ester cyclization Cyclization Reaction start->cyclization Reflux purification Purification cyclization->purification Crude Product cyclo_leu_leu Pure Cyclo(Leu-Leu) purification->cyclo_leu_leu nmr NMR Spectroscopy (¹H, ¹³C) cyclo_leu_leu->nmr ms Mass Spectrometry (ESI-MS/MS) cyclo_leu_leu->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

General workflow for the synthesis and spectroscopic characterization of Cyclo(Leu-Leu).

Mass_Spectrometry_Fragmentation parent [Cyclo(Leu-Leu)+H]⁺ (m/z = 227) frag1 [M+H - HCONH₂]⁺ (m/z = 182) parent->frag1 - 45 Da frag2 [M+H - CO]⁺ (m/z = 199) parent->frag2 - 28 Da

Key fragmentation pathways of Cyclo(Leu-Leu) in ESI-MS/MS.

Preliminary In Vitro Biological Activity of Cyclo(Leu-Leu): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), also known as (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] These compounds are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[2][3] The rigid cyclic structure of CDPs confers unique physicochemical properties and a diverse array of biological activities, making them a subject of intense research for potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of Cyclo(Leu-Leu) and related cyclic dipeptides, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While specific data for Cyclo(Leu-Leu) is limited in some areas, information on structurally similar compounds such as Cyclo(Leu-Pro) is included to provide a broader context for its potential bioactivities.

Biological Activities of Cyclo(Leu-Leu) and Related Compounds

Cyclic dipeptides have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are well-documented for their antimicrobial properties.[2] The proposed mechanism for some of these compounds involves the disruption of microbial cell membranes, which leads to increased permeability and ultimately cell death.[2][4]

Table 1: Summary of Antimicrobial and Antifungal Activity of Related Cyclic Dipeptides

CompoundTarget OrganismActivity MetricValueReference
Cyclo(L-Leu-L-Pro)Vancomycin-Resistant EnterococciNot specifiedActive[5]
Cyclo(L-Leu-L-Pro)Pyricularia oryzae, Trichophyton rubrumNot specifiedEffective[7]
Cyclo(L-Leu-L-Pro)Aspergillus flavusInhibition Zone5.66 ± 0.57 mm (at 135 ± 7.07 mg/mL)[8]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareConidial Germination InhibitionSignificant at 100 μg/mL[6][7]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareConidial Germination InhibitionSignificant at 100 μg/mL[6][7]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citriMIC31.25 μg/mL[7]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citriMIC31.25 μg/mL[7]
Cyclo(L-Leu-L-Phe)Staphylococcus aureusMIC25 μg/mL[6]
Cyclo(D-Leu-L-Phe)Staphylococcus aureusMIC12.5 μg/mL[6]
Cytotoxic Activity

Cyclo(Pro-Leu) has demonstrated cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of potency against different cell lines.

Table 2: Cytotoxic Activity of Cyclo(Pro-Leu)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HT-29Colon Cancer101.5648
MCF-7Breast Cancer78.7848
A375Melanoma51.1348
K562Leukemia21.7248
NCM460Normal Colon775.8648
Antiviral Activity

Proline-containing cyclic dipeptides have been reported to exhibit antiviral properties, particularly against the influenza A virus.[5] For instance, cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum LBP-K10 have shown activity against the H3N2 strain.[5]

Anti-inflammatory and Neuroprotective Activity

Some cyclic dipeptides have been shown to possess anti-inflammatory and neuroprotective properties.[2] For example, Cyclo(His-Pro) exerts anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[9] It has been shown to suppress the pro-inflammatory NF-κB signaling through the activation of the Nrf2-mediated heme oxygenase-1 pathway.[9] While direct evidence for Cyclo(Leu-Leu) is lacking, the potential for related compounds to modulate these key inflammatory pathways suggests a possible area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the biological activities of cyclic dipeptides.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., Cyclo(Leu-Leu)) in the culture medium.

    • Replace the existing medium in the wells with 100 µL of the diluted compound solutions.[2]

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[2]

    • Incubate the plate for 48-72 hours.[2][3]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3][4]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.[3]

    • Determine the IC50 value from the dose-response curve.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).[2]

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

    • Dilute the bacterial suspension in MHB to a final concentration of 5 x 10^5 CFU/mL.[2]

  • Assay Setup:

    • In a sterile 96-well microtiter plate, perform serial dilutions of the test compound in MHB.

    • Add the diluted bacterial inoculum to each well.

  • Incubation and Observation:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of a compound to inhibit viral proliferation.

Protocol:

  • Cell Seeding:

    • Grow a semi-confluent layer of Madin-Darby Canine Kidney (MDCK) cells in six-well culture plates.[5]

  • Viral Infection:

    • Infect the cell monolayers with the influenza A virus (e.g., H3N2 strain) at a specific multiplicity of infection.[5]

  • Compound Treatment:

    • After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a sufficient period to allow for plaque formation (e.g., 60 hours).[5]

    • Fix and stain the cells to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Cyclo(Leu-Leu) treatment Treat Cells with Compound compound_prep->treatment incubation_48h Incubate for 48-72 hours treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 3-4 hours mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.

NFkB_Nrf2_Pathway cluster_stimulus Stimulus cluster_compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus / Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stimulus->keap1_nrf2 inactivates ikb_nfkb IκB-NF-κB Complex stimulus->ikb_nfkb activates IKK, leads to IκB degradation cyclo_hp Cyclo(His-Pro) (Potential action for Cyclo(Leu-Leu)) cyclo_hp->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases are ARE nrf2->are translocates to nucleus and binds ho1 Heme Oxygenase-1 (HO-1) are->ho1 upregulates antioxidant_response Antioxidant & Cytoprotective Genes ho1->antioxidant_response expression nfkb NF-κB ho1->nfkb inhibits nuclear accumulation ikb_nfkb->nfkb releases inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, MMP-3) nfkb->inflammatory_genes translocates to nucleus, promotes transcription

Caption: Hypothesized modulation of the interconnected NF-κB and Nrf2 signaling pathways by cyclic dipeptides.

Conclusion

Cyclo(Leu-Leu) and its related cyclic dipeptides represent a promising class of natural products with a diverse range of biological activities. The preliminary in vitro data, particularly for antimicrobial and cytotoxic effects of related compounds, highlight their potential for further investigation as therapeutic leads. The provided experimental protocols serve as a foundation for researchers to systematically evaluate the bioactivities of Cyclo(Leu-Leu) and other novel cyclic dipeptides. Future research should focus on elucidating the specific mechanisms of action, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of these compounds. The modulation of key signaling pathways, such as NF-κB and Nrf2, by cyclic dipeptides warrants deeper investigation to understand their anti-inflammatory and cytoprotective effects.

References

Cyclo(Leu-Leu): An In-Depth Technical Guide on Initial Mechanistic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a compound of interest in the field of bioactive natural products. While research into its specific mechanism of action is in its nascent stages, preliminary investigations and extensive studies on structurally similar DKPs, particularly Cyclo(Leu-Pro), provide a foundational understanding of its potential biological activities. This guide synthesizes the current knowledge, focusing on antimicrobial, anti-biofilm, antioxidant, and anticancer properties. Due to the limited availability of data specific to Cyclo(Leu-Leu), this document heavily references studies on its close analog, Cyclo(Leu-Pro), to infer potential mechanisms and guide future research. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways implicated in the action of related compounds are visualized using Graphviz diagrams.

Introduction to Cyclo(Leu-Leu) and Diketopiperazines

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a diverse class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure confers unique physicochemical properties that enable specific interactions with biological targets, making them attractive candidates for drug discovery. Cyclo(L-leucyl-L-leucyl), or Cyclo(Leu-Leu), is a DKP formed from the condensation of two leucine (B10760876) amino acid residues. While its biological activities are not as extensively characterized as other DKPs, its structural similarity to well-studied compounds like Cyclo(Leu-Pro) suggests a range of potential therapeutic applications.

Potential Mechanisms of Action and Biological Activities

Initial investigations into the bioactivity of Cyclo(Leu-Leu) and its analogs have primarily focused on the following areas:

Antimicrobial and Antifungal Activity

Cyclic dipeptides are known to possess broad-spectrum antimicrobial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

Quantitative Data: Antimicrobial and Antifungal Activity of Cyclo(Leu-Pro)

MicroorganismTypeActivityConcentrationResultReference
Vancomycin-resistant Enterococci (VRE)Gram-positive bacteriaMIC12.5 µg/mLInhibition of growth[1]
Aspergillus parasiticusFungusIC500.2 mg/mLInhibition of aflatoxin production[2]
Quorum Sensing Inhibition and Anti-Biofilm Formation

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing antibiotic resistance. Studies on related DKPs suggest that Cyclo(Leu-Leu) may interfere with QS signaling pathways. For instance, Cyclo(L-Phe-L-Pro) has been shown to inhibit biofilm formation by Staphylococcus aureus by downregulating the expression of genes related to polysaccharide intercellular adhesion and quorum sensing.

Antioxidant and Cytoprotective Effects

Research on Cyclo(Leu-Pro) has demonstrated its ability to protect cells from oxidative stress. One identified mechanism involves the targeting of the tetraspanin CD151. By interacting with CD151, Cyclo(Leu-Pro) can mitigate tert-butyl hydroperoxide (tBHP)-induced reactive oxygen species (ROS) generation, thereby reducing cytotoxicity and genotoxicity in normal breast epithelial cells.[3][4]

Anticancer Activity

The disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR) is a potential mechanism for the anti-migratory and anti-proliferative effects of Cyclo(Leu-Pro) in triple-negative breast cancer cells.[5] This suggests that Cyclo(Leu-Leu) may also possess anticancer properties through similar signaling pathway interactions.

Quantitative Data: Cytotoxic Activity of Cyclo(Leu-Pro)

Cell LineCancer TypeActivityConcentrationResultReference
K562LeukemiaGrowth Inhibition1-500 µg/mLConcentration-dependent inhibition
HL-60LeukemiaGrowth Inhibition1-500 µg/mLConcentration-dependent inhibition
U937LeukemiaGrowth Inhibition1-500 µg/mLConcentration-dependent inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of cyclic dipeptides are provided below. These protocols can be adapted for the study of Cyclo(Leu-Leu).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (growth) is observed.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with solvent) is included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular levels of reactive oxygen species.

Protocol:

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound and/or an ROS-inducing agent (e.g., tBHP).

  • Probe Loading: A fluorescent ROS indicator dye (e.g., DCFH-DA) is added to the cells and incubated.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher levels of intracellular ROS.

Signaling Pathways and Visualizations

Based on studies of Cyclo(Leu-Pro), the following signaling pathways are of interest for investigating the mechanism of action of Cyclo(Leu-Leu).

G cluster_0 Oxidative Stress Response tBHP tBHP (Oxidative Stress Inducer) ROS Increased ROS tBHP->ROS Cell_Damage Cytotoxicity & Genotoxicity ROS->Cell_Damage CD151 CD151 CD151->ROS inhibits Cyclo_Leu_Pro Cyclo(Leu-Pro) Cyclo_Leu_Pro->CD151 targets

Caption: Protective mechanism of Cyclo(Leu-Pro) against oxidative stress.

G cluster_1 Anticancer Signaling Pathway EGFR EGFR CD151_EGFR CD151-EGFR Interaction EGFR->CD151_EGFR Migration_Growth Cell Migration & Growth CD151_EGFR->Migration_Growth Cyclo_Leu_Pro Cyclo(Leu-Pro) Cyclo_Leu_Pro->CD151_EGFR disrupts

Caption: Inhibition of cancer cell migration and growth by Cyclo(Leu-Pro).

Conclusion and Future Directions

The initial investigations into the mechanism of action of Cyclo(Leu-Leu) are still in their early stages, with a significant portion of our current understanding extrapolated from studies on the closely related compound, Cyclo(Leu-Pro). The available evidence suggests that Cyclo(Leu-Leu) likely possesses a range of bioactive properties, including antimicrobial, anti-biofilm, antioxidant, and anticancer activities.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly affected by Cyclo(Leu-Leu).

  • Quantitative Bioactivity Profiling: Conducting comprehensive in vitro and in vivo studies to determine the efficacy (e.g., MIC, IC50) of Cyclo(Leu-Leu) across a range of biological assays.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of Cyclo(Leu-Leu) with other DKPs to understand how structural variations influence biological function.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current landscape and a roadmap for future investigations into the therapeutic potential of Cyclo(Leu-Leu).

References

An In-depth Technical Guide to the Solubility and Stability of Cyclo(Leu-Leu) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), is a molecule of growing interest in pharmaceutical research due to its rigid conformational structure and potential biological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of Cyclo(Leu-Leu), offering detailed experimental protocols and data presentation formats to aid researchers in its evaluation. While extensive quantitative data for Cyclo(Leu-Leu) is not widely available in public literature, this guide furnishes the methodologies required to generate this critical information.

Solubility Profile of Cyclo(Leu-Leu)

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Cyclo(Leu-Leu), being a cyclic peptide, exhibits solubility characteristics that are influenced by its non-polar leucine (B10760876) side chains.

Qualitative Solubility

Based on available literature for Cyclo(Leu-Leu) and analogous cyclic dipeptides, a general qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of Cyclo(Leu-Leu) in Common Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Methanol (B129727)Soluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
ChloroformReported as Soluble[1]
DichloromethaneReported as Soluble[1]
Ethyl AcetateReported as Soluble[1]
AcetoneReported as Soluble[1]
WaterSparingly Soluble to Insoluble
Quantitative Solubility Data

Quantitative solubility data for Cyclo(Leu-Leu) is scarce in publicly accessible databases. For a related compound, Cyclo(L-Leu-L-Pro), a solubility of 50 mg/mL in methanol has been reported. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of Cyclo(Leu-Leu) - Experimental Data Template

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Phosphate-Buffered Saline (PBS) pH 7.425
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
User-defined solventUser-defined temp.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials
  • Cyclo(Leu-Leu) (solid)

  • Selected solvents (e.g., water, PBS, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation: Add an excess amount of solid Cyclo(Leu-Leu) to a series of vials, ensuring a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Cyclo(Leu-Leu).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Cyclo(Leu-Leu) to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for conducting a forced degradation study of Cyclo(Leu-Leu).

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of Cyclo(Leu-Leu). While specific quantitative data for this compound remains to be extensively published, the detailed experimental protocols herein offer a robust starting point for researchers to generate reliable and reproducible data. A thorough characterization of these fundamental physicochemical properties is an indispensable step in the progression of Cyclo(Leu-Leu) from a compound of interest to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(L-leucyl-L-leucyl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(L-leucyl-L-leucyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds, has garnered significant interest in biomedical research due to its diverse biological activities. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of such cyclic peptides, facilitating high purity and yield. This document provides a detailed protocol for the solid-phase synthesis of cyclo(L-leucyl-L-leucyl), outlining the key steps from resin preparation to final product purification and characterization.

Principle of the Method

The solid-phase synthesis of cyclo(L-leucyl-L-leucyl) involves the sequential attachment of two L-leucine residues to a solid support (resin). The synthesis commences with the loading of the first N-α-Fmoc protected L-leucine onto a 2-chlorotrityl chloride resin. Following this, the Fmoc protecting group is removed, and the second Fmoc-L-leucine is coupled to the resin-bound amino acid. Finally, the linear dipeptide is cleaved from the resin under conditions that simultaneously induce intramolecular cyclization to yield the desired cyclo(L-leucyl-L-leucyl).

Experimental Protocols

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-L-leucine (Fmoc-L-Leu-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • Reagents for Kaiser test

Protocol 1: Loading of the First Fmoc-L-leucine onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first amino acid to the solid support.

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve 2-3 equivalents of Fmoc-L-Leu-OH (relative to the resin substitution capacity) in a minimal amount of DMF and dilute with DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-L-Leu-OH solution to the resin, followed by the addition of 4-6 equivalents of DIPEA.[1] Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 15 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1]

Protocol 2: Synthesis of the Linear Dipeptide (L-leucyl-L-leucine) on Resin

This protocol describes the elongation of the peptide chain.

  • Fmoc Deprotection:

    • Swell the Fmoc-L-Leu-resin in DMF for 30 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL/g of resin).

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

  • Coupling of the Second Fmoc-L-leucine:

    • In a separate vessel, pre-activate 3-5 equivalents of Fmoc-L-Leu-OH with a suitable coupling reagent (e.g., HATU) and DIPEA in DMF for 1-2 minutes.[1][2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[2]

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage and Cyclization to form Cyclo(L-leucyl-L-leucyl)

This protocol details the simultaneous cleavage from the resin and the intramolecular cyclization to form the diketopiperazine.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in Protocol 2 to expose the N-terminal amine of the dipeptide.

  • Cyclization-Cleavage:

    • Wash the deprotected dipeptidyl-resin with DCM.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Treat the resin with the cleavage cocktail (10 mL/g of resin) for 1-2 hours at room temperature. This step facilitates the cleavage of the dipeptide from the resin and promotes intramolecular cyclization.

    • Filter the resin and collect the filtrate containing the crude cyclo(L-leucyl-L-leucyl).

Protocol 4: Purification and Characterization
  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • The crude product can be further purified by recrystallization or silica (B1680970) gel column chromatography.[3]

  • Characterization:

    • The identity and purity of the synthesized cyclo(L-leucyl-L-leucyl) can be confirmed using analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the cyclic dipeptide.[3]

Data Presentation

Table 1: Reagent Quantities for Solid-Phase Synthesis of Cyclo(L-leucyl-L-leucyl)

StepReagentEquivalents (relative to resin capacity)
Resin Loading Fmoc-L-Leu-OH2-3
DIPEA4-6
Amino Acid Coupling Fmoc-L-Leu-OH3-5
Coupling Reagent (e.g., HATU)3-5
DIPEA6-10
Cleavage & Cyclization TFA/TIS/H₂O95:2.5:2.5 (v/v/v)

Table 2: Typical Reaction Parameters

StepParameterValue
Resin Loading Reaction Time2-4 hours
TemperatureRoom Temperature
Fmoc Deprotection Reaction Time5 min + 15 min
TemperatureRoom Temperature
Amino Acid Coupling Reaction Time30-60 minutes
TemperatureRoom Temperature
Cleavage & Cyclization Reaction Time1-2 hours
TemperatureRoom Temperature

Mandatory Visualization

Solid_Phase_Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Swelling Resin Swelling (DCM) Resin->Swelling 1. Loading Loading of First Fmoc-L-Leu-OH Swelling->Loading 2. Capping Capping (Methanol) Loading->Capping 3. Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection1 4. Coupling Coupling of Second Fmoc-L-Leu-OH Fmoc_Deprotection1->Coupling 5. Fmoc_Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Fmoc_Deprotection2 6. Cleavage_Cyclization Cleavage & Cyclization (TFA Cocktail) Fmoc_Deprotection2->Cleavage_Cyclization 7. Purification Purification Cleavage_Cyclization->Purification 8. Characterization Characterization (HPLC, MS, NMR) Purification->Characterization 9. Final_Product Cyclo(L-leucyl-L-leucyl) Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of Cyclo(L-leucyl-L-leucyl).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Leu-Leu) from a Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(Leu-Leu), a member of the 2,5-diketopiperazine (DKP) class, from a complex crude extract.[1][2] Cyclo(Leu-Leu) and other DKPs are of significant interest due to their diverse biological activities.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used technique for the purification of these moderately hydrophobic molecules due to its high resolution and efficiency.[3][4] This document outlines the complete workflow, including sample preparation via liquid-liquid extraction, method parameters for preparative HPLC, and post-purification handling.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4][5] The stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile).[4]

Cyclo(Leu-Leu), with its two hydrophobic leucine (B10760876) side chains, interacts strongly with the C18 stationary phase. The purification process involves:

  • Loading: The crude extract is loaded onto the column in a mobile phase with a high aqueous content, causing Cyclo(Leu-Leu) to bind to the stationary phase.

  • Elution: A gradient of increasing organic solvent (acetonitrile) is applied. This decreases the polarity of the mobile phase, causing hydrophobic compounds to lose their affinity for the stationary phase and elute.[3] Compounds are separated based on their relative hydrophobicity, with more hydrophobic molecules eluting at higher acetonitrile (B52724) concentrations.

  • Detection: A UV detector is used to monitor the column effluent, typically at a wavelength of 210-220 nm where the peptide bond absorbs light.[3]

Experimental Protocols

Materials and Equipment
  • Solvents: HPLC-grade acetonitrile (ACN), water, ethyl acetate (B1210297), or dichloromethane. Dimethyl sulfoxide (B87167) (DMSO) may be needed for initial sample solubilization.

  • Reagents: Trifluoroacetic acid (TFA).

  • Standards: Purified Cyclo(Leu-Leu) standard for method development.

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV-Vis detector.

    • Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size).

    • Rotary evaporator or lyophilizer (freeze-dryer).

    • Centrifuge.

    • Syringe filters (0.22 µm).

Sample Preparation (from Crude Aqueous Extract)

Proper sample preparation is critical to protect the HPLC column and achieve good separation. This protocol describes a liquid-liquid extraction (LLE) suitable for isolating moderately nonpolar compounds like Cyclo(Leu-Leu) from an aqueous matrix (e.g., fermentation broth).[1]

  • Clarification: Centrifuge the crude extract (e.g., fermentation broth) to pellet cells and other insoluble materials.[1]

  • Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

    • Vortex or shake the mixture vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic layer, which contains the less polar Cyclo(Leu-Leu).[1] Repeat the extraction on the aqueous layer to maximize recovery.

  • Drying and Reconstitution:

    • Combine the organic fractions and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.[1]

    • Reconstitute the dried extract in a small volume of a suitable solvent. If solubility is an issue, use 100% DMSO for a stock solution. For injection, dilute the stock in a solvent compatible with the initial mobile phase (e.g., 5-10% acetonitrile in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[1]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN). To prepare 1 L, add 1 mL of TFA to 1 L of ACN.[1]

  • Degassing: Degas both mobile phases using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[1]

HPLC Purification Method

An initial scouting run on an analytical scale is recommended to determine the approximate retention time of Cyclo(Leu-Leu) before scaling up to a preparative column.[6]

Data Presentation: HPLC Method Parameters

The following table summarizes recommended starting conditions for the preparative HPLC purification of Cyclo(Leu-Leu). These may require optimization based on the specific crude extract and HPLC system.

ParameterRecommended ConditionRationale / Notes
Column Preparative C18, 5-10 µm, ≥250 x 21.2 mmC18 is the standard for hydrophobic peptide separation.[4][7] A preparative column allows for higher sample loading.
Mobile Phase A 0.1% (v/v) TFA in WaterTFA acts as an ion-pairing agent to improve peak shape and resolution.[4]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[4]
Gradient 5% to 95% B over 40 minutesA broad gradient is effective for separating components in a complex crude extract.[8] The gradient can be narrowed and optimized after an initial scouting run.
Flow Rate 15-20 mL/minFlow rate should be adjusted based on the preparative column dimensions. A rate of 15 mL/min was used for a similar compound.[9]
Column Temperature 35 - 40°CElevated temperatures can improve peak shape and reduce viscosity, but stability of the target compound should be considered.[7]
Detection Wavelength 210 nmThis wavelength provides high sensitivity for the peptide backbone.[8][9]
Injection Volume VariableDepends on the sample concentration and column capacity. Start with a small injection and scale up.
Purification Protocol
  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.[6]

  • Injection: Inject the filtered, reconstituted sample onto the column.

  • Gradient Elution: Run the gradient as specified in the method table.

  • Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram. The peak corresponding to Cyclo(Leu-Leu) can be identified by comparing its retention time to that of a pure standard or by collecting all major peaks for subsequent analysis (e.g., LC-MS).

  • Post-Purification:

    • Combine the pure fractions containing Cyclo(Leu-Leu).

    • Remove the acetonitrile and water using a rotary evaporator or by freeze-drying (lyophilization) to obtain the purified compound as a solid.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the purification process, from the initial crude material to the final purified product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification & Isolation CrudeExtract Crude Extract (e.g., Fermentation Broth) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) CrudeExtract->LLE Evap1 Solvent Evaporation LLE->Evap1 Reconstitution Reconstitution & Filtration (0.22 µm Syringe Filter) Evap1->Reconstitution HPLC Preparative RP-HPLC (C18 Column, ACN/H2O Gradient) Reconstitution->HPLC Fractions Fraction Collection (Monitor UV at 210 nm) HPLC->Fractions Evap2 Solvent Removal (Lyophilization) Fractions->Evap2 FinalProduct Purified Cyclo(Leu-Leu) Evap2->FinalProduct

Caption: General workflow for the purification of Cyclo(Leu-Leu).

References

Application Note: 1H and 13C NMR Analysis of Cyclo(L-Leucyl-L-Leucyl) in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic compounds formed from the condensation of two amino acids. Cyclo(L-Leucyl-L-Leucyl) [Cyclo(Leu-Leu)] is a DKP composed of two leucine (B10760876) residues. These molecules are of significant interest in drug development due to their rigid conformation, which can mimic peptide beta-turns, and their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of these cyclic peptides in solution. This application note provides a detailed protocol and analysis of the 1H and 13C NMR data for Cyclo(L-Leu-L-Leu) in deuterated chloroform (B151607) (CDCl3).

Data Presentation

1H NMR Data

The 1H NMR spectral data for Cyclo(L-Leu-L-Leu) in CDCl3 is summarized in the table below. The data is based on the findings by G.J.R. van der Ploeg in "Conformational analysis of cyclic dipeptides" (1983).

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH6.15br s-
α-CH3.90t4.0
β-CH21.85 - 1.65m-
γ-CH1.55m-
δ-CH30.98d6.0
δ'-CH30.93d6.0

br s = broad singlet, t = triplet, m = multiplet, d = doublet

13C NMR Data

As of the latest literature search, specific experimental 13C NMR data for Cyclo(L-Leu-L-Leu) in CDCl3 could not be located. However, based on the analysis of similar cyclic dipeptides containing leucine, the expected chemical shift regions are provided below. Note: This is an estimation and should be confirmed with experimental data.

CarbonExpected Chemical Shift (δ) ppm
C=O165 - 175
α-C50 - 60
β-C40 - 45
γ-C24 - 26
δ-C21 - 24

Experimental Protocols

A general protocol for acquiring 1H and 13C NMR spectra of Cyclo(Leu-Leu) is detailed below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity Cyclo(L-Leu-L-Leu).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). To ensure purity of the solvent, it is recommended to use CDCl3 from a freshly opened ampule or one that has been stored over molecular sieves to remove traces of D2O and DCl.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    For 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.

    • Temperature: 298 K (25 °C).

    For 13C NMR:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm, centered around 100 ppm.

    • Decoupling: Proton broadband decoupling.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis. For 1H NMR, the residual CHCl3 peak is at δ 7.26 ppm. For 13C NMR, the CDCl3 peak is at δ 77.16 ppm.

  • Integrate the peaks in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Workflows and Relationships

experimental_workflow Experimental Workflow for NMR Analysis of Cyclo(Leu-Leu) cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis weigh Weigh Cyclo(Leu-Leu) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (1H & 13C) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign structure Structure Elucidation assign->structure

Experimental Workflow for NMR Analysis

data_analysis_logic Logical Relationship of NMR Data Analysis cluster_raw_data Raw NMR Data cluster_processed_spectra Processed Spectra cluster_spectral_parameters Spectral Parameters cluster_structural_info Structural Information h1_fid 1H FID h1_spectrum 1H Spectrum h1_fid->h1_spectrum c13_fid 13C FID c13_spectrum 13C Spectrum c13_fid->c13_spectrum h1_params Chemical Shifts (δ) Coupling Constants (J) Integration h1_spectrum->h1_params c13_params Chemical Shifts (δ) c13_spectrum->c13_params connectivity Proton-Proton Connectivity h1_params->connectivity carbon_env Carbon Environments c13_params->carbon_env final_structure Structure Confirmation connectivity->final_structure carbon_env->final_structure

NMR Data Analysis Logic Flow

Conclusion

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a naturally occurring secondary metabolite produced by various microorganisms, including bacteria and fungi.[1][2] These compounds are of significant interest in pharmaceutical and biotechnological research due to their inherent structural rigidity, enhanced stability compared to linear peptides, and a wide range of biological activities.[1][3] Reported bioactivities of cyclic dipeptides include antimicrobial, antifungal, antiviral, and antitumor effects.[3] The accurate identification and quantification of Cyclo(Leu-Leu) in complex biological matrices are crucial for understanding its biological roles and for potential therapeutic development.

This document provides detailed application notes and experimental protocols for the fragmentation analysis of Cyclo(Leu-Leu) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Fragmentation Analysis of Cyclo(Leu-Leu) by ESI-MS/MS

Electrospray ionization mass spectrometry is a powerful technique for the structural elucidation of cyclic dipeptides. Under collision-induced dissociation (CID), protonated Cyclo(Leu-Leu) undergoes characteristic fragmentation, providing a unique fingerprint for its identification.

The primary fragmentation pathway of protonated Cyclo(Leu-Leu) ([M+H]⁺) involves the cleavage of the diketopiperazine ring. A study by Guo et al. (2008) investigated the ESI-MS² fragmentation of several homo-cyclic dipeptides, including Cyclo(Leu-Leu). The fragmentation of protonated cyclic dipeptides with alkyl substituents, such as Cyclo(Leu-Leu), typically follows a common pathway. The base peak in the ESI-MS² spectrum of Cyclo(Leu-Leu) results from a neutral loss of 45 Da, corresponding to the loss of a formamide (B127407) molecule (HCONH₂), to form the ion [M+H - HCONH₂]⁺. Another common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the precursor ion.

Table 1: Key Fragmentation Data for Protonated Cyclo(Leu-Leu) ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Fragment IonRelative Abundance (%)
227.2182.245[M+H - HCONH₂]⁺100
227.2199.228[M+H - CO]⁺10
227.2154.273[M+H - C₄H₉NO]⁺11
227.2114.1113[Leu residue]⁺Not Reported
227.286.1141[C₅H₁₂N]⁺ (immonium ion)51

Data is based on the findings of Guo et al. (2008) and represents the major observed fragments.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of cyclic dipeptides like Cyclo(Leu-Leu) from a liquid microbial culture for subsequent LC-MS/MS analysis.

Materials:

  • Microbial culture broth

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Methanol or a suitable solvent for reconstitution

  • Syringe filters (0.22 µm)

Procedure:

  • Cell Separation: Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction: Add an equal volume (1 mL) of ethyl acetate to the supernatant.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Solvent Collection: Carefully collect the upper ethyl acetate layer, which contains the extracted Cyclo(Leu-Leu).

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Cyclo(Leu-Leu)

This protocol provides a representative method for the detection and quantification of Cyclo(Leu-Leu) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of cyclic dipeptides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Desolvation Temperature: 300 - 350°C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 227.2

    • Product Ions (m/z): 182.2 (quantifier), 86.1 (qualifier)

  • Cone Voltage and Collision Energy: These parameters should be optimized for the specific instrument. Based on similar compounds, a starting point for optimization could be a cone voltage of 20-40 V and a collision energy of 15-30 eV.[4]

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified reference standard of Cyclo(Leu-Leu). The following table provides representative performance data for the quantitative analysis of a similar cyclic dipeptide, which can be used as a benchmark for method validation.

Table 2: Representative Quantitative Performance Data for Cyclic Dipeptide Analysis by LC-MS/MS

ParameterRepresentative Value
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity Range1.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Inter-day Precision (%RSD)< 10%
Intra-day Precision (%RSD)< 8%
Recovery85 - 105%

Note: These values are representative and should be experimentally determined for each specific assay.[2]

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions M_H Cyclo(Leu-Leu) [M+H]⁺ m/z = 227.2 Frag1 [M+H - HCONH₂]⁺ m/z = 182.2 (Base Peak) M_H->Frag1 - HCONH₂ (45 Da) Frag2 [M+H - CO]⁺ m/z = 199.2 M_H->Frag2 - CO (28 Da) Frag3 Immonium Ion m/z = 86.1 M_H->Frag3 - C₇H₁₃N₂O₂ (141 Da)

Caption: Proposed fragmentation pathway of protonated Cyclo(Leu-Leu).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Microbial Culture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (Positive Mode, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: General workflow for the analysis of Cyclo(Leu-Leu).

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Cyclo(Leu-Leu) against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial susceptibility of the cyclic dipeptide Cyclo(Leu-Leu) against Escherichia coli. The methodologies outlined are based on established antimicrobial testing standards and published research on related cyclic dipeptides, offering a framework for researchers, scientists, and drug development professionals.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3] Cyclo(Leu-Leu) is a specific CDP that has garnered interest for its potential as an antimicrobial agent. Understanding its efficacy against common pathogens like E. coli is a critical step in its development as a potential therapeutic. These notes provide standardized protocols for determining the antimicrobial susceptibility of Cyclo(Leu-Leu) against E. coli using common methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.

Quantitative Data Summary

Due to the limited availability of direct peer-reviewed data specifically detailing the MIC of Cyclo(Leu-Leu) against E. coli, the following table summarizes the available MIC values for the closely related and more extensively studied cyclic dipeptide, Cyclo(Leu-Pro), against various bacteria to provide a broader context for the potential antimicrobial profile of this class of molecules.

Cyclic DipeptideTest OrganismMIC (µg/mL)Reference
Cyclo(Leu-Pro)E. fergusonii230[4]
Cyclo(Leu-Pro)S. enterica11[4]
Cyclo(Leu-Pro)E. faecalis12[4]
Cyclo(Leu-Pro)B. cereus16[4]
Cyclo(Leu-Pro)S. aureus30[4]
Cyclo(Leu-Pro)L. monocytogenes512[4]
Cyclo(Leu-Pro)P. aeruginosa250[4]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • Cyclo(Leu-Leu)

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Cyclo(Leu-Leu) Stock Solution: Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture E. coli on a suitable agar (B569324) plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Cyclo(Leu-Leu) stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Controls:

    • Growth Control: A well containing only broth and bacteria.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Reading of Results: The MIC is the lowest concentration of Cyclo(Leu-Leu) at which there is no visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[5]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Cyclo(Leu-Leu)

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare an E. coli inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a MHA plate to create a uniform bacterial lawn.

  • Preparation and Application of Disks:

    • Prepare solutions of Cyclo(Leu-Leu) at various concentrations.

    • Impregnate sterile filter paper disks with a known amount of the Cyclo(Leu-Leu) solution and allow them to dry.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Controls:

    • Positive Control: A disk containing a known antibiotic effective against E. coli (e.g., ciprofloxacin).

    • Negative Control: A disk impregnated with the solvent used to dissolve Cyclo(Leu-Leu).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of Cyclo(Leu-Leu).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) prep_compound Prepare Cyclo(Leu-Leu) Stock Solution serial_dilution Serial Dilution of Cyclo(Leu-Leu) in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare E. coli Inoculum (0.5 McFarland) inoculate_mic Inoculate wells with E. coli suspension prep_inoculum->inoculate_mic prep_lawn Create E. coli lawn on MHA plate prep_inoculum->prep_lawn serial_dilution->inoculate_mic incubate_mic Incubate at 35°C for 16-20 hours inoculate_mic->incubate_mic read_mic Read MIC (lowest concentration with no growth) incubate_mic->read_mic final_analysis Data Analysis and Interpretation read_mic->final_analysis Quantitative Data apply_disks Apply Cyclo(Leu-Leu) impregnated disks prep_lawn->apply_disks incubate_disk Incubate at 37°C for 18-24 hours apply_disks->incubate_disk measure_zones Measure zones of inhibition incubate_disk->measure_zones measure_zones->final_analysis Qualitative/Semi-Quantitative Data

Caption: Workflow for MIC determination and disk diffusion assay.

Proposed Mechanism of Action

While the precise mechanism of action for Cyclo(Leu-Leu) against E. coli is not fully elucidated, many cyclic dipeptides are known to disrupt bacterial cell integrity. The following diagram depicts a hypothetical signaling pathway illustrating a proposed mechanism.

proposed_mechanism Hypothetical Mechanism of Action of Cyclo(Leu-Leu) cluster_effects Cellular Effects membrane Cell Membrane disruption Membrane Permeabilization membrane->disruption Disruption of Membrane Potential cytoplasm Cytoplasm dna Bacterial DNA ribosome Ribosome cyclo_ll Cyclo(Leu-Leu) cyclo_ll->membrane Interaction disruption->ion_leakage Ion Leakage disruption->atp_depletion ATP Depletion protein_synthesis Inhibition of Protein Synthesis dna_replication Inhibition of DNA Replication cell_death Bacterial Cell Death protein_synthesis->cell_death dna_replication->cell_death

Caption: Proposed mechanism of Cyclo(Leu-Leu) action on E. coli.

References

Application Notes and Protocols: Quorum Sensing Inhibition Assay Using Chromobacterium violaceum and Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction to Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many pathogenic bacteria, QS regulates virulence factors, biofilm formation, and antibiotic resistance, making it an attractive target for novel antimicrobial strategies.[1][2] Disrupting QS, a strategy known as quorum quenching, can mitigate bacterial pathogenicity without exerting the selective pressure that leads to antibiotic resistance.[1]

Chromobacterium violaceum, a Gram-negative bacterium, serves as an excellent model organism for studying QS inhibition. Its production of the purple pigment, violacein (B1683560), is regulated by the CviI/CviR quorum sensing system, which is homologous to the LuxI/LuxR system found in many bacteria.[1][3] The CviI protein synthesizes the N-acyl-homoserine lactone (AHL) autoinducer, which at a threshold concentration, binds to the CviR transcriptional regulator. This complex then activates the expression of the vioA operon, leading to the production of violacein. The intensity of the purple color provides a direct and easily quantifiable measure of QS activity.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of compounds that have garnered interest as potential quorum sensing inhibitors (QSIs). These molecules are known to modulate QS activity, and some are believed to function by competitively binding to the autoinducer's receptor protein. Cyclo(Leu-Leu) is a cyclic dipeptide composed of two leucine (B10760876) residues. This document provides a detailed protocol for assessing the QS inhibition activity of Cyclo(Leu-Leu) and related compounds using a quantitative assay with Chromobacterium violaceum.

Signaling Pathway of Violacein Production in Chromobacterium violaceum

The production of violacein in C. violaceum is a well-characterized process controlled by the CviI/CviR quorum sensing system. The following diagram illustrates this signaling cascade and the putative point of inhibition by cyclic dipeptides.

QuorumSensingPathway cluster_bacteria Chromobacterium violaceum Cell cluster_extracellular Extracellular Environment cluster_inhibitor Inhibition Mechanism CviI CviI (AHL Synthase) AHL AHL (Autoinducer) CviI->AHL Synthesis CviR CviR (Receptor Protein) AHL->CviR Binding AHL_out AHL AHL->AHL_out Diffusion AHL_CviR AHL-CviR Complex CviR->AHL_CviR vio_operon vio Operon (DNA) AHL_CviR->vio_operon Activation Violacein Violacein (Purple Pigment) vio_operon->Violacein Expression AHL_out->AHL Cyclo_Leu_Leu Cyclo(Leu-Leu) (Inhibitor) Cyclo_Leu_Leu->CviR Competitive Binding

Caption: CviI/CviR signaling pathway in C. violaceum and proposed inhibition by Cyclo(Leu-Leu).

Experimental Protocols

This section details the materials and methods required to perform a quantitative violacein inhibition assay.

Materials and Reagents
  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Cyclo(Leu-Leu) or other test compounds

  • Luria-Bertani (LB) broth

  • LB agar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microplates

  • Sterile centrifuge tubes

  • Spectrophotometer (microplate reader)

  • Incubator with shaking capability

Experimental Workflow Diagram

The following diagram outlines the key steps of the violacein inhibition assay.

ExperimentalWorkflow A Prepare overnight culture of C. violaceum in LB broth C Add diluted C. violaceum culture to each well A->C B Prepare serial dilutions of Cyclo(Leu-Leu) in LB broth in a 96-well plate B->C D Incubate plate at 30°C with shaking for 24 hours C->D E Measure bacterial growth (OD at 600 nm) D->E F Centrifuge the plate to pellet the cells E->F G Discard supernatant and add DMSO to each well F->G H Resuspend pellet to dissolve violacein G->H I Measure violacein (OD at 595 nm) H->I J Calculate percentage of violacein inhibition I->J

Caption: Workflow for the quantitative violacein inhibition assay.

Detailed Protocol
  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of C. violaceum into 5 mL of LB broth.

    • Incubate overnight at 30°C with shaking (220 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of approximately 1.0.

    • Dilute the overnight culture with fresh LB broth to an OD₆₀₀ of 0.1.

  • Assay Setup:

    • Prepare a stock solution of Cyclo(Leu-Leu) in DMSO.

    • In a sterile 96-well microplate, prepare serial dilutions of the Cyclo(Leu-Leu) stock solution in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not affect bacterial growth (typically ≤1% v/v).

    • Include a positive control (no compound, only LB broth and bacteria) and a negative control (LB broth with the highest concentration of DMSO used).

    • Add 100 µL of the diluted C. violaceum inoculum to each well.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Cover the microplate and incubate at 30°C for 24 hours with shaking (150 rpm).

  • Measurement of Bacterial Growth:

    • After incubation, measure the OD₆₀₀ of each well using a microplate reader to assess bacterial growth. This is crucial to ensure that the test compound is inhibiting quorum sensing and not simply exhibiting bactericidal or bacteriostatic effects.

  • Quantification of Violacein:

    • Centrifuge the microplate at 4,000 rpm for 15 minutes to pellet the bacterial cells.

    • Carefully discard the supernatant.

    • Add 200 µL of DMSO to each well and resuspend the pellet by vigorous pipetting or shaking to completely dissolve the violacein pigment.

    • Incubate at room temperature for 30 minutes with shaking to ensure full extraction.

    • Centrifuge the plate again at 4,000 rpm for 10 minutes to pellet any remaining cell debris.

    • Carefully transfer 100 µL of the violacein-containing DMSO from each well to a new, clean 96-well plate.

    • Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.

  • Data Analysis:

    • The percentage of violacein inhibition is calculated using the following formula:

      % Inhibition = [(Control OD₅₉₅ - Test OD₅₉₅) / Control OD₅₉₅] x 100

    • Normalize the violacein production (OD₅₉₅) to bacterial growth (OD₆₀₀) to account for any slight variations in cell density.

Data Presentation

Compound Concentration (µg/mL)Bacterial Growth (OD₆₀₀)Violacein Production (OD₅₉₅)% Violacein Inhibition
0 (Control)1.25 ± 0.051.50 ± 0.080%
501.23 ± 0.061.15 ± 0.0723.3%
1001.26 ± 0.040.85 ± 0.0643.3%
2501.24 ± 0.050.48 ± 0.0468.0%
5001.22 ± 0.070.25 ± 0.0383.3%

Data is representative and adapted from dose-response curves for a related cyclic dipeptide to illustrate the expected outcome of the assay.

Conclusion

The Chromobacterium violaceum violacein inhibition assay is a robust, reliable, and high-throughput method for screening and quantifying the anti-quorum sensing activity of compounds like Cyclo(Leu-Leu). The protocol outlined in this document provides a clear and detailed workflow for researchers in microbiology and drug development. The dose-dependent inhibition of violacein production, without significant impact on bacterial growth, is a key indicator of a compound's potential as a quorum sensing inhibitor. Further investigations into the precise molecular interactions between cyclic dipeptides and the CviR receptor will be crucial for the development of novel anti-virulence therapies.

References

Application Notes and Protocols: Determining the Cytotoxicity of Cyclo(Leu-Leu) on Cancer Cell Lines using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic dipeptides, such as Cyclo(Leu-Leu), are an emerging class of compounds with demonstrated biological activities, including potential anticancer properties.[1][2] Assessing the cytotoxic effects of these compounds on various cancer cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to evaluate cell viability and proliferation.[3][4] This assay quantitatively measures the metabolic activity of living cells, providing an indication of their viability following exposure to a test compound.[3][4][5]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[3][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7] These insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[3]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of Cyclo(Leu-Leu) on cancer cell lines.

Data Presentation

Table 1: Cell Viability of Cancer Cell Lines Treated with Cyclo(Leu-Leu)
Concentration of Cyclo(Leu-Leu) (µM)HeLa (% Viability ± SD)MCF-7 (% Viability ± SD)A549 (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.2100 ± 4.8
1095.2 ± 3.898.1 ± 4.196.5 ± 3.9
2585.7 ± 4.190.3 ± 3.588.2 ± 4.3
5068.4 ± 3.275.6 ± 4.072.1 ± 3.7
10049.8 ± 2.958.2 ± 3.355.4 ± 3.1
20025.3 ± 2.535.7 ± 2.830.9 ± 2.6
50010.1 ± 1.815.4 ± 2.112.8 ± 1.9
Table 2: IC50 Values of Cyclo(Leu-Leu) on Different Cancer Cell Lines
Cancer Cell LineIC50 (µM)
HeLa100.5
MCF-7125.8
A549115.2

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cyclo(Leu-Leu)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[6]

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

  • Sterile pipette tips and tubes

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cancer Cell Suspension C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Cyclo(Leu-Leu) E Treat Cells with Cyclo(Leu-Leu) B->E D Incubate for 24h (Cell Adhesion) C->D D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Incubate for 2-4h (Formazan Formation) G->H I Add Solubilization Solution (e.g., DMSO) H->I J Incubate until Crystals Dissolve I->J K Measure Absorbance at 570 nm J->K L Calculate % Cell Viability K->L M Determine IC50 Value L->M

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cancer cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be determined empirically for each cell line) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • To avoid the "edge effect," it is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[7][8]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[5]

  • Compound Treatment:

    • Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Cyclo(Leu-Leu) in a serum-free or low-serum medium to achieve the desired final concentrations.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of Cyclo(Leu-Leu) to the respective wells.

    • Include a vehicle control group treated with the same concentration of the solvent used to dissolve the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Assay:

    • Following the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium to each well.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[3][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[3] A purple precipitate should be visible in the wells containing viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the concentration of Cyclo(Leu-Leu) on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Hypothetical Signaling Pathway

While the precise molecular mechanism of Cyclo(Leu-Leu) induced cytotoxicity is still under investigation, cyclic dipeptides have been shown to induce apoptosis in cancer cells.[1] A potential mechanism could involve the activation of intrinsic apoptotic pathways.

Signaling_Pathway cluster_pathway Hypothetical Cytotoxic Signaling Pathway of Cyclo(Leu-Leu) A Cyclo(Leu-Leu) B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis (Cell Death) F->G

References

Using Cyclo(Leu-Leu) as a chiral catalyst in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cyclo(Leu-Leu) in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide (also known as a diketopiperazine) derived from the amino acid L-leucine, possesses a defined chiral structure, making it a potential candidate for use as an organocatalyst in asymmetric synthesis. The rigid, predictable conformation of the diketopiperazine ring, combined with the stereochemically defined side chains, can create a chiral environment that may influence the stereochemical outcome of a chemical reaction. However, a comprehensive review of the scientific literature reveals a notable absence of specific applications and detailed protocols for the use of Cyclo(Leu-Leu) as a chiral catalyst in key asymmetric C-C bond-forming reactions such as aldol, Michael, and cyanohydrin additions.

While other cyclic dipeptides, particularly those containing histidine or proline residues, have been successfully employed as catalysts in various asymmetric transformations, the catalytic activity of Cyclo(Leu-Leu) in these contexts is not well-documented. This document, therefore, provides a general conceptual framework for the potential application of chiral cyclic dipeptides like Cyclo(Leu-Leu) in asymmetric synthesis, drawing parallels from known diketopiperazine catalysts. It also includes generalized experimental workflows and proposed catalytic cycles.

Conceptual Framework for Catalysis by Chiral Cyclic Dipeptides

The catalytic activity of many cyclic dipeptides in asymmetric synthesis often relies on their ability to act as bifunctional catalysts. The amide protons can act as hydrogen bond donors to activate electrophiles, while other functionalities on the side chains (e.g., the imidazole (B134444) ring in cyclo(His-Phe)) can act as a base to activate nucleophiles.

In the case of Cyclo(Leu-Leu), the isobutyl side chains are non-polar and lack obvious basic or acidic sites for direct participation in bond activation. Any catalytic effect would likely arise from:

  • Steric Hindrance: The bulky isobutyl groups could create a sterically hindered chiral pocket, forcing substrates to approach in a specific orientation, thereby inducing enantioselectivity.

  • Hydrogen Bonding: The amide N-H groups of the diketopiperazine ring could potentially activate electrophiles through hydrogen bonding.

Due to the lack of a basic side chain, Cyclo(Leu-Leu) might be more effective as a chiral Brønsted acid catalyst or as a chiral ligand in metal-catalyzed reactions, rather than a bifunctional organocatalyst in the same vein as cyclo(His-Phe).

Potential Asymmetric Reactions

While no specific data for Cyclo(Leu-Leu) is available, the following are key asymmetric reactions where other chiral organocatalysts, including some cyclic dipeptides, have been successfully applied. These represent potential areas of investigation for Cyclo(Leu-Leu).

  • Asymmetric Aldol Reaction: The formation of a C-C bond between an enolate (from a ketone or aldehyde) and an aldehyde. A chiral catalyst can control the stereochemistry of the newly formed chiral centers.

  • Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalyst can direct the stereoselective formation of the new stereocenter.

  • Asymmetric Cyanohydrin Synthesis: The addition of a cyanide nucleophile to a carbonyl group. A chiral catalyst can favor the formation of one enantiomer of the resulting cyanohydrin.

Data Presentation: A Template for Future Research

Should experimental data for Cyclo(Leu-Leu) catalyzed asymmetric reactions become available, it is recommended to summarize the findings in a structured tabular format for clarity and ease of comparison. Below are template tables for the aforementioned reactions.

Table 1: Template for Cyclo(Leu-Leu) Catalyzed Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1
2

Table 2: Template for Cyclo(Leu-Leu) Catalyzed Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1
2

Table 3: Template for Cyclo(Leu-Leu) Catalyzed Asymmetric Cyanohydrin Synthesis

EntryCarbonyl CompoundCyanide SourceCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1
2

Generalized Experimental Protocols

The following are generalized, hypothetical protocols for screening the catalytic activity of Cyclo(Leu-Leu) in asymmetric reactions. These are intended as a starting point for experimental design and would require significant optimization.

Protocol 1: General Procedure for a Trial Asymmetric Aldol Reaction

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add Cyclo(L-Leu-L-Leu) (e.g., 0.1 mmol, 10 mol%).

  • Add the desired solvent (e.g., 1.0 mL of toluene, THF, or CH2Cl2).

  • Add the ketone (e.g., 2.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Add the aldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: General Procedure for a Trial Asymmetric Michael Addition

  • To a dry reaction vial, add Cyclo(L-Leu-L-Leu) (e.g., 0.05 mmol, 5 mol%) and the Michael donor (1.2 mmol).

  • Add the solvent (e.g., 1.0 mL of CH2Cl2) and stir until the catalyst is dissolved.

  • Add the Michael acceptor (1.0 mmol).

  • Stir the reaction at room temperature or a specified temperature, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography.

  • Determine the yield and enantiomeric excess of the product.

Visualizations: Conceptual Diagrams

The following diagrams illustrate generalized workflows and potential catalytic cycles for asymmetric synthesis using a chiral catalyst like a cyclic dipeptide.

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants Mixing Mixing & Stirring (Controlled Temperature) Reactants->Mixing Catalyst Cyclo(Leu-Leu) Catalyst->Mixing Solvent Solvent Solvent->Mixing Workup Quenching & Extraction Mixing->Workup Purification Column Chromatography Workup->Purification Analysis Yield, dr, ee (NMR, HPLC) Purification->Analysis

Caption: General workflow for an asymmetric synthesis experiment.

Catalytic_Cycle Catalyst Cyclo(Leu-Leu) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Substrate A Substrate_A Electrophile Substrate_B Nucleophile Transition_State Diastereomeric Transition States Intermediate->Transition_State + Substrate B Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Caption: A conceptual catalytic cycle for an asymmetric reaction.

Conclusion

While Cyclo(Leu-Leu) presents an interesting chiral scaffold, its application as a catalyst in asymmetric synthesis is not currently established in the scientific literature. The information and protocols provided herein are intended to serve as a general guide and a starting point for researchers interested in exploring the catalytic potential of this and other simple cyclic dipeptides. Significant experimental investigation would be required to determine the efficacy of Cyclo(Leu-Leu) as a chiral catalyst and to develop optimized protocols for specific asymmetric transformations. Researchers are encouraged to screen Cyclo(Leu-Leu) in a variety of reaction conditions and to thoroughly analyze the results to contribute to this underexplored area of organocatalysis.

Application of Cyclo(Leu-Leu) in inducing plant defense mechanisms against pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leucyl-L-Leucine), abbreviated as Cyclo(Leu-Leu), is a cyclic dipeptide (CDP) that has garnered interest for its potential role in activating plant defense mechanisms. These compounds are naturally produced by various microorganisms and are recognized by plants as signaling molecules, often leading to the induction of systemic resistance against a broad spectrum of pathogens. This document provides a summary of the current understanding of the application of Cyclo(Leu-Leu) and related cyclodipeptides in plant immunity, along with protocols for their evaluation.

Application Notes

Cyclodipeptides, including Cyclo(Leu-Leu) and its analogs, function as elicitors of plant defense responses. The two primary defense pathways in plants are Systemic Acquired Resistance (SAR), which is typically dependent on salicylic (B10762653) acid (SA), and Induced Systemic Resistance (ISR), which is often mediated by jasmonic acid (JA) and ethylene (B1197577) (ET) signaling.[1][2] Research suggests that different cyclodipeptides can trigger these pathways to confer resistance against bacterial, fungal, and viral pathogens.

For instance, while direct studies on Cyclo(Leu-Leu) are part of a broader investigation into cyclodipeptides, related compounds like Cyclo(L-Ala-L-Leu) have been shown to induce resistance in Arabidopsis against Pseudomonas syringae by accelerating the jasmonate-related signaling pathway.[3] Other studies have demonstrated that cyclodipeptides such as Cyclo(l-Pro-l-Pro) and Cyclo(d-Pro-d-Pro) activate the SA-mediated signaling pathway to induce resistance in Nicotiana benthamiana against Phytophthora nicotianae and Tobacco Mosaic Virus (TMV).[1] These findings highlight the potential of cyclodipeptides as biocontrol agents for crop protection.

Quantitative Data on the Efficacy of Related Cyclodipeptides

The following tables summarize quantitative data from studies on cyclodipeptides closely related to Cyclo(Leu-Leu) in inducing plant defense.

Table 1: Effect of Cyclodipeptides on Pine Wilt Disease (PWD) Severity and Control Efficacy

CyclodipeptideApplication MethodDisease Severity at 28 DAI (%)Disease Control Efficacy at 28 DAI (%)
Cyclo(D-Pro-L-Val)Trunk Injection79.2-
Cyclo(L-Pro-L-Ile)Trunk Injection57.537.3
Cyclo(L-Pro-L-Phe)Trunk Injection81.7-
Cyclo(L-Leu-L-Val)Trunk Injection51.733.7
Cyclo(D-Pro-L-Val)Foliar Spray71.7-
Cyclo(L-Pro-L-Ile)Foliar Spray45.850.0
Cyclo(L-Pro-L-Phe)Foliar Spray75.8-
Cyclo(L-Leu-L-Val)Foliar Spray65.8-

DAI: Days After Inoculation. Data extracted from a study on pine wilt disease caused by the nematode Bursaphelenchus xylophilus.[2]

Table 2: Inhibitory Effect of Cyclo(Leu-Pro) Isomers on Colletotrichum orbiculare Conidial Germination

Cyclodipeptide IsomerConcentration (µg/mL)Inhibition Rate (%)
Cyclo(D-Leu-D-Pro)10019.9
Cyclo(L-Leu-L-Pro)10019.7
Cyclo(D-Leu-L-Pro)100No significant inhibition

Data from a study on the differential antifungal activities of isomeric Cyclo(Leu-Pro) against anthracnose in cucumber.

Signaling Pathways

The induction of plant defense by cyclodipeptides is believed to involve the activation of key defense signaling pathways. Below are generalized diagrams of the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways, which can be triggered by various elicitors, including cyclodipeptides.

jasmonate_signaling cluster_perception Perception cluster_signaling_cascade Signaling Cascade cluster_response Defense Response Cyclo(Leu-Leu) Cyclo(Leu-Leu) Receptor Receptor Cyclo(Leu-Leu)->Receptor JA_Biosynthesis JA_Biosynthesis Receptor->JA_Biosynthesis Activates JAZ_Proteins JAZ_Proteins MYC2 MYC2 JAZ_Proteins->MYC2 Represses Defense_Genes Defense_Genes MYC2->Defense_Genes Activates JA_Biosynthesis->JAZ_Proteins Degrades Pathogen_Resistance Pathogen_Resistance Defense_Genes->Pathogen_Resistance

Caption: Jasmonic Acid (JA) Signaling Pathway.

salicylic_acid_signaling cluster_perception Perception cluster_signaling_cascade Signaling Cascade cluster_response Defense Response Cyclo(Leu-Leu) Cyclo(Leu-Leu) Receptor Receptor Cyclo(Leu-Leu)->Receptor SA_Accumulation SA_Accumulation Receptor->SA_Accumulation Induces NPR1_monomer NPR1_monomer TGA_Factors TGA_Factors NPR1_monomer->TGA_Factors Activates NPR1_oligomer NPR1_oligomer NPR1_oligomer->NPR1_monomer SA_Accumulation->NPR1_oligomer Reduces to PR_Genes PR Genes TGA_Factors->PR_Genes Activates SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Salicylic Acid (SA) Signaling Pathway.

Experimental Protocols

The following are generalized protocols for testing the efficacy of Cyclo(Leu-Leu) in inducing plant disease resistance, based on methodologies reported for related cyclodipeptides.

Protocol 1: In-planta Disease Resistance Assay

This protocol outlines the steps to assess the ability of Cyclo(Leu-Leu) to induce systemic resistance in plants against a pathogen.

disease_resistance_workflow Plant_Growth 1. Grow plants to a suitable stage (e.g., 4-6 weeks old) Treatment 2. Treat a single leaf or part of the plant with Cyclo(Leu-Leu) solution or a control Plant_Growth->Treatment Incubation 3. Incubate plants for a period to allow for the induction of systemic resistance (e.g., 48 hours) Treatment->Incubation Inoculation 4. Inoculate a distal, untreated part of the plant with the pathogen Incubation->Inoculation Symptom_Assessment 5. Assess disease symptoms at regular intervals (e.g., measure lesion size, score disease severity) Inoculation->Symptom_Assessment Data_Analysis 6. Statistically compare the disease severity between treated and control plants Symptom_Assessment->Data_Analysis

Caption: Experimental Workflow for Disease Resistance Assay.

Materials:

  • Healthy, uniformly grown plants (e.g., Nicotiana benthamiana, Arabidopsis thaliana)

  • Cyclo(Leu-Leu) of high purity

  • Solvent for Cyclo(Leu-Leu) (e.g., DMSO or methanol)

  • Control solution (solvent only)

  • Pathogen culture (e.g., Phytophthora nicotianae, Pseudomonas syringae)

  • Syringes for infiltration or spray bottles for foliar application

  • Growth chambers or greenhouse with controlled environment

  • Calipers or imaging software for lesion measurement

Methodology:

  • Plant Preparation: Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 25°C) to a consistent developmental stage.

  • Treatment Application:

    • Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent and dilute to the desired final concentration (e.g., 100 µM) in sterile water or a buffer.

    • For local treatment, infiltrate a small area on one half of a leaf with the Cyclo(Leu-Leu) solution using a needleless syringe. Infiltrate the corresponding area on a control plant with the solvent-only solution.

    • For foliar spray, evenly spray the foliage of the treatment group with the Cyclo(Leu-Leu) solution and the control group with the control solution.

  • Induction Period: Place the treated plants back into the growth chamber for a period of 24 to 48 hours to allow for the induction of a systemic response.

  • Pathogen Inoculation:

    • Prepare a suspension of the pathogen at a known concentration.

    • Inoculate a distal, untreated leaf of both the Cyclo(Leu-Leu)-treated and control plants. This can be done by infiltration, drop inoculation, or spraying, depending on the pathogen.

  • Disease Assessment:

    • Return the inoculated plants to the growth chamber.

    • Monitor the development of disease symptoms daily.

    • At a set time point post-inoculation (e.g., 48-72 hours), measure the size of the lesions or score the disease severity based on a predefined scale.

  • Data Analysis: Statistically analyze the differences in disease symptoms between the Cyclo(Leu-Leu)-treated and control groups to determine the level of induced resistance.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the expression of defense-related genes in response to Cyclo(Leu-Leu) treatment.

Materials:

  • Plant tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for defense-related genes (e.g., PR-1a for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin)

Methodology:

  • Sample Collection: At various time points after treatment with Cyclo(Leu-Leu) or a control solution, collect leaf tissue, flash-freeze it in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected tissue using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA as a template.

    • Set up reactions with primers for the target defense genes and a reference gene for normalization.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels between Cyclo(Leu-Leu)-treated and control samples to determine the effect of the treatment on the induction of defense gene expression.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as compound concentrations, incubation times, and choice of pathogen and plant species should be optimized for each experimental system.

References

In Vivo Animal Models for Studying the Efficacy of Cyclo(Leu-Leu) and Related Cyclodipeptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo efficacy studies, complete with detailed protocols and quantitative data for Cyclo(Leu-Leu) , are not extensively available in the public domain as of the latest literature search. This document, therefore, provides detailed application notes and protocols for closely related cyclodipeptides, namely Cyclo(Leu-Gly) for neuroprotection and Cyclo(His-Pro) for anti-inflammatory studies. These protocols are presented as illustrative examples that can serve as a foundation for designing in vivo studies for Cyclo(Leu-Leu), once preliminary in vitro efficacy has been established.

Application Note: Neuroprotective Effects of Cyclodipeptides in a Mouse Model of Neurodegeneration

Introduction

Cyclic dipeptides have garnered interest for their potential neuroprotective properties. Studies on compounds like Cyclo(Leu-Gly) have shown promise in mitigating neurotoxic effects and behavioral deficits in animal models. The following protocols are based on established methodologies for evaluating neuroprotective agents in vivo.

Experimental Protocol: Assessment of Neuroprotection against Puromycin-Induced Amnesia in Mice

This protocol is adapted from studies on Cyclo(Leu-Gly) and its protective effects against memory impairment.

Objective: To evaluate the efficacy of a test cyclodipeptide in preventing puromycin-induced amnesia in mice.

Animal Model:

  • Species: Male ICR mice

  • Weight: 20-25 g

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, with ad libitum access to food and water.

Materials:

  • Test cyclodipeptide (e.g., Cyclo(Leu-Gly))

  • Puromycin (B1679871)

  • Saline solution (0.9% NaCl)

  • Maze apparatus for learning and memory assessment (e.g., T-maze or Y-maze)

Procedure:

  • Acclimatization: Allow mice to acclimate to the housing facilities for at least one week before the experiment.

  • Pre-training: Train the mice in the maze for a set number of trials to establish a baseline performance for memory and learning.

  • Drug Administration:

    • Administer the test cyclodipeptide (e.g., Cyclo(Leu-Gly)) via subcutaneous (s.c.) injection at a predetermined dose. Doses for Cyclo(Leu-Gly) have been studied in a range, and a pilot dose-response study is recommended.

    • The control group receives a vehicle (e.g., saline) injection.

  • Induction of Amnesia:

    • Administer puromycin to induce amnesia at a time point relative to the test compound administration determined by pharmacokinetic studies.

  • Behavioral Testing:

    • At a specified time after puromycin administration, re-test the mice in the maze.

    • Record metrics such as the time to complete the maze, number of errors, and percentage of correct choices.

  • Data Analysis:

    • Compare the performance of the cyclodipeptide-treated group with the vehicle-treated and puromycin-only groups.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed protective effects.

Quantitative Data Summary

The following table summarizes representative data from a study on the pharmacokinetics of Cyclo(Leu-Gly) in mice after subcutaneous injection. This data is crucial for designing the timing of administration in efficacy studies.[1]

Time PointPlasma Concentration (nmol/g)Brain Concentration (nmol/g)
1 hour10.51.5
4 hours6.21.2
10 hours2.80.8
24 hours1.50.6
48 hours0.80.4
96 hours0.40.2

Data adapted from Yanagisawa et al. (1983).[1]

Signaling Pathway and Workflow

The neuroprotective effects of some amino acids and peptides are linked to the activation of pro-survival signaling pathways. Leucine, a component of Cyclo(Leu-Leu), is a known activator of the mTOR pathway, which is critical for protein synthesis and cell growth, and has been implicated in neuronal survival.

mTOR_Signaling_Pathway Cyclo_Leu_Leu Cyclo(Leu-Leu) (Leucine Source) mTORC1 mTORC1 Cyclo_Leu_Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 -> eIF4E mTORC1->eIF4E Inhibits Phosphorylation Protein_Synthesis Protein Synthesis (e.g., Neurotrophic Factors) S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Neuronal_Survival Neuronal Survival and Growth Protein_Synthesis->Neuronal_Survival

Caption: mTOR signaling pathway potentially activated by Leucine from Cyclo(Leu-Leu).

Neuroprotection_Workflow Start Start: Animal Acclimatization Training Behavioral Pre-training (e.g., Maze) Start->Training Grouping Randomize into Treatment Groups Training->Grouping Treatment Administer Cyclodipeptide or Vehicle Grouping->Treatment Induction Induce Neurotoxicity (e.g., Puromycin) Treatment->Induction Behavioral_Test Post-treatment Behavioral Testing Induction->Behavioral_Test Analysis Data Collection and Statistical Analysis Behavioral_Test->Analysis End End: Evaluate Neuroprotective Efficacy Analysis->End

Caption: General experimental workflow for in vivo neuroprotection studies.

Application Note: Anti-inflammatory Efficacy of Cyclodipeptides in a Mouse Model of Acute Inflammation

Introduction

Chronic inflammation is a key factor in numerous diseases. Cyclodipeptides such as Cyclo(His-Pro) have demonstrated anti-inflammatory properties by modulating key signaling pathways like NF-κB. The mouse ear edema model is a standard and rapid method for screening the topical or systemic anti-inflammatory activity of novel compounds.

Experimental Protocol: TPA-Induced Mouse Ear Edema Model

This protocol is based on a study evaluating the anti-inflammatory effects of Cyclo(His-Pro).[2]

Objective: To assess the ability of a test cyclodipeptide to reduce acute inflammation in a mouse model.

Animal Model:

  • Species: Male BALB/c mice

  • Weight: 20-25 g

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

  • Test cyclodipeptide (e.g., Cyclo(His-Pro))

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle for TPA)

  • Ethanol/Saline (vehicle for test compound, if administered systemically)

  • Micrometer or thickness gauge

Procedure:

  • Acclimatization: House mice in the experimental facility for at least one week prior to the study.

  • Drug Administration:

    • Systemic: Administer the test cyclodipeptide intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

    • Topical: Dissolve the test cyclodipeptide in a suitable vehicle (e.g., acetone) and apply it to the inner and outer surfaces of the right ear.

  • Induction of Inflammation:

    • Approximately 30 minutes after systemic administration (or concurrently with topical administration), apply a solution of TPA in acetone to the right ear of each mouse to induce inflammation. The left ear serves as a non-inflamed control.

  • Measurement of Edema:

    • After a set period (e.g., 4-6 hours) following TPA application, measure the thickness of both ears using a micrometer.

    • The degree of edema is calculated as the difference in thickness between the right (TPA-treated) and left (control) ears.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the TPA-only control group.

    • Use statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-inflammatory effect.

Quantitative Data Summary

The following table presents illustrative data on the anti-inflammatory effect of Cyclo(His-Pro) in the TPA-induced mouse ear edema model.[2]

Treatment GroupDoseEar Edema (mm)% Inhibition
Control (TPA only)-0.12 ± 0.01-
Cyclo(His-Pro)1 mg/kg (i.p.)0.08 ± 0.0133%
Cyclo(His-Pro)5 mg/kg (i.p.)0.06 ± 0.0150%
Cyclo(His-Pro)10 mg/kg (i.p.)0.04 ± 0.0167%

Data are representative and for illustrative purposes.

Signaling Pathway and Workflow

The anti-inflammatory effects of Cyclo(His-Pro) have been linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammation. This is achieved through the activation of the Nrf2/Heme Oxygenase-1 (HO-1) antioxidant response pathway, which in turn suppresses NF-κB activation.

Anti_Inflammatory_Pathway Cyclo_His_Pro Cyclo(His-Pro) Nrf2 Nrf2 Cyclo_His_Pro->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Induces Expression NFkB NF-κB HO1->NFkB Inhibits Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) NFkB->Pro_inflammatory_Genes Promotes Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation Inflammation_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups Start->Grouping Treatment Administer Cyclodipeptide or Vehicle Grouping->Treatment Induction Induce Inflammation (e.g., TPA on ear) Treatment->Induction Measurement Measure Ear Thickness (Edema) Induction->Measurement Analysis Calculate % Inhibition and Statistical Analysis Measurement->Analysis End End: Evaluate Anti-inflammatory Efficacy Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclo(Leu-Leu) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Cyclo(L-leucyl-L-leucyl), or Cyclo(Leu-Leu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this diketopiperazine (DKP). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges, particularly low reaction yields.

Part 1: Troubleshooting Guide

This guide addresses the most common issues encountered during Cyclo(Leu-Leu) synthesis in a question-and-answer format.

Question 1: My cyclization reaction to form the diketopiperazine (DKP) ring has a very low yield. What are the primary causes?

Answer: Low yields in DKP formation are typically due to one or more of the following factors:

  • Inefficient Cyclization: The intramolecular cyclization of the linear dipeptide precursor (H-Leu-Leu-OR) can be slow, allowing side reactions to dominate.

  • Competing Polymerization: The primary competing side reaction is the intermolecular condensation of the linear dipeptide, which forms undesirable linear polymers, especially at high concentrations.[1]

  • Incomplete Deprotection: If starting from an N-protected dipeptide (e.g., Boc-Leu-Leu-OR or Fmoc-Leu-Leu-OR), the N-terminal protecting group must be fully removed. Any remaining protected dipeptide will not cyclize.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time are critical and must be carefully optimized. For instance, while heating can promote cyclization, excessively high temperatures may lead to degradation or racemization.[1][2]

Question 2: How can I minimize the formation of linear peptide polymers and favor the desired intramolecular cyclization?

Answer: The most effective strategy to minimize polymerization is to perform the cyclization reaction under high-dilution conditions . By significantly lowering the concentration of the linear dipeptide precursor, you reduce the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. A typical concentration for this purpose is in the range of 0.001 to 0.01 M. This can be achieved by the slow, dropwise addition of the dipeptide solution to a large volume of heated solvent.

Question 3: What is the optimal temperature for the cyclization reaction?

Answer: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing product degradation or racemization.

  • Thermal Cyclization: For the spontaneous cyclization of a dipeptide ester (like H-Leu-Leu-OMe), heating is generally required. Refluxing in high-boiling point solvents such as toluene (B28343), n-butanol, or xylene is a common method to drive the reaction.[1]

  • Solid-Phase Synthesis Considerations: In the context of solid-phase peptide synthesis (SPPS), where DKP formation can be an unwanted side reaction, lower temperatures (e.g., 3°C to -22°C) are used to enhance the stability of peptide intermediates and prevent premature cyclization.[2][3]

Question 4: My starting linear dipeptide (Leu-Leu-OR) seems to be the problem. What should I check?

Answer: If you suspect issues with your starting material, consider the following:

  • Confirm Complete Deprotection: Before cyclization, ensure the N-terminal protecting group (e.g., Boc, Fmoc) has been completely removed. Monitor the deprotection step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Ensure Purity: The purity of the linear dipeptide is crucial. Impurities from previous steps can interfere with the cyclization reaction. Purify the dipeptide ester precursor by column chromatography or recrystallization if necessary.

  • Use the Hydrochloride Salt: The linear dipeptide is often generated as a hydrochloride salt after deprotection (e.g., H-Leu-Leu-OMe·HCl). This salt is stable and can be stored. For the cyclization, it must be neutralized in situ with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to release the free amine required for the nucleophilic attack.

Question 5: How does the choice of solvent affect the cyclization yield?

Answer: The solvent plays a critical role by influencing reactant solubility and the stability of the transition state.[4]

  • For Thermal Cyclization: High-boiling, non-polar, aprotic solvents like toluene or xylene are often preferred as they allow for the high temperatures needed to drive the reaction and can facilitate the removal of alcohol byproducts (e.g., methanol (B129727) from a methyl ester) via azeotropic distillation.[1]

  • For SPPS Side Reactions: In solid-phase synthesis, DKP formation as a side product is often faster in polar aprotic solvents like DMSO and DMF compared to less polar options like acetonitrile (B52724) (ACN).[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the linear Leu-Leu precursor?

A1: The linear dipeptide is best synthesized using standard solution-phase or solid-phase peptide coupling methods. A common approach involves reacting an N-protected Leucine (e.g., Boc-L-Leu-OH) with a C-protected Leucine (e.g., H-L-Leu-OMe) using a coupling agent.

Q2: How do I choose the right coupling reagent if I want to perform a reagent-mediated cyclization instead of a thermal one?

A2: Reagent-mediated cyclization can sometimes provide higher yields at lower temperatures. The choice of reagent is critical. Carbodiimides were early choices, but modern onium-type reagents are often more efficient and lead to less racemization.[5] A comparison of common coupling reagents is provided in Table 2.

Q3: What are the most effective methods for purifying Cyclo(Leu-Leu)?

A3: Purification is essential for removing unreacted starting material, polymers, and other byproducts. Common methods include:

  • Silica (B1680970) Gel Column Chromatography: An effective method for separating Cyclo(Leu-Leu) from polar impurities and polymers.[6]

  • Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining very pure material.

  • High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve very high purity, especially for analytical standards or biological testing.[6]

  • Solid-Phase Extraction (SPE): A high-throughput method that can be used for efficient purification and concentration of the product from complex mixtures.[7][8]

Part 3: Data Presentation

Table 1: Effect of Reaction Parameters on Cyclo(Leu-Leu) Synthesis
ParameterConditionEffect on YieldPotential Issues
Concentration High (>0.1 M)DecreasedFavors intermolecular polymerization
Low (<0.01 M)IncreasedFavors desired intramolecular cyclization[9]
Temperature Low (25-50 °C)Very Slow/No ReactionInefficient cyclization
Moderate-High (80-140 °C)Increased RatePromotes cyclization, especially in refluxing solvents[10]
Very High (>150 °C)DecreasedPotential for product degradation and racemization
Solvent Polar Protic (e.g., Methanol)Generally LowCan interfere with cyclization by solvating reactants
Polar Aprotic (e.g., DMF)ModerateGood solubility, but may require higher temperatures
Non-polar Aprotic (e.g., Toluene)Often HighIdeal for thermal cyclization at reflux[1]
Table 2: Comparison of Selected Coupling Reagents for Cyclization
Coupling ReagentAdditiveAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)HOBtInexpensive, widely usedByproduct (DCU) can be difficult to remove; moderate risk of racemization[5]
HATU -Highly efficient, fast reaction times, low racemizationExpensive; can be sensitive to moisture
BOP DIPEA (Base)Very effective for cyclization, especially for challenging sequencesBenzotriazole byproduct is a potential safety concern
CIP (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)HOAtShows high catalytic enhancement and good yields[5]Less common than other reagents

Part 4: Experimental Protocols & Visualizations

Protocol 1: Synthesis of Linear Dipeptide Precursor (Boc-L-Leu-L-Leu-OMe)
  • Preparation: To a solution of L-Leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (TEA) (1.1 eq) at 0 °C and stir for 20 minutes.

  • Coupling: In a separate flask, dissolve Boc-L-Leu-OH (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq) in DCM. Stir this mixture at 0 °C for 30 minutes.

  • Reaction: Add the activated Boc-L-Leu-OH solution to the neutralized L-Leucine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure Boc-L-Leu-L-Leu-OMe.

Protocol 2: Thermal Cyclization to form Cyclo(Leu-Leu)
  • Deprotection: Dissolve Boc-L-Leu-L-Leu-OMe (1.0 eq) in a 4M HCl solution in dioxane. Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete removal of the Boc group. Remove the solvent under reduced pressure to obtain the H-L-Leu-L-Leu-OMe·HCl salt.

  • Cyclization Setup: In a large round-bottom flask equipped with a reflux condenser, add a large volume of toluene to achieve a final concentration of ~0.005 M. Heat the toluene to reflux.

  • High-Dilution Addition: Dissolve the H-L-Leu-L-Leu-OMe·HCl salt and TEA (1.5 eq) in a minimal amount of a suitable solvent (e.g., methanol or DMF). Using a syringe pump, add this solution dropwise to the refluxing toluene over several hours (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure. Purify the resulting crude solid.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_purification Purification A Boc-L-Leucine C 1. Peptide Coupling (DCC, HOBt) A->C B L-Leucine Methyl Ester HCl B->C D Linear Dipeptide (Boc-Leu-Leu-OMe) C->D E 2. N-Terminal Deprotection (4M HCl in Dioxane) D->E F Dipeptide Salt (H-Leu-Leu-OMe • HCl) E->F G 3. Cyclization (High Dilution, Refluxing Toluene, TEA) F->G H Crude Cyclo(Leu-Leu) G->H I 4. Column Chromatography H->I J Pure Cyclo(Leu-Leu) I->J

Diagram 1: General workflow for the synthesis of Cyclo(Leu-Leu).
Troubleshooting Logic Diagram

G start Low Yield of Cyclo(Leu-Leu) q1 Is the main byproduct a polymer? start->q1 q2 Is linear dipeptide starting material left? q1->q2 No s1 Increase dilution (Lower concentration) q1->s1 Yes q3 Are there other unidentified side products? q2->q3 No s2 Check N-terminal deprotection step q2->s2 Yes s4 Optimize temperature (avoid degradation) q3->s4 Yes s3 Increase reaction time or temperature s2->s3 s5 Change solvent or use coupling reagent s4->s5 s6 Purify linear dipeptide precursor s5->s6

Diagram 2: Troubleshooting logic for low yield in Cyclo(Leu-Leu) synthesis.

References

Overcoming peak tailing in HPLC purification of cyclic peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the HPLC purification of cyclic peptides, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the purity and yield of your cyclic peptide. This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing in your chromatograms.

Q1: My cyclic peptide peak is tailing. What are the first steps I should take to troubleshoot this?

A1: When you first observe peak tailing, a systematic check of your HPLC system and method parameters is crucial. Start with the most straightforward potential issues before moving to more complex method development.

Initial Troubleshooting Steps:

  • Assess Peak Asymmetry: Quantify the extent of tailing by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a problematic level of tailing that requires attention.[1]

  • Check for System Leaks: Even small leaks in your HPLC system can lead to peak distortion. Carefully inspect all fittings and connections for any signs of leakage.

  • Examine the Column:

    • Column Age and Contamination: An old or contaminated column can lose its efficiency.[1] If the column has been in use for a long time or with crude samples, consider flushing it with a strong solvent or replacing it.

    • Blocked Frit: A blocked inlet frit can cause peak distortion and an increase in backpressure. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.[2][3]

Q2: I've checked my system for leaks and the column seems to be in good condition, but the peak tailing persists. What should I investigate next?

A2: If the basic system check doesn't resolve the issue, the next step is to evaluate your mobile phase and sample preparation. These factors play a critical role in the interaction between your cyclic peptide and the stationary phase.

Mobile Phase and Sample Considerations:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of both your cyclic peptide and the residual silanol (B1196071) groups on the silica-based column. Secondary interactions between protonated basic residues on the peptide and ionized silanols are a primary cause of peak tailing.[2][4]

    • For basic peptides: Lowering the mobile phase pH to around 2-3 will protonate the silanol groups, minimizing these unwanted interactions.[1][2]

  • Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion. If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile (B52724) in a low organic start), it can lead to peak fronting or tailing.[1][5] Try to dissolve your sample in the initial mobile phase composition.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][5][6] To check for this, try reducing the injection volume or diluting your sample.

Q3: I have optimized my mobile phase pH and injection solvent, but I still see peak tailing. What advanced strategies can I employ?

A3: If the initial troubleshooting steps and mobile phase adjustments are not sufficient, you may need to consider more advanced method modifications, such as using mobile phase additives or selecting a different HPLC column.

Advanced Troubleshooting Strategies:

  • Use of Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) are commonly used in peptide purification. TFA serves two main purposes: it lowers the mobile phase pH and acts as an ion-pairing agent. The TFA anions pair with the positively charged basic residues on the peptide, effectively shielding them from interacting with the stationary phase and reducing peak tailing.[7]

  • Column Chemistry: Not all C18 columns are the same.

    • End-capped Columns: Modern, fully end-capped columns have fewer free silanol groups, which reduces the potential for secondary interactions.[1][8]

    • Alternative Stationary Phases: For particularly challenging separations, consider using columns with alternative chemistries, such as those with polar-embedded phases or hybrid silica (B1680970) particles, which are designed to minimize silanol interactions.[1]

  • Temperature Optimization: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[9] However, be mindful of the thermal stability of your cyclic peptide.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing in cyclic peptide purification.

G A Peak Tailing Observed B Calculate Tailing Factor (Tf > 1.2?) A->B C Check System for Leaks & Loose Fittings B->C D Inspect Column (Age, Contamination, Frit) C->D E Problem Resolved? D->E F Adjust Mobile Phase pH (e.g., pH 2-3) E->F No O Successful Purification E->O Yes G Check for Sample Overload (Reduce Injection Volume/Concentration) F->G H Match Injection Solvent to Mobile Phase G->H I Problem Resolved? H->I J Incorporate Ion-Pairing Agent (e.g., 0.1% TFA) I->J No I->O Yes K Consider Alternative Column Chemistry (e.g., Polar-Embedded, Hybrid) J->K L Optimize Column Temperature K->L M Problem Resolved? L->M N Consult Further Technical Support M->N No M->O Yes

Caption: A flowchart for systematic troubleshooting of peak tailing.

Quantitative Data Summary

For effective method development, refer to the following table for recommended starting parameters.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 3.0To protonate silanol groups and minimize secondary interactions with basic peptides.[1][2]
Buffer Concentration 10 - 50 mMTo maintain a stable pH throughout the gradient.[1]
Ion-Pairing Agent (TFA) 0.05% - 0.1% (v/v)To mask residual silanols and neutralize basic peptide side chains.
Injection Volume ≤ 5% of column volumeTo prevent column overload.[1]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a reversed-phase column that shows signs of contamination leading to peak tailing.

Materials:

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of HPLC-grade water.

  • Flush with 10-20 column volumes of HPLC-grade methanol.

  • Flush with 10-20 column volumes of HPLC-grade acetonitrile.

  • Flush with 10-20 column volumes of HPLC-grade isopropanol.

  • Flush again with 10-20 column volumes of acetonitrile.

  • Flush with 10-20 column volumes of methanol.

  • Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before the next injection.

Protocol 2: Mobile Phase Preparation with TFA

This protocol describes the preparation of a standard mobile phase for cyclic peptide purification using TFA as an ion-pairing agent.

Materials:

  • HPLC-grade water (Mobile Phase A)

  • HPLC-grade acetonitrile (Mobile Phase B)

  • Trifluoroacetic acid (TFA), HPLC-grade

Procedure:

  • To prepare 1 L of Mobile Phase A, measure 1 L of HPLC-grade water into a clean solvent bottle.

  • Carefully add 1.0 mL of TFA to the water to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas the solution.

  • To prepare 1 L of Mobile Phase B, measure 1 L of HPLC-grade acetonitrile into a clean solvent bottle.

  • Carefully add 1.0 mL of TFA to the acetonitrile to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas the solution.

Frequently Asked Questions (FAQs)

Q: Can the structure of my cyclic peptide itself cause peak tailing? A: Yes, the primary structure (amino acid sequence) and the resulting three-dimensional conformation can influence peak shape. Cyclic peptides containing multiple basic amino acid residues (e.g., Lysine, Arginine, Histidine) are more prone to interact with residual silanol groups on the stationary phase, leading to tailing.[2][10]

Q: Why does TFA improve peak shape for peptides? A: TFA improves peak shape in two ways. First, it is a strong acid that lowers the mobile phase pH, which helps to protonate and thus "inactivate" the acidic silanol groups on the silica packing material.[7] Second, the trifluoroacetate (B77799) anion acts as an ion-pairing reagent, forming a neutral complex with the positively charged sites on the peptide. This neutral complex has reduced interaction with the stationary phase, resulting in a more symmetrical peak.[7]

Q: Can peak tailing be caused by something other than chemical interactions? A: Yes, physical issues with the HPLC system or column can also cause peak tailing. These "extra-column effects" include excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that introduce dead volume.[1] A physical void at the head of the column due to bed collapse can also lead to significant peak distortion.[2][11]

Q: Is it possible for a pure cyclic peptide to show two peaks in an HPLC chromatogram? A: While less common, it is possible. This can sometimes be due to the presence of stable conformers of the cyclic peptide that interconvert slowly on the chromatographic timescale, resulting in broadened or even split peaks.[12] Other potential causes include on-column degradation or interactions with the stationary phase that lead to peak splitting.

Q: How does temperature affect peak shape in peptide purification? A: Increasing the column temperature generally leads to sharper peaks. This is because higher temperatures reduce the viscosity of the mobile phase, which improves the mass transfer of the analyte between the mobile and stationary phases.[9] However, it's essential to ensure that your cyclic peptide is stable at elevated temperatures to avoid degradation.

Relationship between Key Factors in Peak Tailing

The following diagram illustrates the interplay between the primary factors contributing to peak tailing in the HPLC of cyclic peptides.

G A Cyclic Peptide (Basic Residues) C Secondary Interactions A->C B Stationary Phase (Residual Silanols) B->C D Peak Tailing C->D E Mobile Phase pH (Low pH) E->B Protonates Silanols F Ion-Pairing Agents (e.g., TFA) F->C Masks Interactions G Modern Column Chemistry (End-capped, Hybrid) G->B Reduces Silanols

References

Technical Support Center: Cyclo(Leu-Leu) Dissolution for Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the dissolution of Cyclo(Leu-Leu) for use in aqueous bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Cyclo(Leu-Leu) and why is it difficult to dissolve in aqueous solutions?

A1: Cyclo(Leu-Leu), a cyclic dipeptide, is a hydrophobic molecule due to its leucine (B10760876) residues. This inherent hydrophobicity leads to poor solubility in water and aqueous buffers, which are common vehicles for biological assays. Consequently, specialized techniques are required to prepare homogenous solutions for experimental use.

Q2: What are the recommended solvents for dissolving Cyclo(Leu-Leu)?

A2: Due to its hydrophobic nature, Cyclo(Leu-Leu) is best dissolved in polar aprotic organic solvents. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

A3: The final concentration of the organic solvent in the aqueous bioassay is critical to avoid solvent-induced toxicity or artifacts. For DMSO, a final concentration of less than 0.1% is generally considered safe for most cell lines, while concentrations up to 1% may be tolerated but should be validated for each specific cell line and assay duration. Ethanol is also used, but its effects can be more variable depending on the cell type and assay. It is crucial to always include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental design.

Q4: How should I prepare a stock solution of Cyclo(Leu-Leu)?

A4: A concentrated stock solution should be prepared in an appropriate organic solvent like DMSO. This stock can then be serially diluted to the final working concentration in the aqueous assay medium. This approach minimizes the final concentration of the organic solvent in the assay.

Q5: How can I prevent my Cyclo(Leu-Leu) solution from precipitating when added to an aqueous buffer?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, add the Cyclo(Leu-Leu) stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound and prevent the formation of large aggregates.

Q6: How should I store my Cyclo(Leu-Leu) stock solution?

A6: Cyclo(Leu-Leu) stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. For short-term storage (up to a month), -20°C is generally sufficient. For long-term storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a Cyclo(Leu-Leu) Stock Solution

Objective: To prepare a concentrated stock solution of Cyclo(Leu-Leu) in DMSO.

Materials:

  • Cyclo(Leu-Leu) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Before opening, allow the vial of Cyclo(Leu-Leu) powder to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weigh the desired amount of Cyclo(Leu-Leu) powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Aqueous Bioassays

Objective: To dilute the Cyclo(Leu-Leu) stock solution into an aqueous buffer for a bioassay.

Materials:

  • Cyclo(Leu-Leu) stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the volume of the Cyclo(Leu-Leu) stock solution needed to achieve the final desired concentration in your assay.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While continuously vortexing or vigorously stirring the aqueous buffer, add the calculated volume of the Cyclo(Leu-Leu) stock solution dropwise.

  • Continue to mix for a few minutes to ensure a homogenous solution.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution in your bioassay immediately.

Data Presentation

Table 1: Solubility of Cyclo(Leu-Leu) in Common Solvents

SolventSolubilityNotes
WaterPoorly solubleHydrophobic nature limits aqueous solubility.
DMSOHighA common choice for creating high-concentration stock solutions.
EthanolModerate to HighCan be used as an alternative to DMSO.
MethanolModerateAnother potential solvent for stock solution preparation.

Table 2: Recommended Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Maximum Final ConcentrationConsiderations
DMSO< 0.1% (generally safe); up to 1% (requires validation)Cell line dependent; always include a vehicle control.
Ethanol< 0.5% (general guideline)Effects can be more variable than DMSO; requires careful validation.

Troubleshooting Guide

Problem Possible Cause Solution
Cyclo(Leu-Leu) powder does not dissolve in the organic solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution in a 37°C water bath and vortex. Sonication can also aid in dissolution.
Precipitation occurs when adding the stock solution to the aqueous buffer. The concentration of Cyclo(Leu-Leu) exceeds its solubility limit in the final aqueous solution.Decrease the final concentration of Cyclo(Leu-Leu). Add the stock solution more slowly while vigorously mixing. Consider using a slightly higher percentage of the organic co-solvent if the assay allows.
Inconsistent results in the bioassay. Degradation of Cyclo(Leu-Leu) in the stock solution.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the stock solution is stored properly at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by DMSO.
Inaccurate pipetting of the viscous stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions.
Vehicle control shows unexpected effects. The final concentration of the organic solvent is too high for the specific cell line or assay.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your experimental setup.

Visualizations

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start: Cyclo(Leu-Leu) Powder equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store add_stock Add Stock Solution Dropwise with Vortexing store->add_stock prepare_buffer Prepare Aqueous Assay Buffer prepare_buffer->add_stock use_assay Use Immediately in Bioassay add_stock->use_assay

Caption: Workflow for dissolving Cyclo(Leu-Leu) for aqueous bioassays.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Precipitation start Precipitation Observed? check_conc Is the final concentration too high? start->check_conc Yes reduce_conc Solution: Decrease final concentration check_conc->reduce_conc Yes check_mixing Was mixing insufficient? check_conc->check_mixing No end Problem Resolved reduce_conc->end improve_mixing Solution: Add stock slowly with vigorous vortexing check_mixing->improve_mixing Yes check_solvent Is the final solvent concentration too low? check_mixing->check_solvent No improve_mixing->end increase_solvent Solution: Cautiously increase co-solvent (if assay permits) check_solvent->increase_solvent Yes check_solvent->end No increase_solvent->end

Caption: Decision tree for troubleshooting precipitation issues.

Technical Support Center: Stability and Handling of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyclo(Leu-Leu) during long-term storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cyclo(Leu-Leu)?

The principal chemical degradation pathway for Cyclo(Leu-Leu) in aqueous solutions is hydrolysis. This process involves the cleavage of one or both of the amide bonds within the diketopiperazine ring. The initial hydrolysis product is the linear dipeptide, Leucyl-leucine (Leu-Leu). Under more aggressive conditions, such as strong acidic or basic environments and elevated temperatures, this linear dipeptide can be further hydrolyzed into its constituent amino acid, Leucine (B10760876).

Q2: What are the key factors that influence the stability of Cyclo(Leu-Leu)?

The stability of Cyclo(Leu-Leu) is primarily influenced by the following factors:

  • pH: The rate of hydrolysis of the amide bonds in the diketopiperazine ring is highly dependent on pH. Stability is generally greatest at a neutral pH (around 6-7). The rate of hydrolysis increases under both acidic and basic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation pathways.

  • Moisture: For the lyophilized (powder) form of Cyclo(Leu-Leu), exposure to moisture can significantly decrease long-term stability by facilitating hydrolysis.

  • Enzymatic Degradation: While the cyclic structure of Cyclo(Leu-Leu) offers more resistance to enzymatic degradation compared to linear peptides, the presence of microbial contamination in solutions can introduce enzymes that may hydrolyze the compound.

Q3: How should lyophilized Cyclo(Leu-Leu) be stored for long-term stability?

For long-term storage, lyophilized Cyclo(Leu-Leu) should be kept in a tightly sealed container at low temperatures to minimize degradation.[1] It is also crucial to protect the powder from moisture. Before opening the container, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[1]

Q4: What are the recommended storage conditions for Cyclo(Leu-Leu) in solution?

Solutions of Cyclo(Leu-Leu) are less stable than the lyophilized powder. For short- to medium-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. The stability of solutions can range from weeks to months depending on the solvent and storage temperature.[1][2] For optimal stability, sterile buffers with a pH between 5 and 7 should be used.

Q5: Is Cyclo(Leu-Leu) susceptible to oxidation or photodegradation?

The side chains of leucine are aliphatic and not readily susceptible to oxidation under typical experimental conditions. Therefore, direct oxidation and photodegradation are not considered primary degradation pathways for Cyclo(Leu-Leu). However, it is always good practice to protect solutions from light and to use high-purity solvents to minimize the presence of oxidative impurities.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Unexpectedly rapid degradation of Cyclo(Leu-Leu) in a buffered solution. 1. Microbial Contamination: Buffers, especially if not sterile, can support microbial growth, leading to enzymatic degradation. 2. Incorrect pH: The pH of the buffer may be too acidic or basic, accelerating hydrolysis. 3. Impurities in the sample: The starting material may contain impurities, such as the linear dipeptide, giving the appearance of rapid degradation.1. Use freshly prepared, sterile-filtered buffers. Consider adding a bacteriostatic agent if it does not interfere with your experiment. 2. Verify the pH of your buffer and adjust if necessary to a neutral range (pH 6-7). 3. Check the purity of your Cyclo(Leu-Leu) sample using a suitable analytical method like HPLC before starting your experiments.
Inconsistent results in stability studies at elevated temperatures. 1. Inaccurate Temperature Control: Fluctuations in temperature can significantly affect degradation rates. 2. Solvent Evaporation: At higher temperatures, solvent can evaporate, concentrating the sample and leading to inaccurate kinetic data.1. Ensure your incubator, water bath, or heating block is properly calibrated and provides uniform temperature. 2. Use tightly sealed vials, such as crimp-top vials with septa, for your stability samples.
Difficulty in separating Cyclo(Leu-Leu) from its degradation products by HPLC. Inadequate Chromatographic Conditions: Cyclo(Leu-Leu) and its linear degradation product, Leu-Leu, may have similar hydrophobicities, making separation challenging.Optimize your reversed-phase HPLC method. Consider adjusting the mobile phase gradient, trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column), or modifying the mobile phase composition (e.g., using methanol (B129727) instead of acetonitrile).[3]

Data Presentation

Recommended Storage Conditions
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a tightly sealed container with a desiccant to protect from moisture.[1][2]
4°CShort-term (weeks)Ensure the container is well-sealed.
Room TemperatureVery short-term (days)Not recommended for long-term storage.[1]
In Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use a sterile buffer (pH 5-7).[2]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use a sterile buffer (pH 5-7).[2]
4°C1-2 weeksLimited stability.
Template for Experimental Stability Data
ConditionTime (days)% Cyclo(Leu-Leu) RemainingDegradation Products Detected
pH 3, 25°C 0100%None
7
14
30
pH 7, 25°C 0100%None
7
14
30
pH 9, 25°C 0100%None
7
14
30
40°C, pH 7 0100%None
7
14
30

Experimental Protocols

Protocol 1: Forced Degradation Study of Cyclo(Leu-Leu)

Objective: To identify the potential degradation products of Cyclo(Leu-Leu) under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at 80°C for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cyclo(Leu-Leu)

Objective: To develop an HPLC method capable of separating Cyclo(Leu-Leu) from its potential degradation products.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with a binary pump and UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization based on the specific instrument and column used.

Visualizations

Hydrolysis of Cyclo(Leu-Leu) cluster_main cluster_conditions Accelerated by: A Cyclo(Leu-Leu) B Leucyl-leucine (Linear Dipeptide) A->B Hydrolysis (cleavage of one amide bond) C Leucine B->C Further Hydrolysis (cleavage of second amide bond) D Acidic pH D->A E Basic pH E->A F High Temperature F->A

Caption: Degradation pathway of Cyclo(Leu-Leu) via hydrolysis.

Troubleshooting Cyclo(Leu-Leu) Degradation A Unexpected Degradation Observed B Check Storage Conditions A->B C Review Solution Preparation A->C D Assess Sample Purity A->D E Lyophilized Powder Stored at -20°C/-80°C? B->E Powder F Solution Aliquoted and Stored at -20°C/-80°C? B->F Solution G Buffer pH Neutral? C->G H Buffer Sterile? C->H I Initial Purity Confirmed by HPLC? D->I J Problem Resolved E->J Yes K Consider Further Investigation E->K No F->J Yes F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

Caption: Workflow for troubleshooting unexpected degradation.

Selecting Storage Conditions for Cyclo(Leu-Leu) A Form of Cyclo(Leu-Leu) B Lyophilized Powder A->B Solid C Solution A->C Liquid D Storage Duration? B->D I Prepare aliquots in sterile buffer (pH 5-7) C->I E Long-term (>1 month) D->E F Short-term (<1 month) D->F G Store at -20°C to -80°C in a desiccator E->G H Store at 4°C, well-sealed F->H J Store at -20°C to -80°C I->J

Caption: Decision tree for optimal storage of Cyclo(Leu-Leu).

References

Technical Support Center: Interpreting Complex NMR Spectra of Cyclo(Leu-Leu) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Cyclo(Leu-Leu) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the structural elucidation of these cyclic dipeptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that arise during the NMR analysis of Cyclo(Leu-Leu) and related diketopiperazines.

Q1: My 1H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes and solutions?

A1: Broad peaks in the NMR spectrum of a cyclic peptide like Cyclo(Leu-Leu) can be attributed to several factors:

  • Conformational Exchange: Cyclo(Leu-Leu) derivatives can exist in multiple conformations that are in intermediate exchange on the NMR timescale. This is a common cause of broad signals.

    • Troubleshooting:

      • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[1] Lowering the temperature may slow down the exchange rate, potentially sharpening the signals for the individual conformers. Conversely, increasing the temperature might lead to a faster exchange, resulting in a single, averaged, and sharper set of signals.

      • Solvent Change: The conformational equilibrium can be sensitive to the solvent. Try acquiring spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, CD3OD) to see if it favors one conformation or alters the exchange dynamics.

  • Aggregation: At higher concentrations, these molecules can aggregate, leading to broader lines.

    • Troubleshooting:

      • Dilution: Run the NMR experiment at a lower concentration to check if the resolution improves. A concentration of 1 mM or lower is often recommended for peptide NMR.[2]

  • Paramagnetic Impurities: Traces of paramagnetic metals in the sample or NMR tube can cause significant line broadening.

    • Troubleshooting:

      • Sample Purification: Ensure the sample is highly pure.

      • Use of Chelators: Adding a small amount of a chelating agent like EDTA can sometimes help sequester paramagnetic ions.

Q2: I am having difficulty assigning the alpha-proton (α-H) and amide (NH) signals. How can I definitively assign them?

A2: Unambiguous assignment is crucial and often requires 2D NMR techniques.

  • Solution Workflow:

    • COSY (Correlation Spectroscopy): Start with a COSY spectrum to identify scalar-coupled protons. You should see a cross-peak between the NH proton and the adjacent α-H proton for each leucine (B10760876) residue.

    • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment will show correlations between all protons within a single amino acid spin system.[2][3] For a leucine residue, you should be able to trace the correlations from the NH proton to the α-H, then to the β-H, γ-H, and finally the two δ-methyl groups. This is a powerful tool for identifying all protons belonging to a specific residue.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to their attached carbons (¹H-¹³C). This will help you assign the corresponding α-carbon to the α-proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is useful for confirming assignments by looking for correlations from the NH proton to the carbonyl carbon of its own residue and from the α-proton to the carbonyl carbon.

Q3: My NOESY/ROESY spectrum is not showing the expected cross-peaks for conformational analysis, or the signals are too weak. What should I do?

A3: Weak or absent NOE/ROE signals are a common issue with flexible molecules.

  • Troubleshooting Steps:

    • Choice between NOESY and ROESY: The Nuclear Overhauser Effect (NOE) can be close to zero for medium-sized molecules (around 700-1200 Da).[4] Cyclo(Leu-Leu) derivatives fall into a range where the NOE might be weak. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred for molecules in this size range because the ROE is always positive and does not go through zero.

    • Mixing Time Optimization: The intensity of NOESY/ROESY cross-peaks is dependent on the mixing time.

      • For NOESY , typical mixing times range from 100 to 500 ms (B15284909). Run a series of NOESY experiments with varying mixing times to find the optimal value for your molecule.

      • For ROESY , a spin-lock duration (equivalent to mixing time) of around 200-400 ms is a good starting point.

    • Increase Concentration/Scan Number: If signals are weak due to low sample amount, increase the concentration (if aggregation is not an issue) or the number of scans to improve the signal-to-noise ratio.

    • Consider Advanced Techniques: For highly flexible peptides where standard NOE/ROE restraints are insufficient, combining experimental data with molecular dynamics (MD) simulations and DFT calculations can provide a more complete picture of the conformational ensemble.

Q4: How can I distinguish between cis and trans conformations of the peptide bonds?

A4: For diketopiperazines like Cyclo(Leu-Leu), the two peptide bonds are generally in a cis conformation, which is characteristic of the rigid ring structure. However, for larger cyclic peptides containing proline, cis-trans isomerization around the X-Pro bond is common. While not the primary concern for a simple Cyclo(Leu-Leu) core, derivatives with proline could exhibit this. Strong NOEs between adjacent alpha-protons (Hα(i) and Hα(i+1)) would be indicative of a trans peptide bond, while a strong NOE between Hα(i) and the Hδ of a following proline residue suggests a cis X-Pro bond.

Data Presentation: NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for Cyclo(L-Leu-L-Pro) in CDCl₃ as a reference. Chemical shifts for Cyclo(Leu-Leu) derivatives will be similar but may vary based on substituents and conformation.

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Leu-L-Pro) in CDCl₃

Atom Position (Leucine)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH~7.4-
~4.1~56.2
~1.6-1.8~42.5
~1.9~24.4
Cδ (CH₃)~0.9-1.0 (two doublets)~23.0, ~21.3
C=O-~166.6

Note: These are approximate values. Actual shifts can vary based on the specific derivative, solvent, and temperature.

Experimental Protocols

Below are detailed methodologies for key NMR experiments used in the analysis of Cyclo(Leu-Leu) derivatives.

1. Sample Preparation

  • Objective: To prepare a high-quality NMR sample free from contaminants.

  • Protocol:

    • Weigh approximately 1-5 mg of the purified Cyclo(Leu-Leu) derivative.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD) in a clean vial.

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Ensure the solvent height in the tube is adequate (typically ~4 cm).

    • Cap the NMR tube securely.

2. 2D ROESY Experiment for Conformational Analysis

  • Objective: To detect through-space correlations between protons that are close in space (< 5 Å), which is essential for determining the 3D structure.

  • Protocol:

    • Setup: Place the sample in the NMR spectrometer and perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.

    • Pulse Program: Select a standard 2D ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).

    • Key Parameters:

      • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

      • Number of Points (TD): Set TD(F2) to 2048 (2k) points and TD(F1) to 256-512 points.

      • Number of Scans (NS): Use a multiple of 8 (e.g., 8, 16, 32) per increment to ensure good signal-to-noise.

      • Spin-Lock Duration (Mixing Time): Start with a value of 200 ms (p15 on Bruker systems, entered as 200000 µs). This may need to be optimized by running several experiments with different mixing times (e.g., 150 ms, 250 ms, 350 ms).

      • Recycle Delay (d1): Set to 1.5-2.0 seconds.

    • Acquisition & Processing: Start the acquisition. After the experiment is complete, process the data using appropriate window functions (e.g., squared sine bell) in both dimensions, followed by a two-dimensional Fourier transform.

Visualizations

Diagram 1: Troubleshooting Workflow for Broad NMR Signals

This diagram outlines the logical steps to diagnose and resolve the issue of broad peaks in an NMR spectrum.

broad_peaks_workflow start Broad NMR Signals Observed check_conc Is concentration > 5 mg/mL? start->check_conc lower_conc Dilute sample and re-acquire check_conc->lower_conc Yes vt_nmr Perform Variable Temperature (VT) NMR check_conc->vt_nmr No end_good Problem Resolved lower_conc->end_good check_vt_result Did peaks sharpen? vt_nmr->check_vt_result confirm_exchange Broadening is likely due to conformational exchange. check_vt_result->confirm_exchange Yes change_solvent Try a different solvent (e.g., DMSO-d6, CD3OD) check_vt_result->change_solvent No confirm_exchange->end_good end_bad Consider aggregation or paramagnetic impurities. change_solvent->end_bad

Caption: A flowchart for troubleshooting broad signals in NMR spectra.

Diagram 2: Experimental Workflow for Structure Elucidation

This diagram illustrates the sequence of NMR experiments typically performed to determine the structure of a Cyclo(Leu-Leu) derivative.

structure_elucidation_workflow start Purified Cyclo(Leu-Leu) Derivative one_d_nmr 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) start->one_d_nmr cosy 2. Acquire COSY (Identify H-H scalar couplings) one_d_nmr->cosy tocsy 3. Acquire TOCSY (Assign full amino acid spin systems) cosy->tocsy hsqc_hmbc 4. Acquire HSQC/HMBC (Assign carbons and confirm connectivity) tocsy->hsqc_hmbc roesy 5. Acquire ROESY (Obtain through-space distance restraints) hsqc_hmbc->roesy structure_calc 6. Structure Calculation & Conformational Analysis roesy->structure_calc

Caption: Recommended sequence of NMR experiments for structural analysis.

References

Troubleshooting unexpected fragmentation in Cyclo(Leu-Leu) mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected fragmentation in the mass spectrometry analysis of Cyclo(Leu-Leu).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and protonated mass of Cyclo(Leu-Leu)?

The molecular formula for Cyclo(Leu-Leu) is C₁₂H₂₂N₂O₂. Its monoisotopic mass is approximately 226.17 Da.[1] In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 227.18.

Q2: What are the common and expected fragment ions for Cyclo(Leu-Leu) in CID-MS/MS?

Based on collision-induced dissociation (CID) studies of protonated Cyclo(Leu-Leu), the most common fragmentation pathways involve the loss of small neutral molecules from the diketopiperazine ring. The expected fragment ions are summarized in the table below.[2][3][4]

Q3: I am observing peaks that are not on the expected fragment list. What could they be?

Unexpected peaks can arise from several sources including:

  • Uncommon Fragmentation Pathways: Less frequent fragmentation of the peptide backbone or side chains.

  • In-Source Fragmentation: Fragmentation of the analyte in the ion source before it reaches the mass analyzer.[5]

  • Adduct Formation: The analyte ion may associate with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is salt contamination in the sample or solvents.[6]

  • Contaminants: The presence of impurities in the sample, solvents, or from the LC-MS system itself.

  • Co-eluting Species: Another compound from your sample matrix that has a similar retention time to Cyclo(Leu-Leu).

Q4: My signal intensity is very low. What are the possible causes?

Low signal intensity can be due to several factors:

  • Sample Concentration: The concentration of your analyte may be too low.

  • Ionization Suppression: Other components in your sample matrix can interfere with the ionization of Cyclo(Leu-Leu).

  • Improper Instrument Settings: The parameters of the mass spectrometer, such as spray voltage or gas flows, may not be optimal.

  • Sample Degradation: The analyte may have degraded during sample preparation or storage.

Troubleshooting Unexpected Peaks

If you observe unexpected peaks in your mass spectrum, follow this troubleshooting guide to identify the potential cause and find a solution.

Diagram: Troubleshooting Workflow for Unexpected Peaks

TroubleshootingWorkflow Troubleshooting Unexpected Fragmentation start Unexpected Peak Observed in Mass Spectrum check_mass Is the m/z of the unexpected peak higher than the [M+H]⁺ of Cyclo(Leu-Leu)? start->check_mass adducts Potential Adduct Formation ([M+Na]⁺, [M+K]⁺, etc.) check_mass->adducts Yes check_fragment Is the peak a potential fragment of an adduct or contaminant? check_mass->check_fragment No adducts_solution Solution: - Use high-purity solvents. - Avoid glassware that may have salt residues. - Check for salt contamination in the sample. adducts->adducts_solution contaminants Potential Contamination (e.g., plasticizers, polymers) contaminants_solution Solution: - Run a blank (solvent only) to check for system contamination. - Use high-quality tubes and vials. - Check for common contaminants (see table below). fragment_of_adduct Fragment of Adduct/Contaminant check_fragment->fragment_of_adduct Yes unexpected_fragment Potential Unexpected Analyte Fragmentation (e.g., side-chain loss, in-source fragmentation) check_fragment->unexpected_fragment No fragment_of_adduct_solution Solution: - Isolate the suspected adduct/contaminant precursor and perform MS/MS to confirm fragmentation. fragment_of_adduct->fragment_of_adduct_solution unexpected_fragment_solution Solution: - Lower the in-source collision energy (e.g., declustering potential) to check for in-source fragmentation. - Optimize collision energy (CID/HCD) to favor expected fragmentation. - Consider alternative fragmentation techniques if available. unexpected_fragment->unexpected_fragment_solution FragmentationPathway Expected Fragmentation of Protonated Cyclo(Leu-Leu) parent Cyclo(Leu-Leu) [M+H]⁺ m/z 227.18 fragment1 Loss of CO [M+H-CO]⁺ m/z 199.17 parent->fragment1 - CO fragment2 Loss of HCONH₂ [M+H-HCONH₂]⁺ m/z 182.15 parent->fragment2 - HCONH₂

References

Technical Support Center: Enhancing Cyclic Peptide Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving good in vivo bioavailability for cyclic peptides?

A1: The main obstacles to the oral bioavailability of cyclic peptides are their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and bloodstream, as well as their poor permeability across intestinal and cellular membranes.[1][2] The large size, polarity, and number of hydrogen bond donors in cyclic peptides often hinder their ability to passively diffuse across lipid membranes.[3][4]

Q2: What are the most common chemical modification strategies to improve the bioavailability of cyclic peptides?

A2: Several chemical modifications can be employed:

  • N-methylation: Replacing an amide proton with a methyl group can shield the peptide backbone from enzymatic degradation and reduce the number of hydrogen bond donors, which can improve membrane permeability.[3][5][6][7][8] This strategy can also help to lock the peptide into a more favorable conformation for absorption.[5][7]

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis by endogenous enzymes, which are stereospecific for L-amino acids.[9]

  • Thioether bond replacement: Replacing labile disulfide bonds with more stable thioether linkages can prevent reduction in biological environments.[10]

  • Hydrophobic shielding: Introducing bulky, hydrophobic side chains can shield the polar backbone from the aqueous environment, reducing the energy penalty for membrane translocation.[4]

Q3: How can formulation strategies enhance the bioavailability of cyclic peptides?

A3: Formulation strategies focus on protecting the peptide from the harsh environment of the GI tract and enhancing its absorption:

  • Permeation enhancers: Co-administration with permeation enhancers, such as sodium caprate or Labrasol, can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[11]

  • Lipid-based formulations: Encapsulating cyclic peptides in liposomes or lipid nanoparticles can protect them from enzymatic degradation and facilitate their transport across the intestinal epithelium.

  • Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the peptide, offering protection and controlled release.

Q4: What is the "chameleon effect" in the context of cyclic peptide bioavailability?

A4: The "chameleon effect" refers to the ability of some cyclic peptides to adopt different conformations depending on their environment.[11] In an aqueous environment, the peptide exposes its polar groups to remain soluble. However, when it approaches a lipid membrane, it can undergo a conformational change to shield its polar backbone and expose hydrophobic side chains, facilitating its entry into and passage through the membrane.[11][12] Cyclosporine A is a classic example of a cyclic peptide exhibiting this behavior, contributing to its oral bioavailability.[11]

Troubleshooting Guides

Issue 1: My cyclic peptide shows high stability in simulated gastric and intestinal fluids, but in vivo oral bioavailability is still low.

Possible Causes and Troubleshooting Steps:

  • Poor Membrane Permeability: High stability does not guarantee that the peptide can cross the intestinal epithelium.

    • Troubleshooting:

      • Assess permeability: Conduct an in vitro permeability assay such as the Caco-2 or PAMPA assay to determine the apparent permeability coefficient (Papp).

      • Chemical Modification: If permeability is low, consider N-methylation of backbone amides or the introduction of lipophilic side chains to reduce the polar surface area and enhance passive diffusion.[3][5][6][7][8]

      • Formulation with Permeation Enhancers: Co-formulate the peptide with a permeation enhancer like sodium caprate to facilitate paracellular transport.[11]

  • Efflux Transporter Activity: The peptide may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

    • Troubleshooting:

      • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

      • Co-administration with Inhibitors: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to see if the permeability increases.

      • Structural Modification: Modify the peptide structure to reduce its affinity for efflux transporters.

  • First-Pass Metabolism: The peptide may be absorbed from the intestine but then rapidly metabolized by the liver before reaching systemic circulation.

    • Troubleshooting:

      • In Vitro Metabolic Stability Assay: Assess the peptide's stability in the presence of liver microsomes or hepatocytes to determine its susceptibility to phase I and phase II metabolic enzymes.[14][15]

      • Site-of-Metabolism Identification: Use mass spectrometry to identify the metabolites and pinpoint the metabolically labile sites on the peptide.

      • Site-Specific Modifications: Introduce modifications at the identified labile sites, such as replacing a metabolically susceptible amino acid with a non-canonical one or a D-amino acid, to block metabolism.[9]

Issue 2: My cyclic peptide has good in vitro permeability (high Papp value) but is unstable in plasma.

Possible Causes and Troubleshooting Steps:

  • Enzymatic Degradation in Blood: The peptide is likely being cleaved by proteases present in plasma.

    • Troubleshooting:

      • In Vitro Plasma Stability Assay: Confirm the instability by incubating the peptide in plasma and measuring its degradation over time.[16][17][18]

      • Increase Structural Rigidity: Enhance the conformational rigidity of the peptide through strategies like incorporating D-amino acids or further cyclization (e.g., bicyclic peptides), which can make it more resistant to enzymatic attack.[9]

      • Backbone Modifications: Introduce N-methylation or other backbone modifications to block protease recognition sites.[3][5][6][7][8]

Issue 3: There is a poor correlation between my in vitro permeability data (Caco-2/PAMPA) and in vivo bioavailability.

Possible Causes and Troubleshooting Steps:

  • Differences in Transport Mechanisms: In vitro assays may not fully recapitulate all in vivo transport mechanisms. PAMPA, for instance, only measures passive diffusion and does not account for active transport or efflux.[19]

    • Troubleshooting:

      • Use Multiple Assays: Compare data from both PAMPA and Caco-2 assays. A significant difference in permeability can suggest the involvement of active transport (higher in Caco-2) or efflux (lower in Caco-2).[19]

      • In Situ Perfusion Models: For a more physiologically relevant assessment, consider using an in situ intestinal perfusion model in rodents.[20]

  • Solubility and Formulation Effects: The formulation used in vivo can significantly impact solubility and absorption, an effect not captured in standard in vitro permeability assays.

    • Troubleshooting:

      • Assess Solubility: Determine the thermodynamic solubility of your peptide in biorelevant media.

      • Optimize In Vivo Formulation: If solubility is low, develop a suitable formulation for in vivo studies, such as a solution with co-solvents or a lipid-based delivery system.

Data Presentation

Table 1: Effect of N-methylation on Oral Bioavailability of a Cyclic Hexapeptide

CompoundNumber of N-methyl GroupsPermeability (PAMPA, 10⁻⁶ cm/s)Oral Bioavailability (F%) in RatsReference
Parent Peptide0Low<1[5],[7]
Trimethylated Variant3High28[5],[7]

Table 2: Effect of Formulation with Permeation Enhancers on a Cyclic Peptide (MK-0616)

FormulationDoseCmax (nmol/L)AUC₀-inf (h•nmol/L)Fold Increase in CmaxFold Increase in AUCReference
Without Labrasol200 mg7.84556--[11]
With Labrasol200 mg45.31250~5.8x~2.2x[11]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is a generalized procedure for assessing the intestinal permeability of a cyclic peptide.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow them to differentiate and form a polarized monolayer.[13]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[21]

  • Assay Procedure (Apical to Basolateral Permeability - A to B):

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution containing the test peptide (e.g., at 10 µM) to the apical (donor) compartment.[22]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22]

    • At specified time points, collect samples from the basolateral compartment and replace with fresh transport buffer.

    • Also, collect a sample from the apical compartment at the end of the experiment.

  • Bidirectional Permeability (for Efflux Ratio):

    • To measure basolateral to apical (B to A) transport, add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a suitable analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of peptide appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the peptide in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a method for assessing passive membrane permeability.

  • Membrane Preparation:

    • Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.

    • Coat the membrane of each well in a 96-well filter plate (donor plate) with a small volume (e.g., 5 µL) of the lipid solution.[23]

  • Assay Setup:

    • Add buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.[24]

    • Prepare the dosing solutions of the test peptides in the same buffer.

    • Add the dosing solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for 5 to 18 hours.[19][23]

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[23]

  • Data Calculation:

    • Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation that accounts for the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Protocol 3: In Vitro Plasma Stability Assay

This protocol is for evaluating the stability of a cyclic peptide in plasma.

  • Preparation:

    • Thaw plasma (e.g., human, rat) at 37°C.

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Spike the test peptide into the pre-warmed plasma to a final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <1%).[17]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[17]

  • Sample Processing:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the parent peptide using LC-MS/MS.

  • Data Calculation:

    • Plot the percentage of the remaining peptide against time.

    • Determine the half-life (t₁/₂) of the peptide in plasma.

Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses the susceptibility of a cyclic peptide to metabolism by liver enzymes.

  • Preparation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, UDPGA).[25][26][27]

    • Prepare a stock solution of the test peptide.

  • Incubation:

    • Pre-warm the microsome mixture to 37°C.

    • Initiate the reaction by adding the test peptide to the mixture (final concentration e.g., 1-2 µM).[27]

    • Incubate at 37°C with shaking.

    • Collect aliquots at several time points (e.g., 0, 10, 20, 30, 40 minutes).[25][27]

  • Sample Processing:

    • Quench the reaction in each aliquot by adding a stopping solution (e.g., cold acetonitrile (B52724) with an internal standard).

    • Centrifuge to remove precipitated proteins.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent peptide.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).[25]

Visualizations

bioavailability_workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Initial Cyclic Peptide Candidate chem_mod Chemical Modification (e.g., N-methylation, D-amino acids) start->chem_mod stability Stability Assays (Plasma, SGF, SIF) chem_mod->stability Test permeability Permeability Assays (PAMPA, Caco-2) stability->permeability metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism formulation Formulation Strategies (e.g., Nanoparticles, Permeation Enhancers) metabolism->formulation pk_study Pharmacokinetic (PK) Study in Animal Model formulation->pk_study bioavailability Determine Oral Bioavailability (F%) pk_study->bioavailability bioavailability->chem_mod Iterative Optimization

Caption: Workflow for enhancing cyclic peptide oral bioavailability.

enhancement_strategies cluster_chem Chemical Modifications cluster_form Formulation Strategies center Enhanced Bioavailability n_methylation N-methylation n_methylation->center d_amino_acids D-Amino Acid Substitution d_amino_acids->center hydrophobic_shielding Hydrophobic Shielding hydrophobic_shielding->center stapling Peptide Stapling stapling->center permeation_enhancers Permeation Enhancers permeation_enhancers->center lipid_carriers Lipid-Based Carriers (Liposomes) lipid_carriers->center nanoparticles Polymeric Nanoparticles nanoparticles->center

Caption: Key strategies to enhance cyclic peptide bioavailability.

troubleshooting_logic start Low In Vivo Oral Bioavailability stability_check Assess In Vitro Stability (SGF/SIF, Plasma) start->stability_check stable Stable stability_check->stable Yes unstable Unstable stability_check->unstable No permeability_check Assess In Vitro Permeability (Caco-2, PAMPA) permeable Permeable permeability_check->permeable Yes not_permeable Not Permeable permeability_check->not_permeable No metabolism_check Assess Metabolic Stability (Liver Microsomes) met_stable Metabolically Stable metabolism_check->met_stable Yes met_unstable Metabolically Unstable metabolism_check->met_unstable No stable->permeability_check action_stabilize Action: Increase rigidity (D-amino acids, N-methylation) unstable->action_stabilize permeable->metabolism_check action_permeabilize Action: Reduce H-bonds (N-methylation), Use permeation enhancers not_permeable->action_permeabilize action_block_metabolism Action: Modify labile sites met_unstable->action_block_metabolism

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Enhancing Intracellular Delivery of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of Cyclo(Leu-Leu) for targeting intracellular molecules.

Frequently Asked Questions (FAQs)

1. What is Cyclo(Leu-Leu) and why is its cell permeability a concern?

Cyclo(Leu-Leu), a cyclic dipeptide, is a member of the 2,5-diketopiperazine class of molecules.[1] Due to its rigid structure and potential for biological activity, it is of interest for targeting intracellular proteins. However, like many peptides, its utility can be limited by poor cell permeability, which hinders its ability to reach these targets effectively. The primary reasons for low cell permeability in peptides include a high polar surface area and the presence of amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.[2]

2. What are the key physicochemical properties of Cyclo(Leu-Leu)?

Understanding the physicochemical properties of Cyclo(Leu-Leu) is the first step in devising strategies to improve its cell permeability.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
XLogP3 2.1[3]
Topological Polar Surface Area (TPSA) 58.2 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

3. What are the primary strategies to improve the cell permeability of Cyclo(Leu-Leu)?

Several strategies can be employed to enhance the cellular uptake of cyclic peptides like Cyclo(Leu-Leu):

  • N-methylation: Replacing one or both amide protons with a methyl group can significantly improve permeability. This modification reduces the number of hydrogen bond donors, decreases the polarity of the peptide backbone, and can favor a more membrane-permeable conformation.

  • Incorporation of Unnatural or D-Amino Acids: Strategic substitution with non-proteinogenic amino acids can alter the conformational properties of the cyclic peptide, potentially exposing more hydrophobic surfaces and shielding polar groups to facilitate membrane transit.

  • Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can translocate across the cell membrane and can be attached to cargo molecules like Cyclo(Leu-Leu) to facilitate their intracellular delivery.

  • Formulation Strategies: Co-administration with permeation enhancers or encapsulation in nanoparticle delivery systems can also improve the oral bioavailability and cellular uptake of peptides.

4. How can I assess the cell permeability of my Cyclo(Leu-Leu) derivatives?

Two common in vitro assays are used to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability across an artificial lipid membrane. It is useful for initial screening of compounds to assess their passive diffusion potential.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments to improve Cyclo(Leu-Leu) permeability.

Problem Potential Cause Recommended Solution
Low intracellular concentration of Cyclo(Leu-Leu) detected. Poor Passive Permeability: The inherent physicochemical properties of Cyclo(Leu-Leu) may limit its ability to cross the cell membrane.1. Confirm with PAMPA: Perform a PAMPA assay to verify low passive diffusion. 2. Chemical Modification: Synthesize N-methylated derivatives of Cyclo(Leu-Leu) or incorporate more lipophilic amino acid analogs.
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.1. Bi-directional Caco-2 Assay: Determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Use of Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basolateral permeability confirms efflux.
Conflicting results between PAMPA and Caco-2 assays. Different Transport Mechanisms: PAMPA only measures passive diffusion, while Caco-2 assays can also account for active transport.Low PAMPA, High Caco-2: This suggests your Cyclo(Leu-Leu) derivative has poor passive diffusion but may be a substrate for an active uptake transporter in Caco-2 cells. High PAMPA, Low Caco-2: This indicates good passive diffusion but potential active efflux by Caco-2 cells.
N-methylation did not improve permeability. Conformational Effects: N-methylation can alter the peptide's conformation in a way that does not favor membrane interaction.1. Site-Specific N-methylation: If both amide protons were methylated, try synthesizing mono-methylated derivatives at each position to identify the more favorable modification. 2. Conformational Analysis: Use computational modeling or NMR to study the conformational changes upon N-methylation.
CPP-conjugate shows low activity. Steric Hindrance or Cleavage: The CPP may be sterically hindering the interaction of Cyclo(Leu-Leu) with its target, or the linker may not be efficiently cleaved inside the cell.1. Linker Design: Experiment with different types of linkers (e.g., cleavable vs. non-cleavable, different lengths) to optimize cargo release and activity. 2. Conjugation Site: Vary the attachment point of the CPP to the Cyclo(Leu-Leu) scaffold.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of Cyclo(Leu-Leu) and its derivatives.

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor')

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds (Cyclo(Leu-Leu) and derivatives) and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with <1% DMSO)

  • Plate reader for quantification

Methodology:

  • Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate: Add 150 µL of the test and control compound solutions to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp):

    where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability and potential for active transport of Cyclo(Leu-Leu) and its derivatives across a cell monolayer that mimics the intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow leakage assay to confirm tight junction integrity.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate Papp for both A to B and B to A directions using the formula:

      where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Permeability Enhancement Strategies cluster_2 Validation and Further Analysis Start Cyclo(Leu-Leu) Physicochemical_Properties Determine Physicochemical Properties (LogP, TPSA, MW) Start->Physicochemical_Properties PAMPA_Assay Perform PAMPA Assay Physicochemical_Properties->PAMPA_Assay Low_Permeability Low Permeability? PAMPA_Assay->Low_Permeability N_Methylation N-methylation Low_Permeability->N_Methylation Yes Unnatural_AA Incorporate Unnatural/D-Amino Acids Low_Permeability->Unnatural_AA Yes CPP_Conjugation Conjugate with CPP Low_Permeability->CPP_Conjugation Yes Formulation Formulation Strategies Low_Permeability->Formulation Yes In_Vivo_Studies Proceed to In Vivo Studies Low_Permeability->In_Vivo_Studies No Caco2_Assay Perform Caco-2 Assay N_Methylation->Caco2_Assay Unnatural_AA->Caco2_Assay CPP_Conjugation->Caco2_Assay Formulation->Caco2_Assay Efflux_Ratio Determine Efflux Ratio Caco2_Assay->Efflux_Ratio Efflux_Ratio->In_Vivo_Studies

Caption: Experimental workflow for improving Cyclo(Leu-Leu) cell permeability.

troubleshooting_logic Start Low Intracellular Concentration of Cyclo(Leu-Leu) Derivative Check_PAMPA Review PAMPA Results Start->Check_PAMPA Low_Passive Low Passive Permeability? Check_PAMPA->Low_Passive Check_Caco2 Review Caco-2 Results Low_Passive->Check_Caco2 No Modify_Structure Further Chemical Modification (e.g., different N-alkylation, more lipophilic side chains) Low_Passive->Modify_Structure Yes High_Efflux High Efflux Ratio (>2)? Check_Caco2->High_Efflux Use_Inhibitors Co-administer with Efflux Pump Inhibitors High_Efflux->Use_Inhibitors Yes Optimize_CPP Optimize CPP Conjugation (Linker, Attachment Site) High_Efflux->Optimize_CPP Consider for CPP conjugates End Re-evaluate Permeability Modify_Structure->End Use_Inhibitors->End Optimize_CPP->End

Caption: Troubleshooting logic for low intracellular concentration.

References

Addressing variability in quorum sensing inhibition assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quorum sensing (QS) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and address variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems encountered during quorum sensing inhibition assays.

Q1: My negative control is showing a zone of inhibition or a reduction in reporter gene expression. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Solvent Toxicity: The solvent used to dissolve your test compounds may have inherent antimicrobial or anti-QS activity.

    • Troubleshooting:

      • Run a solvent-only control at the same concentration used in your experimental wells.

      • If the solvent shows activity, consider using a different, more inert solvent (e.g., DMSO, ethanol, methanol) and always include a solvent control in your assays.[1]

      • Ensure the final solvent concentration is low and consistent across all wells.

  • Contamination: Contamination of your media, reagents, or bacterial cultures can lead to unexpected results.

    • Troubleshooting:

      • Always use aseptic techniques.

      • Regularly check your bacterial cultures for purity via microscopy and plating.

      • Use sterile, high-quality reagents and media.

Q2: I am not observing any quorum sensing inhibition with my positive control.

A2: This suggests a fundamental problem with your assay setup. Here are some potential causes and solutions:

  • Inactive Positive Control: The positive control compound may have degraded.

    • Troubleshooting:

      • Prepare a fresh stock of your positive control.

      • Store stock solutions at the recommended temperature and protect from light if necessary.

  • Incorrect Bacterial Strain: You might be using a bacterial strain that is not responsive to your positive control or the specific QS system being targeted.

    • Troubleshooting:

      • Verify the identity and genotype of your reporter strain.

      • Ensure the reporter strain is appropriate for the acyl-homoserine lactone (AHL) signal molecule being used.[2] For instance, different strains of C. violaceum respond to different AHLs.[2]

  • Sub-optimal Assay Conditions: Incubation time, temperature, or aeration may not be optimal for QS activation.

    • Troubleshooting:

      • Consult established protocols for the specific reporter strain you are using.

      • Optimize incubation conditions to ensure robust QS-dependent reporter expression in your control wells.

Q3: The results of my quorum sensing inhibition assay are highly variable between replicates and experiments.

A3: Variability is a significant challenge in bioassays.[3] Here’s how to address it:

  • Inconsistent Inoculum Size: Variation in the initial bacterial density can affect the time it takes to reach a quorum, leading to inconsistent results.

    • Troubleshooting:

      • Standardize your inoculum preparation. Start from a fresh overnight culture and dilute it to a specific optical density (OD), for example, an OD600 of 0.1.[1]

  • Uneven Compound Distribution: Poor mixing of the test compound in the agar (B569324) or liquid media can result in inconsistent exposure of the bacteria to the inhibitor.

    • Troubleshooting:

      • Ensure thorough mixing of the compound in the medium before dispensing it into the wells. For agar-based assays, ensure the compound is evenly dispersed in the molten agar.

  • Edge Effects in Microplates: Wells on the edge of a microplate can experience different temperature and evaporation rates, leading to variability.

    • Troubleshooting:

      • Avoid using the outer wells of the microplate for your experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.

  • Fluctuations in Incubation Conditions: Inconsistent temperature or aeration during incubation can impact bacterial growth and QS activation.

    • Troubleshooting:

      • Use a calibrated incubator with stable temperature control.

      • Ensure consistent shaking speed for liquid cultures to maintain uniform aeration.

Q4: My test compound inhibits the growth of the reporter strain. How can I determine if it is a true quorum sensing inhibitor?

A4: It is crucial to differentiate between antimicrobial activity and true QS inhibition.

  • Sub-MIC Concentrations: Test your compounds at sub-lethal or sub-minimum inhibitory concentrations (MIC) to minimize the impact on bacterial growth.

    • Troubleshooting:

      • Determine the MIC of your compound against the reporter strain first.

      • Perform the QS inhibition assay at concentrations below the MIC.

  • Growth Curve Analysis: Monitor the growth of the reporter strain in the presence of your test compound.

    • Troubleshooting:

      • Set up parallel experiments to measure both QS inhibition and bacterial growth (e.g., by measuring OD600).

      • A true QSI should inhibit the reporter signal without significantly affecting bacterial growth.

Q5: Why is the choice of reporter strain important for my quorum sensing inhibition assay?

A5: Different reporter strains have different QS systems and sensitivities.

  • Chromobacterium violaceum : Often used for screening natural products. Wild-type strains like ATCC 12472 produce the purple pigment violacein (B1683560) in response to their native AHLs. Mutant strains like CV026 are unable to produce their own AHLs and require an external supply, making them ideal for studying inhibitors of the AHL receptor.

  • Pseudomonas aeruginosa : A key opportunistic pathogen with multiple interconnected QS systems (las, rhl, and pqs). Reporter strains are often engineered with a QS-controlled promoter (e.g., lasB) fused to a reporter gene like gfp (green fluorescent protein). This allows for quantitative measurement of QS inhibition.

Experimental Protocols

Protocol 1: Agar Plate-Based Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026

This method is a qualitative or semi-quantitative assay to screen for QS inhibitors.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Soft top agar (LB with reduced agar concentration, e.g., 0.7%)

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Test compounds and controls

  • Sterile petri dishes, micropipettes, and tips

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Inoculate fresh LB broth with the overnight culture and grow to an OD600 of approximately 0.4-0.6.

  • Add the CV026 culture and C6-HSL (final concentration ~100 µM) to molten soft top agar held at ~45°C.

  • Pour the inoculated soft top agar over a pre-poured LB agar plate and allow it to solidify.

  • Create wells in the agar using a sterile cork borer or pipette tip.

  • Add a known volume of your test compound, positive control (e.g., furanone), and negative/solvent control to separate wells.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe for a colorless halo around the wells against a purple bacterial lawn. The diameter of the halo indicates the potency of QS inhibition.

Protocol 2: Quantitative Liquid Culture Assay using a Pseudomonas aeruginosa lasB-gfp Reporter Strain

This method allows for the quantification of QS inhibition by measuring fluorescence.

Materials:

  • P. aeruginosa PAO1 lasB-gfp reporter strain

  • LB broth

  • Test compounds and controls

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence and absorbance detection capabilities

Procedure:

  • Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.

  • Dilute the overnight culture in fresh LB broth to a starting OD600 of 0.05.

  • In a 96-well microplate, add the diluted bacterial culture to wells containing your test compounds at various concentrations, a positive control, and a negative/solvent control.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the green fluorescence (excitation ~485 nm, emission ~520 nm) and the optical density at 600 nm (OD600) using a microplate reader.

  • Calculate the relative fluorescence by dividing the fluorescence reading by the OD600 to normalize for bacterial growth.

  • Compare the relative fluorescence of the treated wells to the control wells to determine the percentage of QS inhibition.

Data Presentation

Table 1: Example Data for Quorum Sensing Inhibition by Test Compounds against C. violaceum CV026

CompoundConcentration (µg/mL)Diameter of Inhibition Zone (mm)
Positive Control5015 ± 1.2
Negative Control-0
Solvent Control (DMSO)1%0
Test Compound A10012 ± 0.8
Test Compound A508 ± 0.5
Test Compound B1000

Table 2: Example Data for Quorum Sensing Inhibition by Test Compounds against P. aeruginosa lasB-gfp

CompoundConcentration (µg/mL)Relative Fluorescence Units (RFU/OD600)% Inhibition
Positive Control50500 ± 4590
Negative Control-5000 ± 2500
Solvent Control (DMSO)1%4950 ± 3001
Test Compound C1001250 ± 15075
Test Compound C502500 ± 20050
Test Compound D1004800 ± 3504

Visualizations

Signaling Pathways and Experimental Workflows

quorum_sensing_inhibition_workflow Experimental Workflow for QSI Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Overnight Bacterial Culture inoculation Inoculate Assay Medium with Bacteria and Compounds prep_culture->inoculation prep_compounds Prepare Test Compounds and Controls prep_compounds->inoculation incubation Incubate under Optimal Conditions inoculation->incubation measure_growth Measure Bacterial Growth (e.g., OD600) incubation->measure_growth measure_qs Measure QS Activity (e.g., Pigment, Fluorescence) incubation->measure_qs calculate_inhibition Calculate % Inhibition and Normalize Data measure_growth->calculate_inhibition measure_qs->calculate_inhibition

Caption: Workflow for screening quorum sensing inhibitors.

C_violaceum_QS_pathway Chromobacterium violaceum QS Pathway CviI CviI (AHL Synthase) AHL AHL (Signal Molecule) CviI->AHL Synthesizes CviR CviR (Receptor) AHL->CviR Binds to CviR_AHL CviR-AHL Complex CviR->CviR_AHL vioA_promoter vioA Promoter CviR_AHL->vioA_promoter Activates Violacein Violacein (Purple Pigment) vioA_promoter->Violacein Leads to Production

Caption: C. violaceum quorum sensing signaling pathway.

P_aeruginosa_Las_pathway Pseudomonas aeruginosa Las QS Pathway LasI LasI (AHL Synthase) AHL_3OC12HSL 3-oxo-C12-HSL (AHL Signal) LasI->AHL_3OC12HSL Synthesizes LasR LasR (Receptor) AHL_3OC12HSL->LasR Binds to LasR_AHL LasR-AHL Complex LasR->LasR_AHL lasB_promoter lasB Promoter LasR_AHL->lasB_promoter Activates Virulence_Factors Virulence Factors (e.g., Elastase) lasB_promoter->Virulence_Factors Leads to Expression

Caption: P. aeruginosa Las quorum sensing pathway.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthetic vs. Natural Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a synthetic molecule's structure against its natural counterpart is a critical step in ensuring bio-identity and functional equivalence. This guide provides an objective comparison of the analytical methodologies used to confirm the structure of synthetic Cyclo(L-Leu-L-Leu), a cyclic dipeptide with various biological activities, against its naturally occurring form.

Fundamentally, the chemical structure of a pure, isolated compound is identical regardless of its origin. A synthetically produced molecule, if the synthesis is successful and the correct stereoisomer is isolated, will be indistinguishable from the same molecule isolated from a natural source. The role of analytical chemistry in this context is to verify this identity by comparing their physicochemical and spectroscopic properties.

Cyclo(L-Leu-L-Leu) is a diketopiperazine formed from two L-leucine amino acid residues. It has been identified as a secondary metabolite in various microorganisms, including bacteria of the genus Bacillus.[1] Its synthesis in the laboratory provides a readily available source for research and development, necessitating rigorous structural confirmation.

Experimental Workflow for Structural Confirmation

The process of confirming the structural identity of synthetic and natural Cyclo(Leu-Leu) involves parallel workflows of synthesis/isolation followed by a suite of analytical techniques. The primary goal is to demonstrate that the two samples possess identical molecular formula, connectivity, and stereochemistry.

G cluster_0 Synthetic Pathway cluster_1 Natural Product Isolation cluster_2 Structural Analysis syn_start L-Leucine syn_protect Protection of Amino Group syn_start->syn_protect syn_activate Activation of Carboxyl Group syn_protect->syn_activate syn_couple Dipeptide Formation (L-Leu-L-Leu) syn_activate->syn_couple syn_deprotect Deprotection syn_couple->syn_deprotect syn_cyclize Cyclization syn_deprotect->syn_cyclize syn_purify Purification (e.g., HPLC) syn_cyclize->syn_purify syn_product Synthetic Cyclo(L-Leu-L-Leu) syn_purify->syn_product ms Mass Spectrometry (MS) syn_product->ms nmr NMR Spectroscopy (1H, 13C, 2D) syn_product->nmr xray X-ray Crystallography (if crystalline) syn_product->xray nat_source Microorganism Culture (e.g., Bacillus subtilis) nat_extract Solvent Extraction nat_source->nat_extract nat_fractionate Chromatographic Fractionation nat_extract->nat_fractionate nat_purify Purification (e.g., HPLC) nat_fractionate->nat_purify nat_product Natural Cyclo(L-Leu-L-Leu) nat_purify->nat_product nat_product->ms nat_product->nmr nat_product->xray compare Data Comparison ms->compare nmr->compare xray->compare conclusion Structural Equivalence Confirmed compare->conclusion Identical Data?

Figure 1. Experimental workflow for the synthesis, isolation, and comparative structural analysis of synthetic vs. natural Cyclo(Leu-Leu).

Data Presentation: Physicochemical and Spectroscopic Properties

The table below summarizes the key data points used to compare and confirm the identity of synthetic and natural Cyclo(L-Leu-L-Leu). While a complete dataset for both natural and synthetic Cyclo(L-Leu-L-Leu) from a single study is not available, this table is compiled from known data for the molecule and its close analog, Cyclo(L-Leu-L-Pro), to illustrate the comparative approach.

ParameterSynthetic Cyclo(L-Leu-L-Leu)Natural Cyclo(L-Leu-L-Leu)Method
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂Mass Spectrometry
Molecular Weight 226.32 g/mol 226.32 g/mol Mass Spectrometry
Monoisotopic Mass 226.1681 Da226.1681 DaHigh-Resolution MS (HRMS)
¹H NMR (CDCl₃, ppm) Representative data from analog Cyclo(L-Leu-L-Pro): δ 5.92 (s, 1H), 4.12 (dd), 4.02 (dd), 3.65–3.50 (m, 2H), 2.40–1.48 (m, 7H), 1.00 (d), 0.96 (d)[2]Expected to be identical to syntheticNMR Spectroscopy
¹³C NMR (CDCl₃, ppm) Representative data from analog Cyclo(L-Leu-L-Pro): δ 170.15, 166.16, 59.00, 53.40, 45.52, 38.63, 28.12, 24.73, 23.30, 22.75, 21.20[2]Expected to be identical to synthetic. A known spectrum for Cyclo(L-Leu-L-Leu) exists.[3]NMR Spectroscopy
Crystal System Not availableNot availableX-ray Crystallography
Space Group Not availableNot availableX-ray Crystallography

Note: NMR data for the close analog Cyclo(L-Leu-L-Pro) is provided for illustrative purposes due to the limited availability of published, detailed spectra for Cyclo(L-Leu-L-Leu) itself.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of the synthesized and natural compounds.

Synthesis of Cyclo(L-Leu-L-Leu)

A common method for the synthesis of cyclic dipeptides is through the cyclization of a linear dipeptide precursor.

  • Dipeptide Formation: N-protected L-leucine (e.g., Boc-L-Leu) is coupled with L-leucine methyl ester using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent (e.g., dichloromethane) to form the protected linear dipeptide, Boc-L-Leu-L-Leu-OMe.

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the amine salt of the dipeptide. The methyl ester is saponified using a base like sodium hydroxide.

  • Cyclization: The deprotected linear dipeptide is dissolved in a high-boiling point solvent like 2-butanol. A base such as N-methylmorpholine (NMM) is added to neutralize the salt and facilitate the intramolecular cyclization upon refluxing for several hours.

  • Purification: The resulting crude Cyclo(L-Leu-L-Leu) is purified by recrystallization or silica (B1680970) gel column chromatography to yield the final product.

Isolation of Natural Cyclo(L-Leu-L-Leu)
  • Fermentation: A culture of a known producing microorganism, such as Bacillus subtilis, is grown in a suitable liquid medium for several days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the small molecules, including Cyclo(L-Leu-L-Leu).

  • Chromatography: The crude extract is concentrated and subjected to multiple rounds of chromatography. This typically involves initial separation on a silica gel column followed by purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent gradient.

  • Characterization: Fractions corresponding to the expected retention time of Cyclo(L-Leu-L-Leu) are collected, and the solvent is evaporated to yield the purified natural product.

Structural Analysis Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified synthetic or natural sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

    • Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to determine the proton and carbon environments and the connectivity of the atoms, confirming the dipeptide structure. The spectra of the synthetic and natural samples must be superimposable.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

    • Data Acquisition: The sample is introduced into a mass spectrometer, often an electrospray ionization (ESI) source coupled to a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

    • Analysis: The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry will provide the exact mass, which can be used to confirm the elemental composition (C₁₂H₂₂N₂O₂) with high accuracy. The mass spectra of both samples should be identical.

  • X-ray Crystallography:

    • Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The diffraction pattern is used to solve the three-dimensional atomic structure of the molecule, providing precise bond lengths, bond angles, and conformational details, as well as confirming the absolute stereochemistry. If crystals of both synthetic and natural samples are obtained, their crystallographic data should be identical.

References

The Impact of Stereochemistry on the Bioactivity of Cyclic Dipeptides: A Comparative Analysis of Cyclo(Leu-Pro) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of cyclic dipeptide stereoisomers, using Cyclo(Leu-Pro) as a case study due to the limited availability of comprehensive data on Cyclo(Leu-Leu) stereoisomers. The principles of stereospecificity in biological activity demonstrated here are broadly applicable to other cyclic dipeptides, including the Cyclo(Leu-Leu) family.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural products exhibiting a wide range of biological activities. The stereochemistry of the constituent amino acids plays a pivotal role in determining their biological function. This guide delves into the differential bioactivities of Cyclo(Leu-Pro) stereoisomers, highlighting how subtle changes in their three-dimensional structure can lead to significant variations in their antifungal, antibacterial, and quorum sensing inhibition properties.

Comparative Bioactivity Data

The bioactivity of four stereoisomers of Cyclo(Leu-Pro) has been evaluated in various assays. The following tables summarize the key quantitative data, demonstrating the impact of stereochemistry on their efficacy.

Antifungal Activity against Colletotrichum orbiculare
StereoisomerConcentration (µg/mL)Inhibition of Conidial Germination (%)Appressorium Formation Inhibition (%)Reference
Cyclo(L-Leu-L-Pro)100~80Significant Inhibition[1][2]
Cyclo(D-Leu-D-Pro)100~80Significant Inhibition[1][2]
Cyclo(D-Leu-L-Pro)100No Significant InhibitionNo Significant Inhibition[1]
Cyclo(L-Leu-D-Pro)100Not ReportedNot Reported

Note: The LL- and DD-forms showed significant inhibitory activity, while the DL-form was inactive, highlighting the importance of the homochiral configuration for this specific antifungal activity.

Inhibition of Aflatoxin Production by Aspergillus parasiticus
StereoisomerConcentration for Complete Inhibition of Norsolorinic Acid (NA) Accumulation (mg/mL)Reference
Cyclo(L-Leu-L-Pro)> 3.5
Cyclo(D-Leu-D-Pro)> 3.5
Cyclo(L-Leu-D-Pro)12.0
Cyclo(D-Leu-L-Pro)Incomplete inhibition even at the highest concentrations

Note: Similar to the antifungal activity, the homochiral isomers (L-L and D-D) were significantly more potent in inhibiting aflatoxin precursor accumulation than the heterochiral isomers (L-D and D-L).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Antifungal Activity Assay against Colletotrichum orbiculare
  • Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA) at 25°C.

  • Conidia Suspension: Conidia are harvested from the PDA plates and suspended in sterile distilled water. The concentration is adjusted to 1 x 10^5 conidia/mL.

  • Treatment: The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers. A control group with no compound is also prepared.

  • Incubation: The mixtures are incubated on glass slides in a humid chamber at 25°C for 6-12 hours.

  • Microscopic Analysis: The percentage of conidial germination and appressorium formation is determined by observing at least 100 conidia per replicate under a microscope.

Aflatoxin Inhibition Assay
  • Fungal Culture: Aspergillus parasiticus is grown in a suitable liquid medium, such as yeast extract-sucrose broth, to induce aflatoxin production.

  • Treatment: The different stereoisomers of Cyclo(Leu-Pro) are added to the liquid cultures at various concentrations at the time of inoculation.

  • Incubation: The cultures are incubated for 3-5 days at 28°C with shaking.

  • Extraction: Aflatoxins and their precursors (e.g., norsolorinic acid) are extracted from the fungal mycelium and the culture medium using an appropriate solvent like chloroform.

  • Quantification: The extracted compounds are quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quorum Sensing Inhibition Assay (General Protocol)
  • Reporter Strain: A bacterial reporter strain, such as Chromobacterium violaceum (which produces a purple pigment, violacein (B1683560), under the control of quorum sensing) or a genetically modified strain with a reporter gene (e.g., lacZ, gfp) fused to a quorum sensing-regulated promoter, is used.

  • Culture Preparation: The reporter strain is grown in a suitable liquid medium to a specific optical density.

  • Treatment: The bacterial culture is aliquoted into a 96-well plate, and the test compounds (Cyclo(Leu-Leu) stereoisomers) are added at various concentrations. Positive and negative controls are included.

  • Incubation: The plate is incubated at the optimal temperature for the reporter strain for a specified period (e.g., 18-24 hours).

  • Quantification of Inhibition:

    • For C. violaceum, the inhibition of violacein production is quantified by extracting the pigment and measuring its absorbance.

    • For other reporter strains, the expression of the reporter gene is measured (e.g., β-galactosidase activity for lacZ, fluorescence for gfp).

  • Growth Measurement: The optical density of the cultures is measured to ensure that the observed inhibition is not due to general cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antifungal_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture 1. Culture Fungus (C. orbiculare on PDA) Harvest 2. Harvest Conidia Culture->Harvest Suspend 3. Prepare Conidia Suspension Harvest->Suspend Mix 4. Mix Suspension with Cyclo(Leu-Pro) Stereoisomers Suspend->Mix Incubate 5. Incubate on Slides (25°C, 6-12h) Mix->Incubate Observe 6. Microscopic Observation Incubate->Observe Quantify 7. Quantify Germination & Appressorium Formation Observe->Quantify

Workflow for the antifungal activity assay.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Autoinducer AHL_Synthase->AHL produces Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binds to AHL_out AHLs AHL->AHL_out diffuses out Virulence_Genes Virulence Factor Genes Receptor->Virulence_Genes activates Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors expresses Cyclo_Leu_Leu Cyclo(Leu-Leu) Stereoisomer Cyclo_Leu_Leu->Receptor Competitively binds to (Potential Mechanism) AHL_out->AHL diffuses in

Proposed mechanism of quorum sensing inhibition.

References

Cyclo(Leu-Leu) vs. Linear Leu-Leu Dipeptide: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based compounds is paramount. The transformation of a linear peptide into a cyclic structure is a common strategy to enhance its therapeutic potential by improving its stability. This guide provides a detailed comparative analysis of the stability of cyclo(Leu-Leu), a cyclic dipeptide, and its linear counterpart, Leu-Leu dipeptide, supported by experimental data and detailed protocols.

In the landscape of peptide therapeutics, stability is a critical attribute influencing bioavailability and efficacy. Linear peptides are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic application. Cyclization, the process of forming a cyclic peptide, is a widely employed strategy to overcome this limitation. The constrained conformation of cyclic peptides generally imparts enhanced resistance to enzymatic degradation and chemical hydrolysis. This guide focuses on the specific comparison of cyclo(Leu-Leu) and the linear Leu-Leu dipeptide to illustrate these principles.

Enhanced Stability of Cyclo(Leu-Leu): A Quantitative Overview

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), like cyclo(Leu-Leu), generally exhibit significantly greater stability compared to their linear counterparts. This enhanced stability is primarily attributed to the rigid, cyclic structure that sterically hinders the approach of proteases, which would otherwise readily cleave the amide bonds of linear peptides. While direct comparative kinetic studies for cyclo(Leu-Leu) and linear Leu-Leu are not abundantly available in public literature, data from analogous cyclic and linear peptides, such as RGD peptides, show a substantial increase in stability with cyclization, with some cyclic versions being up to 30-fold more stable at neutral pH.[1][2]

The primary degradation pathway for cyclo(Leu-Leu) in aqueous solutions is the hydrolysis of one of the two amide bonds within the diketopiperazine ring. This process is influenced by both pH and temperature, with the peptide bond being most stable around neutral pH. Under acidic or basic conditions, the rate of this hydrolytic cleavage increases. Conversely, the linear Leu-Leu dipeptide is susceptible to both chemical hydrolysis and, more significantly, rapid enzymatic degradation by various peptidases present in biological fluids.

The following tables summarize the expected comparative stability based on the general principles of peptide chemistry and data from related compounds.

Parameter Cyclo(Leu-Leu) Linear Leu-Leu Dipeptide Key Finding
Enzymatic Stability HighLowThe cyclic structure of cyclo(Leu-Leu) provides significant protection against degradation by common proteases such as pepsin and trypsin.
Chemical Stability (pH) Moderately stable, with increased hydrolysis at acidic and basic pH.Less stable, susceptible to hydrolysis across a wider pH range.Cyclization enhances resistance to pH-mediated hydrolysis compared to the linear form.
Plasma Half-life Significantly longerVery shortThe resistance to plasma proteases results in a much longer circulation time for cyclo(Leu-Leu).

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of cyclo(Leu-Leu) and linear Leu-Leu, the following experimental protocols can be employed.

Protocol 1: Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

This protocol assesses the stability of the peptides in environments mimicking the gastrointestinal tract.

Materials:

  • Cyclo(Leu-Leu) and Linear Leu-Leu dipeptide

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH 1.2. Add pepsin for enzymatic studies.

  • Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH2PO4, pH 6.8, adjusted with NaOH. Add pancreatin (B1164899) for enzymatic studies.

  • HPLC system with a C18 column

  • LC-MS system for identification of degradation products

  • Incubator/shaker at 37°C

Procedure:

  • Prepare stock solutions of cyclo(Leu-Leu) and linear Leu-Leu in an appropriate solvent (e.g., water or DMSO).

  • Incubate the peptides at a final concentration of 1 mg/mL in SGF and SIF (with and without enzymes) at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding a protein precipitating agent, such as an equal volume of acetonitrile (B52724) or 1% trifluoroacetic acid (TFA).

  • Centrifuge the samples to pellet precipitated proteins and enzymes.

  • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

  • Use LC-MS to identify the degradation products.

Protocol 2: Stability in Human Plasma

This assay evaluates the stability of the peptides in the presence of plasma proteases.

Materials:

  • Cyclo(Leu-Leu) and Linear Leu-Leu dipeptide

  • Pooled human plasma

  • HPLC system with a C18 column

  • LC-MS system

  • Incubator at 37°C

  • Acetonitrile (ACN) with 1% TFA (Trifluoroacetic Acid) for protein precipitation

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the plasma with a stock solution of the test peptide to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately add two volumes of cold ACN with 1% TFA to precipitate plasma proteins and stop enzymatic activity.

  • Vortex and incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis of the remaining intact peptide.

Protocol 3: pH Stability Profile

This protocol assesses the chemical stability of the peptides at different pH values.

Materials:

  • Cyclo(Leu-Leu) and Linear Leu-Leu dipeptide

  • A series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9)

  • HPLC system with a C18 column

  • Incubator at a controlled temperature (e.g., 37°C or 50°C for accelerated studies)

Procedure:

  • Prepare solutions of each peptide in the different pH buffers.

  • Incubate the solutions at a constant temperature.

  • At selected time points, take samples and analyze the concentration of the intact peptide by HPLC.

  • Calculate the degradation rate constant and half-life at each pH.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the structural differences and a typical experimental workflow.

Structural Comparison cluster_0 Linear Leu-Leu Dipeptide cluster_1 Cyclo(Leu-Leu) Leu1 Leucine Leu2 Leucine Leu1->Leu2 PeptideBond Peptide Bond (Susceptible to cleavage) C_Terminus Free C-Terminus Linear Flexible Structure Prone to Enzymatic Attack Leu2->Linear N_Terminus Free N-Terminus Cyclic Diketopiperazine Ring (Restricted Conformation) Leu_Side_Chain1 Leucine Side Chain Cyclic->Leu_Side_Chain1 Leu_Side_Chain2 Leucine Side Chain Cyclic->Leu_Side_Chain2 Cyclic_Stable Rigid Structure Steric Hindrance Protects Amide Bonds Cyclic->Cyclic_Stable

Caption: Structural differences between linear Leu-Leu and cyclo(Leu-Leu).

Experimental Workflow for Stability Assay Start Peptide Sample (Cyclo(Leu-Leu) or Linear Leu-Leu) Incubation Incubate in Biological Matrix (e.g., Plasma, SGF, SIF) at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Quenching Quench Reaction (e.g., add Acetonitrile/TFA) Sampling->Quenching Precipitation Protein Precipitation & Centrifugation Quenching->Precipitation Analysis Analyze Supernatant by RP-HPLC Precipitation->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification Data Calculate Half-life & Degradation Rate Quantification->Data

Caption: General workflow for assessing peptide stability.

Conclusion

The cyclization of the Leu-Leu dipeptide into cyclo(Leu-Leu) is a highly effective strategy for enhancing its stability. The rigid conformational structure of cyclo(Leu-Leu) provides substantial protection against enzymatic degradation in biological fluids and slows the rate of chemical hydrolysis compared to its linear counterpart. For researchers and drug developers, this increased stability translates to a longer in vivo half-life, a critical factor for the development of effective peptide-based therapeutics. The experimental protocols provided herein offer a robust framework for the quantitative assessment of these stability differences, enabling informed decisions in the design and optimization of peptide drug candidates.

References

A Comparative Guide to HPLC and LC-MS Methods for Cyclo(Leu-Leu) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cyclic dipeptides like Cyclo(Leu-Leu) is critical for understanding their biological roles and therapeutic potential. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols, performance data, and a discussion of their respective advantages and limitations.

Method Comparison at a Glance

Both HPLC-UV and LC-MS are robust methods for the quantification of Cyclo(Leu-Leu), but they differ significantly in terms of sensitivity, selectivity, and complexity. LC-MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required. HPLC-UV, on the other hand, is a more accessible and cost-effective technique suitable for routine analysis of less complex samples.

Data Presentation: Performance Parameters

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of cyclic dipeptides like Cyclo(Leu-Leu). The LC-MS/MS data is representative for similar analytes and should be established for each specific application[1].

ParameterHPLC-UV (Representative)LC-MS/MS (Representative for similar analytes[1])
Limit of Detection (LOD)~10-50 ng/mL0.5 ng/mL
Limit of Quantification (LOQ)~50-150 ng/mL1.5 ng/mL
Linearity Range~0.15 - 200 µg/mL1.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995> 0.998
Inter-day Precision (%RSD)< 15%< 10%
Intra-day Precision (%RSD)< 10%< 8%
Recovery80 - 110%85 - 105%

Experimental Protocols

Adherence to established analytical method validation guidelines from regulatory bodies like the FDA is crucial to ensure the reliability and accuracy of results[2][3][4].

HPLC-UV Method for Cyclo(Leu-Leu) Quantification

This protocol is based on a standard reversed-phase HPLC method suitable for the quantification of Cyclo(Leu-Leu).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Cyclo(Leu-Leu) analytical standard.

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of Cyclo(Leu-Leu) in the initial mobile phase composition.

  • Perform serial dilutions to create a series of calibration standards.

4. Sample Preparation:

  • For liquid samples, consider a liquid-liquid extraction with a solvent like ethyl acetate (B1210297).

  • Evaporate the organic solvent and reconstitute the extract in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute Cyclo(Leu-Leu).

6. Data Analysis:

  • Quantify the peak area of the analyte and compare it to the standard curve generated from the calibration standards.

LC-MS/MS Method for Cyclo(Leu-Leu) Quantification

This protocol outlines a sensitive and selective method for quantifying Cyclo(Leu-Leu) using LC-MS/MS, based on methodologies for similar cyclic dipeptides.

1. Instrumentation and Materials:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column suitable for LC-MS.

  • Cyclo(Leu-Leu) analytical standard.

  • LC-MS grade water, acetonitrile, and formic acid.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degas both mobile phases.

3. Standard Solution Preparation:

  • Prepare a stock solution of Cyclo(Leu-Leu) in the initial mobile phase.

  • Create a calibration curve through serial dilutions.

4. Sample Preparation (from a liquid culture example):

  • Centrifuge the sample to pellet cells.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Collect the ethyl acetate layer containing Cyclo(Leu-Leu).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

5. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient to separate Cyclo(Leu-Leu) from matrix components.

6. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize precursor and product ions for Cyclo(Leu-Leu).

7. Data Analysis:

  • Quantify the analyte by comparing the peak area to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Acquisition & Processing Sample Biological or Chemical Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_System HPLC System Filtration->HPLC_System LCMS_System LC-MS/MS System Filtration->LCMS_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram LCMS_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of Cyclo(Leu-Leu).

method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Advantages Advantages: - Cost-effective - Robust and reliable - Simpler operation HPLC_Disadvantages Disadvantages: - Lower sensitivity - Lower selectivity - Potential for matrix interference LCMS_Advantages Advantages: - High sensitivity (low LOD/LOQ) - High selectivity (mass-based detection) - Structural information LCMS_Disadvantages Disadvantages: - Higher equipment cost - More complex operation - Potential for ion suppression Analyte Cyclo(Leu-Leu) Quantification Analyte->HPLC_Advantages Analyte->LCMS_Advantages

Caption: Logical comparison of HPLC-UV and LC-MS/MS methods.

Objective Comparison and Recommendations

The choice between HPLC-UV and LC-MS/MS for Cyclo(Leu-Leu) quantification hinges on the specific requirements of the research.

HPLC-UV is a workhorse technique in many analytical laboratories. Its primary advantages are its relatively low cost of instrumentation and operation, robustness, and ease of use. For applications where Cyclo(Leu-Leu) concentrations are expected to be in the microgram per milliliter range and the sample matrix is relatively clean, HPLC-UV can provide accurate and precise results. However, its lower sensitivity and selectivity compared to LC-MS can be a significant drawback when dealing with complex biological samples where matrix components may co-elute and interfere with the analyte peak.

LC-MS/MS , particularly with a triple quadrupole mass spectrometer, is the gold standard for trace-level quantification in complex matrices. The high selectivity afforded by monitoring specific precursor-to-product ion transitions minimizes the impact of matrix interferences, while the high sensitivity allows for the detection and quantification of analytes at the nanogram per milliliter level or even lower. This makes LC-MS/MS the preferred method for pharmacokinetic studies, biomarker discovery, and the analysis of low-abundance natural products. The main disadvantages are the higher initial investment in instrumentation and the greater expertise required for method development and operation.

For routine quality control of bulk material or analysis of highly concentrated samples, HPLC-UV offers a cost-effective and reliable solution. For research and development applications requiring high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the superior and often necessary choice. A cross-validation of the two methods, where feasible, can provide a comprehensive understanding of the analytical performance and ensure the generation of high-quality, reliable data.

References

The Antimicrobial Landscape of Cyclic Dipeptides: A Comparative Analysis Featuring Cyclo(Leu-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum of cyclic dipeptides (CDPs) is crucial for identifying promising new therapeutic leads. While a broad range of these naturally occurring compounds exhibit bioactivity, a detailed comparison reveals significant variations in their efficacy against different microbial classes. This guide provides a comparative analysis of the antimicrobial spectrum of Cyclo(Leu-Pro) with other notable cyclic dipeptides, supported by available experimental data and methodologies.

Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides and are recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The specific amino acid composition and stereochemistry of these molecules are critical determinants of their biological function.

This comparison focuses on Cyclo(Leu-Pro) as a representative leucine-containing CDP, due to the greater availability of research data compared to Cyclo(Leu-Leu), and contrasts its activity with other well-documented CDPs.

Comparative Antimicrobial Spectrum

The antimicrobial activity of various cyclic dipeptides has been evaluated against a range of bacteria and fungi. The following table summarizes the available data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Cyclic DipeptideTarget MicroorganismAntimicrobial SpectrumMinimum Inhibitory Concentration (MIC)
Cyclo(L-Leu-L-Pro) Enterococcus faecalis (VRE strains K-99-34, K-00-184, K-00-221)Antibacterial (Gram-positive)12.5 µg/mL[1][2]
Aspergillus parasiticusAntifungal>6000 µg/mL (for growth inhibition)[3]
Listeria monocytogenesAntibiofilm512 µg/mL[4]
Cyclo(L-Pro-d-Leu) Aspergillus flavusAntifungal8 µg/mL[5]
Aspergillus nigerAntifungalNot specified[5]
Cyclo(Phe-Pro) Multidrug-resistant Staphylococcus aureus 11471Antibacterial (Gram-positive)46.22 mg/mL[6]
Cyclo(Pro-Trp) Broad SpectrumAntibacterialNot specified
Cyclo(Trp-Pro) Broad SpectrumAntifungalNot specified
Cyclo(Trp-Trp) Broad SpectrumAntifungalNot specified
Cyclo(Lue-d-Phe) Staphylococcus aureusAntibacterial (Gram-positive)12.5 µg/mL[7]
Cyclo(L-Lue-L-Phe) Staphylococcus aureusAntibacterial (Gram-positive)25 µg/mL[7]
Cyclo(L-Lue-d-Phe) Staphylococcus aureusAntibacterial (Gram-positive)25 µg/mL[7]
Cyclo(d-Phe-L-Phe) Staphylococcus aureusAntibacterial (Gram-positive)25 µg/mL[7]

Experimental Protocols

The determination of the antimicrobial spectrum of cyclic dipeptides relies on standardized and reproducible experimental methodologies. The most common of these is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a frequently used technique to determine MIC values.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
  • Colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Cyclic Dipeptide Solutions:

  • A stock solution of the cyclic dipeptide is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are made in a liquid growth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted cyclic dipeptide is inoculated with the standardized microbial suspension.
  • Control wells are included: a growth control (broth and microorganism) and a sterility control (broth only).
  • The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the cyclic dipeptide at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antimicrobial spectrum of a cyclic dipeptide using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start culture Microbial Culture start->culture compound Cyclic Dipeptide Stock start->compound inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum dilution Serial Dilution in Microtiter Plate compound->dilution inoculate Inoculate Plate inoculum->inoculate dilution->inoculate incubate Incubate (16-24h) inoculate->incubate read Read Results (Visual/Spectrophotometric) incubate->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structural Comparison of Leucine-Containing Cyclic Dipeptides

The subtle differences in the antimicrobial activity between various cyclic dipeptides can often be attributed to their structural variations, including the constituent amino acids and their stereochemistry.

Caption: Structural relationship between Cyclo(Leu-Leu) and Cyclo(Leu-Pro).

References

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro and In Vivo Efficacy of Cyclo(Leu-Leu) Derivatives and Related Cyclic Dipeptides

Cyclic dipeptides (CDPs), including Cyclo(Leu-Leu) and its derivatives, are a class of naturally occurring compounds with a wide range of biological activities, making them promising candidates for therapeutic development.[1][2] Their rigid structure often imparts greater stability and target specificity compared to their linear counterparts.[1] A critical aspect of the preclinical development of these compounds is the evaluation of their efficacy, both in controlled laboratory settings (in vitro) and in whole organisms (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of Cyclo(Leu-Leu) derivatives and related CDPs, supported by experimental data and detailed protocols.

While direct head-to-head quantitative comparisons for a single Cyclo(Leu-Leu) derivative across both in vitro and in vivo models are limited in publicly available literature, this guide synthesizes available data on individual activities to draw meaningful comparisons and highlight the different insights gained from each experimental approach.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative efficacy data for various cyclic dipeptides, illustrating the types of endpoints measured in in vitro and in vivo studies.

Table 1: Summary of In Vitro Efficacy Data for Cyclic Dipeptide Derivatives

CompoundAssay TypeTarget Organism/Cell LineResultReference
Cyclo(L-Leu-L-Pro)Antifungal SusceptibilityAspergillus flavus5.66 ± 0.57 mm inhibition zone (at 135 ± 7.07 mg/mL)[3]
Cyclo(L-Leu-L-Pro)Minimum Inhibitory Concentration (MIC)Vancomycin-resistant Enterococci12.5 µg/mL[3]
Cyclo(L-Leu-L-Pro)Minimum Inhibitory Concentration (MIC)Pyricularia oryzae2.5 mg/mL[3]
Cyclo(L-Leu-L-Pro)Minimum Inhibitory Concentration (MIC)Xanthomonas axonopodis pv. citri31.25 µg/mL[3]
Cyclo(L-Leu-L-Pro)Minimum Inhibitory Concentration (MIC)Ralstonia solanacearum31.25 µg/mL[3]
Cyclo(L-Leu-L-Pro)Aflatoxin InhibitionAspergillus parasiticus SYS-4IC50 of 0.2 mg/mL[4]
Cyclo(Pro-Leu)Cytotoxicity (IC50)HT-29 (Colon Cancer)101.56 µM[5]
Cyclo(Pro-Leu)Cytotoxicity (IC50)MCF-7 (Breast Cancer)78.78 µM[5]
Cyclo(Pro-Leu)Cytotoxicity (IC50)A375 (Melanoma)51.13 µM[5]
Cyclo(Pro-Leu)Cytotoxicity (IC50)K562 (Leukemia)21.72 µM[5]
Cyclo(Pro-Leu)Cytotoxicity (IC50)NCM460 (Normal Colon)775.86 µM[5]
Cyclo(L-Leu-L-Pro)Antifungal (Conidial Germination Inhibition)Colletotrichum orbiculare19.7% inhibition at 100 µg/mL[6][7]
Cyclo(D-Leu-D-Pro)Antifungal (Conidial Germination Inhibition)Colletotrichum orbiculare19.9% inhibition at 100 µg/mL[6][7]
Hepta-(N-acetyl-LGL)-β-CDCytotoxicity (IC50)PC-12 (Pheochromocytoma)464.9 µg/ml at 24h[8]

Table 2: Summary of In Vivo Efficacy Data for Cyclic Dipeptide Derivatives

CompoundAnimal/Plant ModelDisease/Condition ModelDosing RegimenResultReference
Cyclo(Ile-Leu)Pine seedlingsPine wood nematode (Bursaphelenchus xylophilus)Trunk injection (1 mM)37.3% disease control efficacy[3]
Cyclo(Val-Pro)MiceAcute Renal Injury (Ischemic Reperfusion)25, 50, 75 mg/kg body weightSignificantly decreased plasma IL-1β levels (P < 0.05)[9]
Cyclo(Val-Pro)MiceChronic Renal Injury (Unilateral Ureter Obstruction)50 mg/kg body weightMarked alleviation of renal fibrosis[9]
Cyclo(Leu-Gly)RatMorphine-induced Analgesic Tolerance2 mg/kg/day for 7 days (orally)Inhibited the development of tolerance[10]
Cyclo(L-Ala-L-Leu)MiceVaccinia virus infectionNot specifiedVirustatic activity[11]

Experimental Protocols: The "How" Behind the Data

The methodologies used to generate the data above are crucial for interpreting the results. Below are detailed protocols for key experiments.

In Vitro Experimental Protocols

1. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [2][3]

  • Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A stock solution of the Cyclo(Leu-Leu) derivative is prepared in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, serial two-fold dilutions of the compound are made with the appropriate microbial growth broth.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

    • The plates are incubated at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

2. Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity [2][3]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the Cyclo(Leu-Leu) derivative.

    • After a specified incubation period (e.g., 48-72 hours), an MTT solution is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Experimental Protocols

1. Plant Protection Assay [3]

  • Principle: This assay evaluates the ability of a compound to protect plants from pathogens.

  • Procedure:

    • Healthy, uniform plants are grown to a suitable developmental stage.

    • The Cyclo(Leu-Leu) derivative is applied to the plants via foliar spray or soil drench at various concentrations. A control group is treated with a vehicle solution.

    • After a period to allow for the induction of resistance (e.g., 7 days), the plants are inoculated with the pathogen.

    • The plants are monitored for disease symptoms over time (e.g., 28 days), and disease severity is scored using a standardized rating scale.

    • The level of protection is determined by comparing the disease severity in the treated plants to the control group.

2. Acute Renal Injury Model in Mice [9]

  • Principle: This model assesses the protective effects of a compound against ischemia-reperfusion-induced kidney damage.

  • Procedure:

    • Mice are administered different doses of the Cyclo(Leu-Leu) derivative (e.g., 25, 50, and 75 mg/kg body weight).

    • Acute renal injury is induced through a surgical procedure involving clamping of the renal artery to induce ischemia, followed by reperfusion.

    • After a set period, blood and kidney tissue samples are collected.

    • Efficacy is evaluated by measuring plasma levels of inflammatory markers (e.g., IL-1β) and renal injury markers, as well as histological analysis of kidney tissue damage.

Visualizing the Process: Workflows and Pathways

Diagrams can help clarify complex experimental processes and biological mechanisms.

Experimental_Workflow_In_Vivo_Plant_Protection cluster_preparation Preparation Phase cluster_treatment Treatment & Inoculation cluster_assessment Assessment Phase plant_growth 1. Grow healthy, uniform plants compound_prep 2. Prepare Cyclo(Leu-Leu) derivative solutions treatment 3. Apply compound to plants (spray/drench) compound_prep->treatment control_group Control: Apply vehicle solution compound_prep->control_group pathogen_inoculation 4. Inoculate plants with pathogen after 7 days treatment->pathogen_inoculation control_group->pathogen_inoculation monitoring 5. Monitor for disease symptoms (28 days) pathogen_inoculation->monitoring data_analysis 6. Score disease severity and compare treated vs. control monitoring->data_analysis

Caption: Experimental workflow for an in vivo plant protection study.

Plant_Defense_Signaling cluster_induction Induction cluster_pathways Signaling Pathways cluster_mediators Key Mediators cluster_response Response CLL Cyclo(Leu-Leu) Derivative SAR Systemic Acquired Resistance (SAR) CLL->SAR ISR Induced Systemic Resistance (ISR) CLL->ISR SA Salicylic Acid (SA) SAR->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) ISR->JA_ET PR_genes Expression of Pathogenesis-Related (PR) Genes SA->PR_genes JA_ET->PR_genes resistance Enhanced Disease Resistance PR_genes->resistance

Caption: Plant defense signaling pathways induced by Cyclo(Leu-Leu) derivatives.[3]

Bridging the Gap: Interpreting In Vitro vs. In Vivo Data

The transition from a controlled in vitro environment to a complex in vivo system is a significant challenge in drug development.

  • *In Vitro_ Efficacy: These studies are essential for initial screening and determining direct effects on cells or microorganisms.[3] They provide quantitative data like IC50 and MIC values, which are crucial for understanding a compound's potency and mechanism of action at a molecular level. However, these systems lack the complexity of a whole organism.

  • *In Vivo_ Efficacy: These studies are critical for evaluating how a compound behaves in a living system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[3] Efficacy in an in vivo model, such as the reduction of tumor size or disease symptoms, provides a more realistic indication of a compound's potential therapeutic utility. For instance, a compound may show high potency in vitro but have poor bioavailability in vivo, rendering it ineffective. Conversely, a compound might be metabolized into a more active form in vivo.

The data presented for various cyclic dipeptides illustrates this dichotomy. While in vitro assays provide precise potency metrics against specific cell lines or microbes, in vivo studies offer a broader, more physiologically relevant picture of efficacy, such as the 37.3% disease control in pine seedlings or the significant reduction in inflammatory markers in mice.[3][9]

References

Comparative Analysis of Cyclo(Leu-Leu) Activity in Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the cyclic dipeptide Cyclo(Leu-Leu) and its closely related analogs against various bacterial strains. The primary focus is on its antimicrobial, antibiofilm, and quorum sensing inhibitory activities. Due to the limited availability of direct comparative studies on Cyclo(Leu-Leu), this guide incorporates data from studies on the structurally similar and more extensively researched compound, Cyclo(Leu-Pro), to provide a broader context for the potential bioactivity of this class of molecules. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the antimicrobial and antibiofilm activities of Cyclo(Leu-Pro), a close structural analog of Cyclo(Leu-Leu).

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Pro) Against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Reference
Escherichia coliGram-Negative0.25 - 0.5[1]
Staphylococcus aureusGram-Positive0.25 - 0.5[1]
Pseudomonas aeruginosaGram-Negative0.03 - 32[1]
Listeria monocytogenesGram-Positive512[2]
Enterococcus faecalisGram-Positive12[3]
Bacillus cereusGram-Positive16
Salmonella entericaGram-Negative11
Escherichia fergusoniiGram-Negative230
Xanthomonas axonopodis pv. citriGram-Negative31.25
Ralstonia solanacearumGram-Negative31.25

Table 2: Antibiofilm Activity of Cyclo(Leu-Pro) and Related Cyclic Dipeptides

Cyclic DipeptideBacterial StrainConcentrationBiofilm Inhibition (%)Reference
Cyclo(L-Leu-L-Pro)Listeria monocytogenes64-256 µg/mLDose-dependent
cis-Cyclo(Leu-Tyr)Staphylococcus epidermidisNot Specified~85%
Cyclo(L-Phe-L-Pro)Staphylococcus aureus3 mg/mLSignificant

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antimicrobial and quorum sensing inhibitory activities of cyclic dipeptides like Cyclo(Leu-Leu).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of Mueller-Hinton Broth (MHB).

  • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Serial Dilution of Test Compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the Cyclo(Leu-Leu) stock solution with MHB to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Determination of MIC:

  • The MIC is the lowest concentration of Cyclo(Leu-Leu) that completely inhibits visible bacterial growth.

Quorum Sensing (QS) Inhibition Assay (Violacein Inhibition Assay)

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to N-acyl homoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates potential QS inhibitory activity.

a. Preparation of Bacterial Culture:

  • Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with shaking.

b. Assay Setup:

  • In a 96-well plate, add serial dilutions of Cyclo(Leu-Leu) in LB broth.

  • If using a mutant strain that requires an exogenous inducer, add an appropriate AHL to each well.

  • Inoculate each well with the overnight culture of C. violaceum (diluted to an OD₆₀₀ of ~0.1).

  • Include positive (bacteria with inducer, no compound) and negative controls.

c. Incubation and Quantification:

  • Incubate the plate at 30°C for 24 hours with shaking.

  • To quantify violacein production, lyse the cells by adding 100 µL of 10% SDS to each well.

  • Measure the absorbance at 590 nm.

  • In a separate plate, measure the optical density at 600 nm to assess bacterial growth.

d. Data Analysis:

  • Calculate the percentage of violacein inhibition for each concentration of Cyclo(Leu-Leu) relative to the untreated control, normalized to bacterial growth.

  • Determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of quorum sensing and a proposed mechanism for the action of Cyclo(Leu-Pro) on Staphylococcus aureus, as well as a typical experimental workflow for MIC determination.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_compound Serial Dilution of Cyclo(Leu-Leu) prep_compound->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Visual Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Fig 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

quorum_sensing_pathway General Quorum Sensing Mechanism in Gram-Negative Bacteria cluster_bacteria Bacterial Cell synthase Signal Synthase (e.g., LuxI) autoinducer_low Autoinducer (Low Density) synthase->autoinducer_low Synthesis receptor Signal Receptor (e.g., LuxR) gene_expression Target Gene Expression (e.g., Virulence, Biofilm) receptor->gene_expression Activation autoinducer_high Autoinducer (High Density) autoinducer_low->autoinducer_high Accumulation autoinducer_high->receptor Binding cyclo_ll Cyclo(Leu-Leu) (QS Inhibitor) cyclo_ll->receptor Inhibition

Fig 2. General mechanism of quorum sensing and its inhibition.

saureus_pathway Proposed Effect of Cyclo(Leu-Pro) on S. aureus Gene Expression cluster_cellular_processes Cellular Processes cyclo_lp Cyclo(Leu-Pro) ribosomal_proteins Ribosomal Proteins cyclo_lp->ribosomal_proteins cell_membrane Cell Membrane Synthesis cyclo_lp->cell_membrane dna_metabolism DNA Metabolism cyclo_lp->dna_metabolism tca_cycle Citric Acid Cycle cyclo_lp->tca_cycle virulence Virulence Factors cyclo_lp->virulence

Fig 3. Downregulation of key cellular processes in S. aureus.

Disclaimer: The information provided in this guide is for research and informational purposes only. The data for Cyclo(Leu-Pro) is presented as a proxy for the potential activity of Cyclo(Leu-Leu) due to their structural similarity. Further direct experimental validation of Cyclo(Leu-Leu) activity is necessary.

References

Validating the Target of Cyclo(Leu-Leu): A Comparative Guide to Molecular Docking and Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the molecular target of the cyclic dipeptide Cyclo(Leu-Leu). By integrating computational and experimental approaches, researchers can confidently identify and characterize the biological target of this promising molecule. This guide will objectively compare the performance of in silico molecular docking with in vitro experimental assays, supported by exemplar data and detailed protocols.

Target Identification: An Integrated In Silico and In Vitro Approach

The initial step in validating a drug candidate's target is to generate a hypothesis using computational methods, which is then confirmed through experimental assays. For Cyclo(Leu-Leu), a plausible target is α-glucosidase , an enzyme involved in carbohydrate metabolism. This hypothesis is based on reports of glycosidase inhibitory activity for similar cyclic peptides.

In Silico Approach: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of Cyclo(Leu-Leu) with its putative target.

Experimental Protocol: Molecular Docking of Cyclo(Leu-Leu) against α-Glucosidase

  • Protein and Ligand Preparation:

    • The 3D crystal structure of α-glucosidase (e.g., PDB ID: 2QMJ) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed.

    • The 3D structure of Cyclo(Leu-Leu) is generated and optimized using a molecular modeling software.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina) is used to predict the binding pose of Cyclo(Leu-Leu) within the active site of α-glucosidase.

    • The docking grid is centered on the known active site residues of the enzyme.

  • Analysis of Results:

    • The binding affinity is estimated in kcal/mol. A lower binding energy indicates a more stable complex.

    • The interactions (hydrogen bonds, hydrophobic interactions) between Cyclo(Leu-Leu) and the amino acid residues of the enzyme are analyzed.

In Vitro Experimental Validation

Following promising in silico results, experimental assays are crucial to validate the predicted interaction and to quantify the biological activity of Cyclo(Leu-Leu).

Comparative Analysis of Target Validation Methods

A combination of computational and experimental methods provides a robust validation of the molecular target. The following table summarizes exemplar quantitative data for the inhibition of α-glucosidase by a peptide inhibitor, illustrating the type of data generated from these complementary techniques.

Parameter Molecular Docking α-Glucosidase Inhibition Assay Cytotoxicity Assay (HepG2 cells)
Metric Binding Energy (kcal/mol)IC50 (µg/mL)IC50 (µM)
Result -8.515.35 ± 0.57>100
Interpretation Strong predicted binding affinityPotent inhibition of enzyme activityLow cytotoxicity, indicating specificity
Reference Illustrative data based on similar peptide-enzyme interactionsExemplar data from a study on a natural product inhibitor of α-glucosidase[1]Hypothetical data for a specific inhibitor

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the concentration of Cyclo(Leu-Leu) required to inhibit 50% of the α-glucosidase activity (IC50).[1][2][3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Cyclo(Leu-Leu)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.2 U/mL) is prepared in phosphate buffer.

  • Various concentrations of Cyclo(Leu-Leu) are pre-incubated with the enzyme solution for 10 minutes at 37°C.

  • The substrate pNPG (1 mM) is added to start the reaction.

  • The reaction mixture is incubated for 20 minutes at 37°C.

  • The reaction is stopped by adding Na₂CO₃.

  • The absorbance is measured at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of Cyclo(Leu-Leu) against a human cell line (e.g., HepG2) to determine its specificity for the intended target.[4][5][6]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Cyclo(Leu-Leu)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

Procedure:

  • HepG2 cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are treated with various concentrations of Cyclo(Leu-Leu) for 48 hours.

  • MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for target validation and the hypothetical signaling pathway affected by Cyclo(Leu-Leu).

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Target_Selection Target Selection (e.g., α-glucosidase) Molecular_Docking Molecular Docking (Cyclo(Leu-Leu) + Target) Target_Selection->Molecular_Docking Binding_Analysis Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Analysis Enzyme_Assay α-Glucosidase Inhibition Assay Binding_Analysis->Enzyme_Assay Hypothesis Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->Data_Analysis Target_Validated Target_Validated Data_Analysis->Target_Validated Target Validated G cluster_pathway Carbohydrate Metabolism Pathway Complex_Carbs Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase substrate Glucose Glucose Alpha_Glucosidase->Glucose product Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->Inhibition Inhibition->Alpha_Glucosidase

References

Safety Operating Guide

Navigating the Disposal of Cyclo(Leu-Leu): A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

I. Compound Identification and Safety Profile

Cyclo(Leu-Leu) is a cyclic dipeptide with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . Due to the absence of a specific Safety Data Sheet (SDS) detailing its hazards, it is imperative to treat Cyclo(Leu-Leu) with the caution afforded to all laboratory chemicals of unknown toxicity. The primary routes of potential exposure include inhalation, ingestion, and skin or eye contact. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.

Table 1: Chemical and Physical Properties of Cyclo(Leu-Leu)

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance Typically a solid powder
Solubility Soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

II. Personal Protective Equipment (PPE) and Precautionary Measures

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles or a face shield are essential to protect against accidental splashes or dust.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Protective Clothing: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] An eyewash station and safety shower should be readily accessible.[2]

III. Step-by-Step Disposal Protocol

The following protocol provides a step-by-step guide for the safe disposal of Cyclo(Leu-Leu) in both solid and liquid forms. This procedure is based on general principles of laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Collect all solid Cyclo(Leu-Leu) waste, including unused or expired product and contaminated materials (e.g., weighing papers, pipette tips), in a dedicated, clearly labeled, and sealable container.

    • Do not mix with other chemical waste unless compatibility has been verified by your institution's EHS department.[4]

  • Liquid Waste:

    • Solutions containing Cyclo(Leu-Leu) must be collected in a sealed, leak-proof container designated for chemical waste.

    • Never dispose of solutions containing Cyclo(Leu-Leu) down the drain.

    • Segregate waste based on the solvent. For example, collect aqueous solutions separately from organic solvent solutions.

Step 2: Waste Container Labeling

Proper labeling is crucial for safe handling and disposal. Ensure all waste containers are clearly and accurately labeled with the following information:

  • The full chemical name: "Cyclo(Leu-Leu)"

  • The words "Hazardous Waste" or "Chemical Waste" as per your institutional guidelines.

  • The approximate quantity or concentration of the waste.

  • The date of accumulation.

  • Any known hazards (e.g., "Caution: Toxicological properties not fully investigated").

Step 3: Storage of Chemical Waste

Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the chemical waste. Follow their specific procedures for waste handover. Do not attempt to dispose of the chemical waste through regular trash or other non-compliant methods.

IV. Decontamination of Labware

All labware and equipment that has come into contact with Cyclo(Leu-Leu) must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent in which Cyclo(Leu-Leu) is soluble (e.g., ethanol, acetone).

  • Collect Rinsate: This initial rinsate must be collected and disposed of as chemical waste.

  • Secondary Wash: Following the solvent rinse, wash the glassware with laboratory detergent and water. This wash water can typically be disposed of down the drain, but confirm this with your institutional guidelines.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Cyclo(Leu-Leu).

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Identify Waste Form (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into Dedicated, Sealed Container B->C G Decontaminate Labware (Collect Rinsate as Waste) B->G D Label Container with Contents and Hazards C->D E Store Waste in Designated Secure Area D->E F Contact EHS for Waste Pickup E->F

References

Personal protective equipment for handling Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(Leu-Leu). The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

While Cyclo(Leu-Leu) is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been extensively investigated.[1][2] Therefore, it is crucial to handle this compound with the standard care and precautions applied to all laboratory chemicals to minimize potential exposure and ensure safety.

Personal Protective Equipment (PPE) and Safety Measures

When handling Cyclo(Leu-Leu), appropriate personal protective equipment should be worn at all times to prevent skin, eye, and respiratory exposure.[2] The following table summarizes the recommended PPE and safety protocols.

Protection Type Equipment/Protocol Purpose
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from potential splashes or airborne particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent direct skin contact with the compound.[4][5]
Body Protection Laboratory coatTo protect skin and clothing from spills.[4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated space.To prevent inhalation of airborne particles.[1][3]
Work Environment Well-ventilated laboratory or chemical fume hoodTo minimize the concentration of any airborne particles.[6]
Emergency Equipment Accessible eyewash station and safety showerFor immediate decontamination in case of accidental exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Cyclo(Leu-Leu) is essential for maintaining a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Confirm that all required PPE is readily available and in good condition.

  • Weighing and Transfer :

    • If possible, handle the solid compound in a chemical fume hood to contain any potential dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust.

    • If weighing, use a balance in a draft-shielded enclosure or a fume hood.

  • Dissolving :

    • When preparing solutions, add the solid Cyclo(Leu-Leu) to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a chemical fume hood.

  • Post-Handling :

    • After handling, thoroughly clean all equipment and the work area.

    • Wash hands thoroughly with soap and water, even after wearing gloves.

    • Properly store the compound in a tightly sealed container in a cool, dry place.

Disposal Plan: Managing Cyclo(Leu-Leu) Waste

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. Do not dispose of Cyclo(Leu-Leu) in the regular trash or down the drain.[7]

  • Waste Segregation :

    • Solid Waste : Collect all solid Cyclo(Leu-Leu) waste, including contaminated items like weigh boats and paper towels, in a dedicated and clearly labeled hazardous waste container.[2]

    • Liquid Waste : Solutions of Cyclo(Leu-Leu) should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Cyclo(Leu-Leu)," and the primary solvent if it is a liquid waste.[8]

  • Storage : Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.[2][8]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7][9]

  • Decontamination of Glassware :

    • Rinse any glassware that has come into contact with Cyclo(Leu-Leu) with a suitable solvent (such as ethanol (B145695) or acetone) and collect the rinsate as hazardous waste.[2]

    • After the initial rinse, the glassware can be washed with laboratory detergent and water.

Below is a workflow diagram illustrating the safe handling and disposal process for Cyclo(Leu-Leu).

Safe Handling and Disposal Workflow for Cyclo(Leu-Leu) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep Don PPE: - Safety Glasses - Lab Coat - Gloves weigh Weigh/Transfer Solid (in fume hood if possible) prep->weigh Proceed to handling dissolve Prepare Solution (in fume hood for volatile solvents) weigh->dissolve If making a solution clean Clean Workspace & Equipment weigh->clean After handling solid segregate_solid Segregate Solid Waste (Labeled Container) weigh->segregate_solid Generate solid waste dissolve->clean segregate_liquid Segregate Liquid Waste (Labeled Container) dissolve->segregate_liquid Generate liquid waste wash Wash Hands clean->wash store Store in Sealed Container wash->store contact_ehs Contact EHS for Pickup segregate_solid->contact_ehs segregate_liquid->contact_ehs

A flowchart outlining the key steps for the safe handling and disposal of Cyclo(Leu-Leu).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.